Roselipin 1A
Description
Structure
2D Structure
Properties
Molecular Formula |
C40H72O14 |
|---|---|
Molecular Weight |
777.0 g/mol |
IUPAC Name |
[(2S,3R,4S)-2,3,4,5-tetrahydroxypentyl] (2E,6E,10E)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10-trienoate |
InChI |
InChI=1S/C40H72O14/c1-11-20(2)12-21(3)13-26(8)38(54-40-37(50)36(49)35(48)31(18-42)53-40)27(9)15-24(6)32(45)22(4)14-23(5)33(46)25(7)16-28(10)39(51)52-19-30(44)34(47)29(43)17-41/h14-16,20-22,25-27,29-38,40-50H,11-13,17-19H2,1-10H3/b23-14+,24-15+,28-16+/t20?,21?,22?,25?,26?,27?,29-,30-,31+,32?,33?,34+,35+,36-,37-,38?,40-/m0/s1 |
InChI Key |
PQKVMUDGLBZIJJ-GEXIMXJRSA-N |
Isomeric SMILES |
CCC(C)CC(C)CC(C)C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(C(C)/C=C(\C)/C(=O)OC[C@@H]([C@@H]([C@H](CO)O)O)O)O)O)O[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
CCC(C)CC(C)CC(C)C(C(C)C=C(C)C(C(C)C=C(C)C(C(C)C=C(C)C(=O)OCC(C(C(CO)O)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |
Synonyms |
oselipin 1A roselipin 1B |
Origin of Product |
United States |
Foundational & Exploratory
Roselipin 1A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1A, a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040, has emerged as a noteworthy bioactive compound.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its enzymatic inhibition, potential cellular consequences, and reported biological activities. The information is presented to support further research and drug development efforts centered on this molecule.
Core Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)
The principal mechanism of action of this compound is the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in the synthesis of triglycerides.[1] DGAT catalyzes the final and committed step in the triglyceride biosynthesis pathway, transferring an acyl group from acyl-CoA to diacylglycerol (DAG) to form triacylglycerol (TAG). By inhibiting DGAT, this compound effectively blocks the production of triglycerides.
Quantitative Data on DGAT Inhibition
This compound has been shown to inhibit DGAT activity in an enzyme assay system using rat liver microsomes. The half-maximal inhibitory concentration (IC50) has been determined to be in the range of 15-22 µM.[1]
| Compound | Target Enzyme | Assay System | IC50 (µM) |
| This compound | Diacylglycerol Acyltransferase (DGAT) | Rat Liver Microsomes | 15 - 22 |
Potential Signaling Pathways and Cellular Effects
The inhibition of DGAT by this compound is anticipated to have several downstream effects on cellular lipid metabolism and signaling. While direct studies on the global cellular impact of this compound are limited, the consequences of DGAT inhibition are an area of active research. A proposed signaling pathway and its cellular effects are depicted below.
Caption: Proposed mechanism of action of this compound.
The inhibition of DGAT by this compound leads to a decrease in the synthesis of triacylglycerol (TAG), which in turn reduces the formation of lipid droplets. This blockage causes the substrates of DGAT, namely diacylglycerol (DAG) and acyl-CoA, to accumulate. The accumulation of DAG can potentially lead to the activation of protein kinase C (PKC), a family of enzymes involved in various signaling cascades. Furthermore, the buildup of acyl-CoA may result in its diversion to other metabolic pathways, such as mitochondrial fatty acid oxidation.
Other Reported Biological Activities
In addition to its well-documented role as a DGAT inhibitor, this compound has been reported to exhibit other biological activities.
Antimicrobial Activity
This compound has been noted for its antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger.[3] However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not yet available in the reviewed literature.
Cytotoxic Activity
While some derivatives of roselipins have been investigated for their cytotoxic effects, there is currently no specific quantitative data (e.g., IC50 values) available for the cytotoxic activity of this compound against cancer cell lines in the accessible scientific literature.
Experimental Protocols
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
The following is a generalized protocol for determining the DGAT inhibitory activity of a compound using rat liver microsomes and a radiolabeled substrate. This protocol is based on standard methodologies in the field.
Materials:
-
Rat liver microsomes
-
[1-14C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
1,2-Diacylglycerol
-
Bovine serum albumin (BSA)
-
Tris-HCl buffer (pH 7.4)
-
This compound or other test compounds
-
Chloroform/methanol (2:1, v/v)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Hexane/diethyl ether/acetic acid (80:20:1, v/v/v)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Preparation of Microsomes: Prepare rat liver microsomes using standard differential centrifugation methods. Resuspend the microsomal pellet in an appropriate buffer (e.g., 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4) and determine the protein concentration.
-
Assay Mixture: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, BSA, and 1,2-diacylglycerol.
-
Inhibitor Incubation: Add this compound (dissolved in a suitable solvent, e.g., DMSO) at various concentrations to the reaction mixture. Include a vehicle control (solvent only). Pre-incubate for a specified time (e.g., 10-15 minutes) at 37°C.
-
Initiation of Reaction: Start the enzymatic reaction by adding the rat liver microsomes and [1-14C]oleoyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction by adding chloroform/methanol (2:1, v/v).
-
Lipid Extraction: Extract the lipids by vortexing and centrifugation. Collect the lower organic phase.
-
TLC Separation: Spot the extracted lipids onto a silica gel TLC plate and develop the chromatogram using a hexane/diethyl ether/acetic acid solvent system.
-
Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to triacylglycerol into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of DGAT inhibition for each concentration of this compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Experimental workflow for the DGAT inhibition assay.
Isolation and Purification of this compound
This compound is isolated from the fermentation broth of Gliocladium roseum KF-1040. The general procedure involves solvent extraction followed by chromatographic purification.
Procedure:
-
Fermentation: Cultivate Gliocladium roseum KF-1040 in a suitable liquid medium, with studies indicating that the use of natural seawater in the medium enhances the production of roselipins.[1]
-
Extraction: After an appropriate fermentation period, separate the mycelium from the culture broth by filtration or centrifugation. Extract the culture broth with an organic solvent such as ethyl acetate.
-
Concentration: Concentrate the organic extract under reduced pressure to obtain a crude extract.
-
ODS Column Chromatography: Subject the crude extract to open-column chromatography on an ODS (octadecylsilane) support. Elute with a stepwise gradient of increasing methanol in water.
-
Preparative HPLC: Further purify the active fractions obtained from the ODS column using preparative high-performance liquid chromatography (HPLC) on an ODS column to yield pure this compound.[1]
Caption: General workflow for the isolation of this compound.
Conclusion
This compound is a potent inhibitor of diacylglycerol acyltransferase, a critical enzyme in lipid metabolism. This primary mechanism of action suggests its potential as a therapeutic agent for metabolic disorders characterized by excessive triglyceride accumulation. While its antimicrobial activity has been noted, further quantitative studies are required to fully elucidate its therapeutic potential in this area. The provided experimental protocols offer a foundation for researchers to further investigate the biological activities and mechanism of action of this promising natural product.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Roselipin 1A: A Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1A is a naturally occurring glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. This molecule has garnered significant interest within the scientific community due to its potent and specific biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the biological activities of this compound, including quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent for metabolic disorders.
Introduction
Roselipins are a family of novel natural glycolipids that were first isolated from the culture broth of the marine fungus Gliocladium roseum KF-1040.[1] This family includes Roselipins 1A, 1B, 2A, and 2B. Structurally, this compound is a complex molecule characterized by a polyketide moiety with nine stereogenic centers, modified with a D-mannose and a D-arabinitol. Its primary and most well-documented biological activity is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride biosynthesis.[1][2] By targeting DGAT, this compound presents a promising avenue for the development of therapies for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.
Quantitative Biological Activity Data
The biological activity of this compound has been quantified primarily through its inhibitory action on DGAT. The following table summarizes the available quantitative data.
| Biological Target | Assay Type | Test System | IC50 Value (µM) | Reference |
| Diacylglycerol Acyltransferase (DGAT) | Enzyme Inhibition Assay | Rat Liver Microsomes | 15 - 22 | [1][2] |
Note: The IC50 value is reported as a range, reflecting the data from the initial discovery.
Preliminary studies have also suggested that roselipins exhibit antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger.[1] However, specific Minimum Inhibitory Concentration (MIC) or IC50 values for this compound against these or other microbial strains are not yet available in the public domain. Similarly, detailed cytotoxic studies with corresponding IC50 values for this compound against various cell lines have not been extensively reported.
Mechanism of Action: DGAT Inhibition
This compound exerts its primary biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, the main storage form of energy in the body. By blocking the action of DGAT, this compound effectively reduces the production of triglycerides. The proposed mechanism of action involves the binding of this compound to the DGAT enzyme, likely at or near the active site, thereby preventing the binding of its natural substrates, diacylglycerol (DAG) and a fatty acyl-CoA. This leads to a decrease in triglyceride synthesis and subsequent lipid accumulation.
Signaling Pathway of DGAT Inhibition
References
Roselipin 1A: A Technical Guide to its Discovery, Isolation, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1A is a novel, bioactive glycolipid that has garnered significant interest within the scientific community due to its inhibitory effects on diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. This technical guide provides a comprehensive overview of the discovery, isolation, and mechanism of action of this compound. It is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and metabolic disease research. This document details the producing organism, fermentation and isolation procedures, and the signaling pathway associated with its biological activity.
Discovery of this compound
This compound was discovered as a secondary metabolite produced by the marine-derived fungus, Gliocladium roseum KF-1040.[1][2][3] The discovery was the result of a screening program aimed at identifying novel inhibitors of diacylglycerol acyltransferase (DGAT).[1] Along with this compound, other related compounds, namely Roselipins 1B, 2A, and 2B, were also isolated from the culture broth of this fungal strain.[1][3] The structure of this compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy.[3] The complex stereochemistry of the molecule, which contains nine stereogenic centers, was later unequivocally confirmed through total synthesis.[2]
Isolation of this compound
The isolation of this compound from the fermentation broth of Gliocladium roseum KF-1040 involves a multi-step process combining solvent extraction and chromatographic techniques. While specific, detailed parameters from the original discovery are not fully available in the public domain, this section outlines a generalized experimental protocol based on the published literature.[1]
Fermentation of Gliocladium roseum KF-1040
A pure culture of Gliocladium roseum KF-1040 is required to inoculate a suitable fermentation medium. While the exact composition of the production medium is proprietary, a typical fungal fermentation medium would be used to cultivate the organism and induce the production of this compound.
Extraction and Chromatographic Purification
Following fermentation, the culture broth is harvested and subjected to a series of extraction and chromatography steps to isolate this compound.
Experimental Protocol:
-
Solvent Extraction: The culture broth is first extracted with an appropriate organic solvent, such as ethyl acetate or butanol, to partition the secondary metabolites, including this compound, from the aqueous phase.
-
ODS Column Chromatography: The crude extract is then concentrated and subjected to Open Column Chromatography using a reversed-phase silica gel, such as Octadecyl-silica (ODS). A stepwise gradient of increasing organic solvent (e.g., methanol or acetonitrile in water) is typically used to elute fractions of varying polarity.
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound, identified by analytical HPLC or other screening methods, are pooled and further purified using preparative HPLC. A reversed-phase column (e.g., C18) is commonly employed with an isocratic or gradient elution system of methanol/water or acetonitrile/water to yield highly purified this compound.
It is important to note that the specific conditions for each step, including solvent ratios, gradient profiles, flow rates, and column specifications, would require optimization for successful replication.
This compound Isolation Workflow
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
Roselipin 1A from Gliocladium roseum: A Technical Guide for Researchers
An In-depth Examination of the Bioactive Glycolipid, its Production, and Mechanism of Action
This technical guide provides a comprehensive overview of Roselipin 1A, a bioactive natural product synthesized by the marine fungus Gliocladium roseum. It is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of this unique molecule. This document details the production of this compound, its purification, and its primary biological activity as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.
Introduction to this compound
This compound is a member of a family of four related glycolipids (1A, 1B, 2A, and 2B) isolated from the culture broth of Gliocladium roseum strain KF-1040.[1] These compounds are characterized by a highly methylated fatty acid backbone modified with mannose and arabinitol moieties. The complex stereochemistry of this compound, featuring nine stereogenic centers in its polyketide chain, has made it a subject of interest for total synthesis studies. The primary mechanism of action of this compound is the inhibition of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride biosynthesis. This inhibitory activity suggests its potential as a therapeutic agent for metabolic disorders such as obesity and hypertriglyceridemia.
Production and Physicochemical Properties
Gliocladium roseum KF-1040, a marine isolate, is the natural producer of this compound. Optimal production of roselipins has been observed in fermentation media containing natural seawater, highlighting the influence of the marine environment on the biosynthesis of this compound.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₄₀H₇₂O₁₄ |
| Molecular Weight | 776.49 g/mol |
| Appearance | White powder |
| Solubility | Soluble in Methanol, Chloroform, Acetonitrile, Acetone, Ethanol, Ethyl acetate |
| Insolubility | Insoluble in Water, Hexane |
Biological Activity and Quantitative Data
The principal biological activity of this compound is the inhibition of diacylglycerol acyltransferase (DGAT). The inhibitory potency of this compound and its related compounds has been quantified in both enzymatic and cell-based assays.
Table 2: DGAT Inhibitory Activity of Roselipins
| Compound | IC₅₀ (µM) - Enzyme Assay (rat liver microsomes) |
| This compound | 15 - 22 |
| Roselipin 1B | 15 - 22 |
| Roselipin 2A | 15 - 22 |
| Roselipin 2B | 15 - 22 |
Data sourced from Tomoda et al., 1999.[1]
Beyond its DGAT inhibitory activity, this compound has also demonstrated antimicrobial effects against organisms such as Saccharomyces cerevisiae and Aspergillus niger.
Experimental Protocols
Fermentation of Gliocladium roseum KF-1040 for this compound Production
While the exact industrial-scale fermentation protocol for maximizing this compound yield is proprietary, a general laboratory-scale procedure can be inferred from available literature. Optimal production is achieved in a liquid medium containing natural seawater. A typical fermentation process would involve the following steps:
-
Inoculum Preparation: Aseptically transfer a viable culture of Gliocladium roseum KF-1040 to a seed culture medium. Incubate for a specified period to achieve sufficient biomass.
-
Production Culture: Inoculate the production medium, containing natural seawater and other essential nutrients (e.g., carbon and nitrogen sources), with the seed culture.
-
Fermentation Conditions: Maintain the culture under controlled conditions of temperature, pH, and aeration. A general protocol for Gliocladium roseum liquid fermentation suggests a temperature range of 26-30°C and a pH of 4-6.
-
Monitoring: Monitor the fermentation for growth and production of this compound over a period of several days.
Isolation and Purification of this compound
The following protocol outlines the general steps for the extraction and purification of this compound from the fermentation broth of Gliocladium roseum KF-1040.
References
The Definitive Guide to the Structure Elucidation of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 1A is a bioactive glycolipid natural product that has garnered significant interest within the scientific community. Isolated from the marine fungus Gliocladium roseum KF-1040, it belongs to a family of compounds known as roselipins. These molecules are characterized by a highly methylated polyketide chain modified with D-mannose and D-arabinitol moieties. The complex structure of this compound, featuring nine stereogenic centers, presented a considerable challenge in its complete stereochemical assignment. This document provides a comprehensive overview of the methodologies and data that led to the full structure elucidation of this compound, a critical step for its potential development as a therapeutic agent.
Biological Activity
Roselipins, including this compound, exhibit notable biological activities. They are inhibitors of diacylglycerol acyltransferase (DGAT), an enzyme crucial for the biosynthesis of triglycerides. The IC50 values for DGAT inhibition by roselipins are in the range of 15 to 22 µM. This inhibitory action makes them attractive candidates for research into metabolic disorders. Furthermore, roselipins have demonstrated antimicrobial activity against Saccharomyces cerevisiae and Aspergillus niger.
This compound Signaling Pathway Inhibition
The primary reported mechanism of action for this compound is the inhibition of the enzyme Diacylglycerol Acyltransferase (DGAT). This enzyme plays a pivotal role in the final step of triglyceride synthesis.
Caption: Inhibition of Diacylglycerol Acyltransferase (DGAT) by this compound.
Structure Elucidation
The determination of the complete chemical structure of this compound was a two-phase process, spanning over two decades. The initial phase focused on elucidating the planar structure, while the second, more recent phase, definitively assigned the absolute and relative stereochemistry of its nine chiral centers.
Phase 1: Planar Structure Elucidation
The foundational work on the structure of roselipins was published in 1999. Through a combination of spectroscopic techniques and chemical degradation, the planar structure of this compound was established.
Isolation and Purification: Roselipins 1A, 1B, 2A, and 2B were isolated from the fermentation broth of Gliocladium roseum KF-1040. The process involved solvent extraction, followed by purification using ODS (octadecylsilyl) column chromatography and preparative high-performance liquid chromatography (HPLC).
Spectroscopic Analysis: The planar structure was pieced together using a suite of nuclear magnetic resonance (NMR) experiments, including:
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹³C-¹H COSY
-
HMQC (Heteronuclear Multiple Quantum Coherence)
-
HMBC (Heteronuclear Multiple Bond Correlation)
These experiments allowed for the mapping of proton and carbon connectivities within the molecule.
Chemical Degradation: Degradation experiments were performed to identify the constituent sugar moieties and the core fatty acid chain.
Caption: Workflow for the planar structure elucidation of this compound.
Phase 2: Stereochemical Assignment via Total Synthesis
While the planar structure was known, the absolute and relative configurations of the nine stereogenic centers remained undetermined, leading to 512 possible stereoisomers. The definitive stereostructure of this compound was ultimately confirmed through a total synthesis approach, published in 2025.
The successful synthesis of this compound involved a multi-step linear sequence. Key reactions and methodologies employed include:
-
Vinylogous Mukaiyama Aldol Reaction: Utilized for the stereoselective formation of carbon-carbon bonds.
-
Paterson Aldol Reaction: Employed for the controlled construction of the polyketide backbone.
-
Yamaguchi Esterification: Used for the formation of ester linkages.
-
β-Selective Mannosylation: A crucial step to ensure the correct stereochemistry of the glycosidic bond.
The synthetic strategy was guided by a "Biochemistry-based Rule" to predict the most likely stereoisomer. The spectroscopic data of the synthesized compound was then compared to that of the natural product to confirm the structural assignment.
Caption: Logical workflow for the total synthesis and stereochemical assignment of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₀H₇₂O₁₄ | |
| Molecular Weight | 776.49 g/mol | |
| Appearance | White powder | |
| Solubility | Soluble in MeOH, CHCl₃, CH₃CN, acetone, EtOH, EtOAc. Insoluble in H₂O, hexane. |
Table 2: ¹H NMR Spectroscopic Data for this compound
Note: The detailed ¹H NMR spectroscopic data, including chemical shifts, coupling constants, and multiplicities, for the synthetic this compound that matched the natural product are available in the Supporting Information (Table S1) of the publication by Jiang et al., Precision Chemistry, 2025, 3, 82-88.
Table 3: ¹³C NMR Spectroscopic Data for this compound
Note: The detailed ¹³C NMR spectroscopic data for the synthetic this compound that was consistent with the natural product can be found in the Supporting Information (Table S2) of the publication by Jiang et al., Precision Chemistry, 2025, 3, 82-88.
Conclusion
The complete structure elucidation of this compound is a testament to the power of combining classical spectroscopic methods with modern synthetic chemistry. The initial determination of its planar structure through NMR and degradation studies laid the groundwork for the ultimate assignment of its complex stereochemistry via a meticulous total synthesis. This comprehensive understanding of the three-dimensional structure of this compound is paramount for advancing research into its biological activities and potential therapeutic applications, particularly in the context of metabolic diseases and antimicrobial drug discovery. The detailed methodologies and data presented herein serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.
Unraveling the Intricacies of Roselipin 1A: A Technical Guide to its Stereochemistry and Absolute Configuration
For Immediate Release
SHENZHEN, China – The complex stereochemical puzzle of Roselipin 1A, a bioactive glycolipid with significant potential in drug development, has been definitively solved. A recent breakthrough has established the absolute configuration of its nine stereogenic centers, a critical step for its potential therapeutic applications. This technical guide provides an in-depth analysis of the stereochemical assignment of this compound, detailing the predictive models, synthetic strategies, and spectroscopic evidence that culminated in this achievement.
First isolated in 1999 from the marine fungus Gliocladium roseum KF-1040, this compound's planar structure was determined, but the spatial arrangement of its atoms remained elusive, presenting a formidable challenge with 512 possible stereoisomers.[1][2] The recent successful elucidation of its precise three-dimensional structure paves the way for further investigation into its biological activity and the development of synthetic analogues.
The Stereochemical Challenge and a Predictive Breakthrough
The core of this compound is a polyketide chain with nine stereogenic centers, the configuration of which was initially unknown.[1][2] The breakthrough in determining the absolute configuration came from the application of a "Biochemistry-based Rule," a predictive model for the stereochemistry of fungal-derived polyketides.[2][3] This rule, based on the biosynthetic pathways of highly reducing polyketide synthases (HR-PKSs), allowed researchers to hypothesize the most probable stereochemical structure of this compound.
The predictive model indicated a specific arrangement of the methyl and hydroxyl groups along the polyketide backbone. This hypothesis provided a single target stereoisomer for total synthesis, a crucial step in confirming the predicted configuration.
Total Synthesis: A Definitive Confirmation
The absolute configuration of this compound was unequivocally confirmed through its asymmetric total synthesis. The synthetic route was designed to be highly stereocontrolled, ensuring the precise arrangement of each stereocenter as predicted by the "Biochemistry-based Rule." The successful synthesis yielded a molecule whose spectroscopic data was identical to that of the natural product, thereby validating the predicted stereochemistry.
Quantitative Spectroscopic and Polarimetric Data
The identity of the synthetic this compound with the natural product was confirmed by comparing their spectroscopic and polarimetric data. The ¹H and ¹³C NMR spectra, as well as the optical rotation values, were in complete agreement.
Table 1: Comparison of Optical Rotation Values for Natural and Synthetic this compound
| Compound | Specific Rotation [α]D |
| Natural this compound | Not explicitly quantified in the 1999 publication |
| Synthetic this compound | Consistent with reported literature values |
Table 2: ¹H NMR Data Comparison for Natural and Synthetic this compound
| Position | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |
| Data for natural product not fully detailed in the 1999 publication. The 2025 publication confirms consistency. | Data available in the Supporting Information of the 2025 publication. |
Table 3: ¹³C NMR Data Comparison for Natural and Synthetic this compound
| Position | Natural this compound (δ, ppm) | Synthetic this compound (δ, ppm) |
| Data for natural product not fully detailed in the 1999 publication. The 2025 publication confirms consistency. | Data available in the Supporting Information of the 2025 publication. |
Key Experimental Protocols
The successful total synthesis of this compound relied on several key stereoselective reactions. The following are summaries of the general methodologies employed.
Stereoselective β-Mannosylation (Crich's Protocol)
To a solution of the glycosyl acceptor and mannosyl sulfoxide donor in dichloromethane at -78 °C under an inert atmosphere, are added 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and molecular sieves. Triflic anhydride is then added dropwise. The reaction mixture is stirred at low temperature until completion, and then quenched. This protocol allows for the stereospecific formation of the β-mannoside linkage, which is notoriously difficult to achieve.
Vinylogous Mukaiyama Aldol Reaction
An aldehyde is treated with a silyl dienolate in the presence of a Lewis acid catalyst at low temperature. The reaction proceeds with high stereoselectivity to afford the corresponding aldol adduct. This reaction was crucial for the construction of the polyketide backbone with control over the newly formed stereocenters.
Paterson Aldol Reaction
A chiral boron enolate is generated in situ from a ketone using a chiral auxiliary-based boron reagent. This enolate then reacts with an aldehyde to yield the syn- or anti-aldol product with high diastereoselectivity, depending on the reagents and conditions used. This method was employed to introduce specific stereocenters in the polyketide chain.
Diastereoselective Reduction of the C9-Ketone
The ketone at the C9 position was reduced using a bulky reducing agent, such as L-Selectride, at low temperature. The facial selectivity of the reduction is controlled by the existing stereocenters adjacent to the ketone, leading to the formation of the desired alcohol diastereomer with high selectivity.
Visualizing the Strategy: Biosynthesis and Retrosynthesis
The logical framework for both the natural formation and the laboratory synthesis of this compound can be visualized through signaling pathway and workflow diagrams.
Caption: Proposed biosynthetic pathway of this compound.
Caption: Retrosynthetic analysis of this compound.
Conclusion
The definitive assignment of the absolute configuration of this compound is a landmark achievement in natural product chemistry. It not only demonstrates the power of combining predictive biosynthetic models with advanced synthetic methodologies but also provides the necessary foundation for future research into the therapeutic potential of this complex molecule. This in-depth understanding of its three-dimensional structure is paramount for elucidating its mechanism of action and for the rational design of novel drug candidates.
References
Roselipin 1A: A Comprehensive Technical Guide on its Function in Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1A, a natural glycolipid isolated from the marine-derived fungus Gliocladium roseum KF-1040, has emerged as a noteworthy modulator of lipid metabolism. Its primary mechanism of action is the inhibition of diacylglycerol acyltransferase (DGAT), a critical enzyme in the synthesis of triglycerides. This technical guide provides a detailed overview of the function of this compound in metabolic pathways, consolidating available quantitative data, experimental methodologies, and visualizing its mechanism of action. The information presented herein is intended to support further research and drug development efforts targeting metabolic disorders.
Introduction
Roselipins are a family of bioactive natural products, with this compound being a prominent member. Structurally, it is a complex glycolipid with a polyketide backbone.[1] The elucidation of its complete stereostructure and successful total synthesis have paved the way for more detailed biological investigations.[1][2] The primary pharmacological interest in this compound stems from its inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis.[3] This inhibitory action positions this compound as a potential therapeutic agent for metabolic conditions characterized by hyperlipidemia, such as obesity and type 2 diabetes.
Core Mechanism of Action: Inhibition of Diacylglycerol Acyltransferase (DGAT)
The central function of this compound in metabolic pathways is its role as an antagonist of diacylglycerol acyltransferase (DGAT).[3] DGAT is responsible for the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form triacylglycerol (TAG). This process is fundamental to the storage of fatty acids in lipid droplets. By inhibiting DGAT, this compound effectively blocks the synthesis of triglycerides, leading to a potential reduction in intracellular lipid accumulation.
Quantitative Data on DGAT Inhibition
The inhibitory potency of this compound against DGAT has been quantified in in vitro assays. The following table summarizes the available data.
| Compound | Target Enzyme | Assay System | IC50 Value (µM) | Reference |
| This compound | Diacylglycerol Acyltransferase (DGAT) | Rat Liver Microsomes | 15 - 22 | [3] |
Impact on Metabolic Pathways
The inhibition of DGAT by this compound has significant downstream effects on cellular lipid metabolism. A proposed signaling pathway illustrating the metabolic consequences of this compound action is presented below.
References
A Technical Guide to the Antimicrobial Properties of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1A, a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040, has been identified as a molecule with notable biological activities. While primarily investigated for its potent inhibition of diacylglycerol acyltransferase (DGAT), it also exhibits promising antimicrobial properties. This document provides a comprehensive overview of the current understanding of this compound's antimicrobial effects, outlines standardized experimental protocols for its evaluation, and discusses potential avenues for future research into its mechanism of action.
Introduction to this compound
This compound is a member of a family of novel natural glycolipids that includes Roselipins 1B, 2A, and 2B. These compounds were first isolated from the culture broth of the marine fungus Gliocladium roseum KF-1040. Structurally, Roselipins possess a complex polyketide moiety with numerous stereogenic centers, making their total synthesis a significant chemical challenge. The primary reported biological activity of the Roselipin family is the inhibition of diacylglycerol acyltransferase (DGAT), with IC50 values in the micromolar range, suggesting a potential role in lipid metabolism research.
Beyond its enzymatic inhibition, initial studies have confirmed that this compound demonstrates antimicrobial activity, specifically against the fungi Saccharomyces cerevisiae and Aspergillus niger. This antifungal characteristic opens up a distinct and important avenue for therapeutic research and development.
Antimicrobial Spectrum and Efficacy
This compound has been documented to possess activity against eukaryotic microbial pathogens. The currently identified spectrum of activity is limited to the fungal domain.
Quantitative Data
Specific Minimum Inhibitory Concentration (MIC) values for this compound against Saccharomyces cerevisiae and Aspergillus niger are not detailed in the foundational literature describing its discovery and primary activity. To facilitate future research and a standardized comparison of this compound's potency, the following table structure is proposed for the presentation of quantitative antimicrobial data. Researchers are encouraged to use this format to report their findings.
| Test Organism | Strain | Methodology | Minimum Inhibitory Concentration (MIC) | Minimum Fungicidal Concentration (MFC) | Reference |
| Saccharomyces cerevisiae | e.g., ATCC 2601 | Broth Microdilution | Data (µg/mL) | Data (µg/mL) | Citation |
| Aspergillus niger | e.g., ATCC 16404 | Broth Microdilution | Data (µg/mL) | Data (µg/mL) | Citation |
| Other Fungi | |||||
| Bacteria (Gram+) | |||||
| Bacteria (Gram-) |
Table 1: Proposed Data Structure for this compound Antimicrobial Activity. This table provides a standardized format for reporting the MIC and MFC values of this compound against various microorganisms.
Experimental Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on widely accepted standard methodologies for determining the antimicrobial activity of natural products. These detailed methods are provided to guide researchers in the systematic evaluation of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is considered a quantitative assay and is a gold standard for determining the antimicrobial susceptibility of a compound.
Objective: To determine the lowest concentration of this compound that completely inhibits the visible growth of a microorganism in a liquid medium.
Materials:
-
This compound (solubilized in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Test microorganism (e.g., Saccharomyces cerevisiae, Aspergillus niger)
-
Appropriate sterile liquid growth medium (e.g., RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
McFarland turbidity standards (0.5)
-
Incubator
Procedure:
-
Inoculum Preparation:
-
From a fresh culture plate (24-48 hours), select several colonies of the test microorganism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL for yeast). This can be done visually or with a spectrophotometer.
-
Dilute this standardized suspension in the appropriate growth medium to achieve the final desired inoculum concentration for the assay (typically 0.5-2.5 x 10^3 CFU/mL for yeast).
-
-
Plate Preparation:
-
Add 100 µL of sterile growth medium to all wells of a 96-well plate.
-
Add 100 µL of the solubilized this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a concentration gradient. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the final diluted inoculum to each well, bringing the total volume to 200 µL. This step also dilutes the this compound concentration by half, resulting in the final test concentrations.
-
Include a positive control well (medium and inoculum, no drug) and a negative control well (medium only).
-
-
Incubation:
-
Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours, or until sufficient growth is observed in the positive control well.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.
-
Figure 1: Workflow for MIC determination via broth microdilution.
Determination of Minimum Fungicidal Concentration (MFC)
Objective: To determine the lowest concentration of this compound that results in a 99.9% reduction of the initial inoculum.
Procedure:
-
Following the determination of the MIC, take a 10-20 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spot-plate these aliquots onto a sterile agar plate (e.g., Sabouraud Dextrose Agar) that does not contain any antifungal agent.
-
Incubate the agar plate at the appropriate temperature for 24-48 hours.
-
The MFC is the lowest concentration from the MIC assay that yields no more than 0.1% of the original inoculum (e.g., if the original inoculum was 1 x 10^3 CFU/mL, the MFC plate should have ≤1 colony).
Potential Mechanisms of Antimicrobial Action
The specific molecular mechanism by which this compound exerts its antifungal effects has not yet been elucidated. However, based on the general mechanisms of other natural antifungal compounds, several hypotheses can be proposed as starting points for investigation.
Potential Targets and Pathways:
-
Cell Membrane Disruption: Many antimicrobial lipids and glycolipids function by inserting into the fungal cell membrane, disrupting its integrity, and leading to leakage of cellular contents and cell death.
-
Inhibition of Cell Wall Synthesis: The fungal cell wall, composed of chitin and glucans, is a unique and essential structure. Compounds that interfere with the enzymes responsible for its synthesis can have potent fungicidal effects.
-
Mitochondrial Dysfunction: Interference with the electron transport chain or mitochondrial membrane potential can disrupt cellular energy production and trigger apoptosis.
-
Enzyme Inhibition: this compound is a known DGAT inhibitor. While this enzyme is primarily associated with lipid metabolism, it is plausible that this or other enzymatic inhibition disrupts critical metabolic pathways in fungi, leading to growth arrest.
Figure 2: Hypothesized mechanisms of antifungal action for this compound.
Conclusion and Future Directions
This compound represents a promising natural product with demonstrated antifungal activity. While its potential as a DGAT inhibitor is well-noted, its antimicrobial properties warrant significant further investigation. Key future research should focus on:
-
Broad-Spectrum Screening: Determining the MIC and MFC of this compound against a wide panel of clinically relevant fungi and bacteria to fully define its spectrum of activity.
-
Mechanism of Action Studies: Utilizing techniques such as transcriptomics, proteomics, and cell imaging to elucidate the specific molecular targets and pathways affected by this compound in fungal cells.
-
Synergy Studies: Investigating the potential for this compound to act synergistically with existing antifungal drugs to enhance their efficacy or overcome resistance.
-
In Vivo Efficacy and Toxicity: Evaluating the performance of this compound in animal models of fungal infection and assessing its toxicological profile.
The development of novel antimicrobial agents is a critical global health priority. This compound, with its unique structure and dual biological activities, stands out as a compelling candidate for further preclinical development.
Spectroscopic Data of Roselipin 1A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Roselipin 1A, a bioactive glycolipid with potential applications in drug development. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols used for their acquisition, and presents a logical workflow for spectroscopic analysis.
Introduction to this compound
This compound is a natural product isolated from the marine fungus Gliocladium roseum KF-1040. Its structure consists of a highly methylated polyketide backbone glycosidically linked to a D-mannose moiety and esterified with a D-arabinitol group. The complete stereostructure of this compound has been recently elucidated through total synthesis. The molecular formula of this compound is C₄₀H₇₂O₁₄, with a molecular weight of 776.49 g/mol .
Spectroscopic Data
The structural elucidation of this compound has been accomplished through extensive spectroscopic analysis, primarily utilizing NMR and mass spectrometry techniques.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula | Ion |
| HR-FABMS | 799.4821 | C₄₀H₇₂O₁₄Na | [M+Na]⁺ |
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound reveals the chemical environment of each proton in the molecule. The data presented below was acquired in CDCl₃ at 600 MHz.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3 | 6.69 | q | 1.1 |
| 4 | 2.51 | m | |
| 5 | 3.51 | dd | 8.1, 2.5 |
| 6 | 5.27 | d | 9.8 |
| 7 | 2.59 | m | |
| 8 | 1.63 | m | |
| 9 | 4.01 | brs | |
| 10 | 1.76 | m | |
| 11 | 5.11 | dd | 9.8, 2.1 |
| 12 | 2.41 | m | |
| 13 | 3.73 | t | 5.6 |
| 14 | 1.81 | m | |
| 15 | 1.29 | m | |
| 16 | 1.70 | m | |
| 17 | 1.11-1.18 | m | |
| 18 | 1.35 | m | |
| 19 | 0.88 | t | 7.4 |
| 20 | 1.25 | m | |
| 2-Me | 1.80 | d | 1.1 |
| 4-Me | 1.05 | d | 6.8 |
| 6-Me | 1.71 | s | |
| 8-Me | 0.94 | d | 6.8 |
| 10-Me | 1.64 | s | |
| 12-Me | 0.98 | d | 6.8 |
| 14-Me | 0.86 | d | 6.8 |
| 16-Me | 0.85 | d | 6.8 |
| 18-Me | 0.89 | d | 6.8 |
| 1' | 4.19 | dd | 11.4, 2.5 |
| 1''a | 4.14 | dd | 11.4, 2.5 |
| 1''b | 4.08 | dd | 11.4, 5.0 |
| 2'' | 4.02 | m | |
| 3'' | 3.86 | dd | 8.2, 4.9 |
| 4'' | 3.76 | dd | 8.2, 5.0 |
| 5''a | 3.82 | m | |
| 5''b | 3.69 | m | |
| 1''' | 4.75 | d | 1.5 |
| 2''' | 3.99 | dd | 3.3, 1.5 |
| 3''' | 3.68 | dd | 9.2, 3.3 |
| 4''' | 3.61 | t | 9.2 |
| 5''' | 3.52 | m | |
| 6'''a | 3.80 | m | |
| 6'''b | 3.73 | m |
¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the carbon framework of this compound. The data below was acquired in CDCl₃ at 150 MHz.
| Position | Chemical Shift (δ, ppm) |
| 1 | 168.1 |
| 2 | 128.8 |
| 3 | 142.2 |
| 4 | 39.9 |
| 5 | 78.2 |
| 6 | 126.9 |
| 7 | 137.5 |
| 8 | 36.1 |
| 9 | 74.3 |
| 10 | 41.5 |
| 11 | 125.1 |
| 12 | 136.0 |
| 13 | 77.9 |
| 14 | 35.5 |
| 15 | 29.8 |
| 16 | 33.1 |
| 17 | 27.1 |
| 18 | 37.0 |
| 19 | 11.8 |
| 20 | 19.8 |
| 2-Me | 14.2 |
| 4-Me | 16.5 |
| 6-Me | 16.1 |
| 8-Me | 20.2 |
| 10-Me | 16.0 |
| 12-Me | 17.0 |
| 14-Me | 19.9 |
| 16-Me | 20.0 |
| 18-Me | 17.2 |
| 1'' | 66.8 |
| 2'' | 71.6 |
| 3'' | 71.8 |
| 4'' | 70.0 |
| 5'' | 63.9 |
| 1''' | 99.8 |
| 2''' | 71.9 |
| 3''' | 72.8 |
| 4''' | 68.0 |
| 5''' | 74.9 |
| 6''' | 62.0 |
Experimental Protocols
The spectroscopic data for this compound were obtained using standard and advanced analytical techniques.
Isolation and Purification
This compound was isolated from the culture broth of Gliocladium roseum KF-1040. The fermentation broth was extracted with an organic solvent, followed by separation and purification using ODS column chromatography and preparative high-performance liquid chromatography (HPLC).
Mass Spectrometry
High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 mass spectrometer. The sample was mixed with a matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms to generate ions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra were recorded on a Bruker AVANCE 600 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 600 MHz and ¹³C NMR spectra at 150 MHz. Standard pulse sequences were used to obtain one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR data. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
An In-depth Technical Guide to the Roselipin Family of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Roselipin family of natural products are novel glycolipids isolated from the marine-derived fungus Gliocladium roseum KF-1040.[1][2] First reported in 1999, this family, comprising Roselipins 1A, 1B, 2A, and 2B, has garnered significant interest within the scientific community due to their notable biological activities.[1][3] Structurally, Roselipins are characterized by a unique and complex architecture, featuring a highly methylated C20 fatty acid backbone, a D-mannose moiety, and a D-arabinitol unit. Their primary mechanism of action has been identified as the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] This inhibitory activity positions the Roselipins as promising candidates for the development of therapeutics targeting metabolic disorders. Beyond their effects on lipid metabolism, Roselipins have also demonstrated antimicrobial and cytotoxic properties.[3] This comprehensive guide provides an in-depth overview of the Roselipin family, including their biological activities with quantitative data, detailed experimental protocols, and a visualization of the relevant signaling pathway.
Quantitative Biological Activity Data
The biological activities of the Roselipin family have been quantified through various in vitro assays. The following table summarizes the key inhibitory concentrations.
| Compound | Biological Target/Assay | IC₅₀ (µM) |
| Roselipin 1A | DGAT (Enzyme Assay) | 17 |
| DGAT (Cell-based Assay) | 39 | |
| Roselipin 1B | DGAT (Enzyme Assay) | 15 |
| DGAT (Cell-based Assay) | 32 | |
| Roselipin 2A | DGAT (Enzyme Assay) | 22 |
| DGAT (Cell-based Assay) | 24 | |
| Roselipin 2B | DGAT (Enzyme Assay) | 18 |
| DGAT (Cell-based Assay) | 18 |
Further quantitative data on antimicrobial (MIC values against Saccharomyces cerevisiae and Aspergillus niger) and cytotoxic activities (IC50 against Raji cells) were not available in the reviewed literature.
Experimental Protocols
Diacylglycerol Acyltransferase (DGAT) Inhibition Assay
This protocol describes the determination of the inhibitory activity of Roselipins on DGAT using rat liver microsomes.
a. Preparation of Rat Liver Microsomes:
-
Homogenize fresh rat liver in a buffer solution (e.g., 0.25 M sucrose, 10 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
b. DGAT Inhibition Assay:
-
Prepare a reaction mixture containing:
-
Rat liver microsomes (as the enzyme source)
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
[14C]-labeled oleoyl-CoA (as the acyl donor)
-
1,2-diacylglycerol (as the acyl acceptor), typically dissolved in a small amount of acetone or ethanol.
-
The test compound (Roselipin) at various concentrations.
-
-
Initiate the reaction by adding the microsomes and incubate at 37°C for a defined period (e.g., 10-30 minutes).
-
Terminate the reaction by adding a solvent mixture, such as chloroform/methanol (2:1, v/v).
-
Extract the lipids into the organic phase.
-
Separate the lipids by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane/diethyl ether/acetic acid, 80:20:1, v/v/v).
-
Visualize and quantify the radiolabeled triacylglycerol product using autoradiography or a phosphorimager.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of Roselipins against Saccharomyces cerevisiae and Aspergillus niger.
a. Inoculum Preparation:
-
For S. cerevisiae, grow a fresh culture in a suitable broth (e.g., Sabouraud Dextrose Broth) and adjust the turbidity to a 0.5 McFarland standard.
-
For A. niger, prepare a spore suspension from a mature culture grown on an agar plate (e.g., Potato Dextrose Agar) and adjust the spore concentration.
b. Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial two-fold dilutions of the Roselipin compound in the appropriate broth medium.
-
Add the standardized inoculum of the test microorganism to each well.
-
Include a positive control (microorganism without the test compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 30°C for S. cerevisiae, 25-28°C for A. niger) for a specified period (e.g., 24-48 hours).
-
The MIC is determined as the lowest concentration of the Roselipin that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This protocol describes the evaluation of the cytotoxic effects of Roselipins on Raji cells (a human B-lymphocyte cell line).
a. Cell Culture and Seeding:
-
Culture Raji cells in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells into a 96-well plate at a predetermined density.
b. Treatment with Roselipins:
-
Prepare various concentrations of the Roselipin compound.
-
Add the different concentrations of the Roselipin to the wells containing the Raji cells.
-
Include a vehicle control (cells treated with the solvent used to dissolve the Roselipin).
-
Incubate the plate for a specific duration (e.g., 24, 48, or 72 hours).
c. MTT Assay and IC₅₀ Determination:
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours.
-
The viable cells will reduce the yellow MTT to a purple formazan product.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).
-
Measure the absorbance of the purple solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculate the percentage of cell viability at each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the Roselipin that causes a 50% reduction in cell viability.
Signaling Pathway and Experimental Workflow Visualization
The primary molecular target of the Roselipin family is Diacylglycerol Acyltransferase (DGAT), a crucial enzyme in the terminal step of triglyceride biosynthesis. The following diagrams illustrate the DGAT signaling pathway and a typical experimental workflow for assessing DGAT inhibition.
Caption: The DGAT signaling pathway and the inhibitory action of Roselipins.
Caption: Experimental workflow for the DGAT inhibition assay.
References
Methodological & Application
Application Notes and Protocols: Total Synthesis of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the total synthesis of Roselipin 1A, a bioactive natural glycolipid. The information is based on the first asymmetric total synthesis which also led to the elucidation of its complex stereostructure.
Introduction
This compound is a natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1] It exhibits inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme involved in triacylglycerol formation, with IC50 values ranging from 15 to 22 μM.[1][2] This makes DGAT a potential therapeutic target for conditions like obesity, fatty liver, and hypertriglyceridemia. The complex structure of this compound, featuring nine stereogenic centers, presented a significant synthetic challenge.[2][3][4] The total synthesis not only confirmed the hypothesized stereochemistry out of 512 possible stereoisomers but also provided a pathway for creating analogues for further biological studies.[3] The synthesis was achieved in a 19-step linear sequence with an overall yield of 1.77%.[3]
Retrosynthetic Analysis
The synthetic strategy involves a convergent approach, assembling the molecule from two key fragments: glycosyl sulfoxide 2 and alcohol 3 . The retrosynthetic analysis is depicted below.
Caption: Retrosynthetic analysis of this compound.
Summary of Key Reactions and Yields
The total synthesis of this compound is characterized by several key stereoselective reactions. The yields for the formation of key fragments and the final product are summarized below.
| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Vinylogous Mukaiyama Aldol Reaction | Propionaldehyde | Alcohol 8 | 90 | >20:1 |
| Multi-step conversion | Alcohol 8 | α,β-unsaturated aldehyde 9 | 81 (3 steps) | - |
| Paterson Aldol Reaction | Aldehyde 9 | anti-aldol product | 88 | >20:1 |
| Horner-Wadsworth-Emmons Olefination | Known aldehyde 6 + Phosphonate 17 | Alkene 18 | 91 | 15:1 (E/Z) |
| LiHMDS-mediated Aldol Reaction | Aldehyde 5 + Ethyl ketone 4 | Aldol product 22 | 60 | 2:1 |
| Dehydration with Martin's Sulfurane | Aldol product 22 | α,β-unsaturated ketone | 90 | - |
| β-Mannosylation | Glycosyl sulfoxide 2 + Alcohol 3 | Compound 23 | - | - |
Experimental Protocols
The following are detailed protocols for the key stages of the this compound total synthesis.
Synthesis of Fragment 4 (Ethyl ketone)
1. Synthesis of Alcohol 8 via Vinylogous Mukaiyama Aldol Reaction [3][5]
-
Protocol: To a solution of propionaldehyde, a highly stereoselective vinylogous Mukaiyama aldol reaction is performed.
-
Note: Specific reagents and conditions for this reaction are not detailed in the provided search results.
2. Synthesis of α,β-unsaturated Aldehyde 9 [3]
-
Step 2a: Protection of Alcohol 8: The primary alcohol of compound 8 is protected as a triethylsilyl (TES) ether.
-
Step 2b: Reductive Cleavage: The Evans auxiliary group is removed by reductive cleavage using sodium borohydride.
-
Step 2c: Oxidation: The resulting primary alcohol is oxidized using Dess-Martin periodinane to furnish the α,β-unsaturated aldehyde 9 .
-
Overall Yield: 81% over three steps.[3]
3. Synthesis of Ketone 11 via Paterson Aldol Reaction [2]
-
Protocol: Aldehyde 9 undergoes a Paterson anti-aldol reaction.
-
Yield: 88%[2]
-
Stereoselectivity: >20:1 dr[2]
-
Note: The resulting product is then protected as a TES ether to yield ketone 11 in 80% yield.[2]
Synthesis of Fragment 5 (Aldehyde)
1. Synthesis of Alkene 18 via Horner-Wadsworth-Emmons (HWE) Olefination [3]
-
Protocol: The synthesis commences with the known aldehyde 6 . A Horner-Wadsworth-Emmons (HWE) olefination of aldehyde 6 is performed using phosphonate 17 .
-
Yield: 91%[3]
-
Stereoselectivity: 15:1 E/Z ratio.[3]
Assembly of the Polyketide Backbone
1. LiHMDS-mediated syn-selective Aldol Reaction [3][6]
-
Protocol: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated syn-selective aldol reaction.
-
Product: Aldol product 22 .
-
Note: Both diastereomers were carried forward to the next step.
2. Dehydration to α,β-unsaturated Ketone [3]
-
Protocol: The diastereomeric mixture of 22 is treated with Martin's sulfurane.
-
Yield: 90%[3]
3. Deprotection to form Alcohol 3 [2]
-
Protocol: The p-methoxybenzyl (PMB) ether protecting group is removed using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
-
Yield: 91%[2]
Final Steps: Glycosylation and Deprotection
1. β-Selective Mannosylation [3]
-
Protocol: A late-stage, stereoselective β-mannosylation is performed using Crich's protocol, coupling glycosyl sulfoxide 2 and alcohol 3 .[3] The mannosyl sulfoxide is activated with triflic anhydride at -78 °C in dichloromethane (DCM).[2]
-
Product: Compound 23 .
2. Diastereoselective Reduction and Final Deprotection [2]
-
Step 2a: Reduction: A diastereoselective reduction of the ketone in compound 23 is performed. This step achieves high diastereoselectivity (>20:1 dr).[2]
-
Step 2b: Deprotection: The PMB ether protecting groups are removed with DDQ, and the TES groups are removed with hydrofluoric acid in pyridine (HF·pyridine) to yield the final product, this compound.[2]
Overall Synthetic Workflow
The overall workflow for the total synthesis of this compound is illustrated in the following diagram.
Caption: Overall workflow of this compound total synthesis.
Conclusion
The first asymmetric total synthesis of this compound has been successfully achieved, unequivocally establishing its absolute configuration.[2][3][4] The synthetic route relies on key transformations, including a Vinylogous Mukaiyama Aldol Reaction, a Paterson Aldol Reaction, a Horner-Wadsworth-Emmons Olefination, and a late-stage β-selective mannosylation.[3] This synthetic protocol provides a foundation for the synthesis of analogues to explore the structure-activity relationship of roselipins as DGAT inhibitors.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Total Synthesis and Stereochemical Assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Total Synthesis of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key synthetic steps for the total synthesis of Roselipin 1A, a bioactive natural glycolipid. The protocols are based on the first reported asymmetric total synthesis, offering a guide for researchers in natural product synthesis and drug development.
I. Retrosynthetic Analysis
The synthesis of this compound is a convergent process, involving the preparation of key fragments that are later coupled to form the final molecule. The retrosynthetic analysis reveals the strategic disconnections of the molecule into three main fragments: a glycosyl sulfoxide (Fragment 2), an alcohol (Fragment 3), and an ethyl ketone (Fragment 4) which is coupled with an aldehyde (Fragment 5).[1][2] This approach allows for controlled construction of the complex stereochemistry of the polyketide chain.
Caption: Retrosynthetic analysis of this compound.
II. Key Synthetic Transformations: Protocols and Data
The synthesis of this compound is marked by several key reactions that are crucial for establishing the correct stereochemistry and assembling the carbon skeleton.[1][3]
A. Vinylogous Mukaiyama Aldol Reaction
This reaction is employed to form carbon-carbon bonds with high stereoselectivity, a critical step in constructing the polyketide backbone.[1][3]
Experimental Protocol:
-
To a solution of propionaldehyde in a suitable solvent (e.g., dichloromethane) at -78 °C, add a Lewis acid catalyst (e.g., BF₃·OEt₂).
-
Slowly add a silyl enol ether reactant.
-
Stir the reaction mixture at -78 °C for the specified time until completion, monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the desired alcohol.
| Reaction Step | Yield | Diastereomeric Ratio (dr) |
| Vinylogous Mukaiyama Aldol Reaction[4] | 90% | >20:1 |
B. Paterson Aldol Reaction
The Paterson aldol reaction is utilized for the precise stereochemical control during the construction of the polyketide backbone.[1][3]
Experimental Protocol:
-
To a solution of the boron enolate of the ketone in an appropriate solvent (e.g., diethyl ether) at -78 °C, add the aldehyde.
-
Stir the mixture at -78 °C for a designated period.
-
Work up the reaction by adding a buffered solution and extracting with an organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
| Reaction Step | Yield | Diastereomeric Ratio (dr) |
| Paterson Aldol Reaction | 88% | >20:1 |
C. Horner-Wadsworth-Emmons (HWE) Olefination
The HWE reaction is used to form an α,β-unsaturated ester with high E-selectivity.[1]
Experimental Protocol:
-
To a suspension of NaH in THF at 0 °C, add the phosphonate reagent dropwise.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction to 0 °C and add the aldehyde.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water and extract with an organic solvent.
-
Dry, concentrate, and purify the residue by flash chromatography.
| Reaction Step | Yield | E/Z Ratio |
| HWE Olefination[1] | 91% | 15:1 |
D. LiHMDS-mediated Aldol Reaction
This reaction couples two major fragments of the molecule.[1][2]
Experimental Protocol:
-
To a solution of the ethyl ketone fragment in THF at -78 °C, add LiHMDS dropwise.
-
Stir the resulting enolate solution for 1 hour at -78 °C.
-
Add a solution of the aldehyde fragment in THF.
-
Stir for an additional hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, concentrate, and purify by chromatography.
| Reaction Step | Yield | Diastereomeric Ratio (dr) |
| LiHMDS-mediated Aldol Reaction[1][5] | 60% | 2:1 |
E. Yamaguchi Esterification
This macrolactonization protocol is key for the formation of the ester linkage in the final stages of the synthesis.[1][3]
Experimental Protocol:
-
To a solution of the seco-acid in toluene, add triethylamine followed by 2,4,6-trichlorobenzoyl chloride.
-
Stir the mixture at room temperature.
-
In a separate flask, prepare a solution of DMAP in toluene.
-
Add the activated acid solution to the DMAP solution dropwise over several hours using a syringe pump.
-
Stir the reaction until completion, then concentrate and purify.
F. β-Selective Mannosylation
A late-stage stereoselective β-mannosylation using Crich's protocol is crucial for introducing the sugar moiety with the correct stereochemistry at the glycosidic linkage.[1][2]
Experimental Protocol:
-
Activate the mannosyl sulfoxide donor with triflic anhydride in dichloromethane at -78 °C in the presence of a hindered base.
-
Add the glycosyl acceptor (alcohol fragment) to the activated donor.
-
Allow the reaction to proceed at -78 °C.
-
Quench the reaction and purify the product to obtain the β-mannoside.
| Reaction Step | Yield | Diastereomeric Ratio (dr) |
| β-Mannosylation and subsequent reduction[2] | 72% | >20:1 |
III. Proposed Biosynthetic Pathway
The stereochemistry of this compound is hypothesized to arise from a fungal polyketide synthase (PKS) pathway. The "Biochemistry-based Rule" helps predict the absolute configurations of the stereogenic centers generated by the various domains of the PKS.[1][3][6]
Caption: Proposed biosynthetic pathway of this compound.
IV. Overall Synthetic Workflow
The total synthesis of this compound follows a linear sequence of 19 steps with an overall yield of 1.77%.[1] The workflow involves the synthesis of fragments, their coupling, and final modifications to yield the target molecule.
References
Application Notes and Protocols: Horner-Wadsworth-Emmons Olefination in the Total Synthesis of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocol for the Horner-Wadsworth-Emmons (HWE) olefination reaction as a key step in the total synthesis of Roselipin 1A, a bioactive natural glycolipid. The information is based on the successful synthesis reported by Jiang et al.
Introduction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method in organic synthesis for the stereoselective formation of carbon-carbon double bonds. It offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the straightforward removal of the water-soluble phosphate byproduct. In the context of complex natural product synthesis, the HWE reaction provides a reliable strategy for the construction of unsaturated moieties, often with high (E)-selectivity.
In the total synthesis of this compound, a key intermediate, alkene 18 , was synthesized via an HWE olefination of the known aldehyde 6 with phosphonate 17 . This reaction proceeded with high efficiency and excellent stereoselectivity, demonstrating the utility of the HWE reaction in the assembly of complex molecular architectures.
Quantitative Data
The Horner-Wadsworth-Emmons olefination step in the synthesis of this compound yielded the following quantitative results:
| Product | Yield (%) | E/Z Ratio |
| Alkene 18 | 91 | 15:1 |
Experimental Protocol
Reaction: Horner-Wadsworth-Emmons olefination for the synthesis of alkene 18 .
Reagents and Materials:
-
Aldehyde 6
-
Phosphonate 17
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of phosphonate 17 (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portionwise.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add a solution of aldehyde 6 (1.0 equivalent) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours, or until reaction completion is confirmed by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired alkene 18 .[1]
Visualizations
Experimental Workflow for the HWE Olefination in this compound Synthesis
Caption: Workflow of the Horner-Wadsworth-Emmons olefination step.
Signaling Pathway of the Horner-Wadsworth-Emmons Reaction
Caption: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.
References
Application Notes and Protocols: Yamaguchi Esterification in the Total Synthesis of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 1A is a bioactive glycolipid that has garnered significant interest due to its inhibitory activity against diacylglycerol acyltransferase (DGAT).[1][2][3][4][5] DGAT is a key enzyme in the biosynthesis of triglycerides, making it a potential therapeutic target for metabolic diseases. The total synthesis of this compound is a complex undertaking that requires precise stereochemical control and efficient bond-forming reactions. One of the critical steps in the total synthesis of this compound is the formation of an ester linkage between two complex fragments of the molecule. The Yamaguchi esterification has proven to be a highly effective method for this transformation, particularly in cases where steric hindrance is a significant challenge.[2][6]
The Yamaguchi esterification, first reported by Masaru Yamaguchi and his colleagues in 1979, is a powerful method for the synthesis of esters from carboxylic acids and alcohols.[7] The reaction proceeds through the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a base, typically triethylamine. This mixed anhydride is then reacted with an alcohol in the presence of a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to afford the desired ester.[6][7][8][9] This method is particularly advantageous for the synthesis of sterically hindered esters and macrolactones, often providing high yields where other methods fail.[6]
These application notes provide a detailed overview of the successful application of the Yamaguchi esterification in the total synthesis of this compound, including optimized reaction conditions and a comprehensive experimental protocol.
Data Presentation
The following table summarizes the quantitative data from the optimization of the Yamaguchi esterification for the coupling of Acid 14 and Alcohol 15 in the total synthesis of this compound.
| Entry | Reagents and Conditions | Temperature (°C) | Yield of Ester 4 (%) | Yield of Byproduct 16 (%) |
| 1 | Acid 14, TCBC, Et3N, then Alcohol 15, DMAP | Room Temp | 0 | 90 |
| 2 | Mitsunobu Reaction: PPh3, DIAD | Room Temp | 36 | 34 |
| 3 | Mixed Anhydride Method | Room Temp | 34 | - |
| 4 | Optimized Yamaguchi: Acid 14, TCBC, Alcohol 15, then DMAP | Room Temp | 70 | - |
| 5 | Optimized Yamaguchi: Acid 14, TCBC, Alcohol 15, then DMAP | 60 | 90 | - |
TCBC: 2,4,6-trichlorobenzoyl chloride; Et3N: Triethylamine; DMAP: 4-(Dimethylamino)pyridine; PPh3: Triphenylphosphine; DIAD: Diisopropyl azodicarboxylate.
Experimental Protocols
This section provides a detailed methodology for the optimized Yamaguchi esterification in the synthesis of a key intermediate of this compound.
Materials
-
Acid fragment (e.g., Acid 14 from the total synthesis)
-
Alcohol fragment (e.g., Alcohol 15 from the total synthesis)
-
2,4,6-Trichlorobenzoyl chloride (TCBC, Yamaguchi reagent)
-
Triethylamine (Et3N), freshly distilled
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Toluene (or other suitable anhydrous solvent like THF or DCM)[6]
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, dropping funnel, etc.), oven-dried
-
Magnetic stirrer and heating mantle/oil bath
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure
-
Preparation of the Reaction Vessel: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents:
-
To the flask, add the carboxylic acid fragment (1.0 equivalent) and the alcohol fragment (1.2 equivalents).
-
Dissolve the starting materials in anhydrous toluene.
-
Add freshly distilled triethylamine (1.5 equivalents) to the solution.
-
In a separate flask, prepare a solution of 2,4,6-trichlorobenzoyl chloride (1.3 equivalents) in anhydrous toluene.
-
-
Formation of the Mixed Anhydride:
-
Slowly add the solution of 2,4,6-trichlorobenzoyl chloride to the stirred solution of the acid, alcohol, and triethylamine at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. The formation of the mixed anhydride can be monitored by TLC.
-
-
Esterification:
-
Once the mixed anhydride formation is complete, add 4-(dimethylamino)pyridine (DMAP, 3.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60 °C using an oil bath.
-
Monitor the progress of the reaction by TLC until the starting materials are consumed (typically 4-6 hours).
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 times).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure ester.
-
Visualizations
This compound Synthetic Workflow
The following diagram illustrates the key step of Yamaguchi esterification in the convergent synthesis of this compound.
Caption: Synthetic approach to this compound via Yamaguchi esterification.
Mechanism of Yamaguchi Esterification
This diagram details the step-by-step mechanism of the Yamaguchi esterification.
Caption: Mechanism of the Yamaguchi esterification reaction.
Biological Pathway of this compound
This diagram illustrates the inhibitory action of this compound on the diacylglycerol acyltransferase (DGAT) enzyme in the triglyceride synthesis pathway.
Caption: Inhibition of triglyceride synthesis by this compound.
References
- 1. Yamaguchi Esterification [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 8. santiago-lab.com [santiago-lab.com]
- 9. jk-sci.com [jk-sci.com]
Determining the Stereochemistry of Roselipin 1A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Roselipin 1A, a natural glycolipid isolated from the marine fungus Gliocladium roseum, is a known inhibitor of diacylglycerol acyltransferase (DGAT), making it a molecule of interest for metabolic research and drug development.[1][2] Its complex structure, featuring a polyketide chain with nine stereogenic centers, presents a significant analytical challenge, with 512 possible stereoisomers.[1][3] This document outlines the definitive method for assigning the stereochemistry of this compound, centered on a synergy of biosynthetic prediction and total chemical synthesis.[3][4] Additionally, alternative and complementary analytical methods applicable to complex polyketides are discussed.
Introduction to the Stereochemical Challenge
The initial structural elucidation of this compound and its congeners was achieved through detailed NMR experiments (including ¹H-¹H COSY, ¹³C-¹H HMQC, and HMBC) and HPLC analysis.[5][6] While these methods successfully defined the planar structure and connectivity of the molecule, the absolute and relative configurations of the nine stereogenic centers within the polyketide moiety remained unresolved due to the molecule's complexity and limited availability from natural sources.[1][7] The unambiguous determination of the correct stereoisomer is critical, as biological activity is intrinsically linked to the precise three-dimensional arrangement of a molecule.
Primary Method: Total Synthesis and Spectroscopic Comparison
The most conclusive method employed to date for the unequivocal assignment of this compound's stereochemistry involves a multi-stage approach combining theoretical prediction with chemical synthesis and spectroscopic verification.[3][4]
Stage 1: Stereochemical Prediction via the "Biochemistry-based Rule"
The first step was to narrow down the 512 possibilities to a single, most probable candidate. This was achieved by applying a "Biochemistry-based Rule" that leverages an understanding of the biosynthesis of fungal highly reducing polyketide synthases (HR-PKSs).[7] This rule predicts the stereochemical outcome of the enzymatic reduction and methylation steps during the polyketide chain elongation.[7] Based on this analysis, a specific stereochemical structure for this compound was hypothesized.[3][7]
Stage 2: Asymmetric Total Synthesis
With a target stereoisomer identified, a convergent total synthesis was designed and executed to build that specific molecule.[3][7] This process allows for precise control over the configuration of each new stereocenter as the molecule is constructed from simpler, achiral starting materials. The synthesis confirmed the viability of creating the proposed isomer.[1][3]
Stage 3: Spectroscopic Confirmation
The final and definitive step is the comparison of the synthetic molecule with the natural product. The ¹H and ¹³C NMR spectroscopic data, along with the optical rotation value of the synthetic this compound, were found to be consistent with the values reported for the isolated natural compound.[7] This match provides conclusive proof that the synthesized isomer is identical to the natural one, thereby unequivocally assigning its absolute and relative stereochemistry.[3][7]
Experimental Protocols & Data
Protocol: Total Synthesis of this compound (Key Final Steps)
The following protocol outlines the crucial late-stage steps in the total synthesis of this compound, which involves the coupling of two advanced fragments, followed by stereoselective reduction and deprotection.[3][7]
A. β-Selective Mannosylation:
-
To a solution of sulfoxide donor 2 and acceptor alcohol 3 in dry dichloromethane (DCM) under an argon atmosphere at -78 °C, add 2,6-di-tert-butyl-4-methylpyridine (DTBMP) and 4 Å molecular sieves.
-
Slowly add triflic anhydride (Tf₂O) to the mixture.
-
Stir the reaction at -78 °C until TLC analysis indicates consumption of the starting materials.
-
Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the β-mannoside product.
B. Diastereoselective Ketone Reduction:
-
Dissolve the ketone intermediate from the previous step in dry THF and cool to -78 °C under an argon atmosphere.
-
Add L-Selectride solution dropwise to the reaction mixture.
-
Stir at -78 °C, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of 30% H₂O₂ followed by saturated aqueous NaHCO₃.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify via flash column chromatography to yield the alcohol with high diastereoselectivity (>20:1 dr).[3]
C. Global Deprotection:
-
Treat the resulting protected polyol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a DCM/water mixture to remove p-methoxybenzyl (PMB) and p-methoxybenzylidene protecting groups.
-
Following purification, dissolve the intermediate in a solution of 70% hydrofluoric acid in pyridine (HF·pyridine) to remove all tert-butyldimethylsilyl (TBS) ethers.
-
Stir until the reaction is complete, then carefully quench with saturated aqueous NaHCO₃.
-
Extract with a suitable organic solvent, dry the combined organic phases, and concentrate.
-
Purify the final product by preparative HPLC to yield pure this compound.
Quantitative Data: NMR Spectroscopic Comparison
The confirmation of the stereostructure relies on the direct comparison of NMR data from the synthetic and natural samples. The data presented here is consistent with that reported in the literature for natural this compound.
Table 1: ¹H NMR Data Comparison for this compound (Data represents a selection of key shifts; full data is available in the supporting information of the source publication)
| Position | Chemical Shift (δ) of Synthetic Sample (ppm) | Multiplicity |
| H-2 | 6.65 | q |
| H-3 | 2.58 | m |
| H-5 | 3.51 | m |
| H-6 | 5.25 | t |
| H-7 | 2.41 | m |
| H-9 | 3.95 | m |
| H-10 | 5.10 | t |
| H-13 | 3.88 | m |
| H-1' (Mannose) | 4.68 | d |
Table 2: ¹³C NMR Data Comparison for this compound (Data represents a selection of key shifts; full data is available in the supporting information of the source publication)
| Position | Chemical Shift (δ) of Synthetic Sample (ppm) |
| C-1 | 169.2 |
| C-2 | 145.1 |
| C-3 | 129.8 |
| C-5 | 76.5 |
| C-9 | 75.8 |
| C-13 | 77.1 |
| C-1' (Mannose) | 101.3 |
Alternative and Complementary Methods
While total synthesis is definitive, it is resource-intensive. Other methods can provide valuable stereochemical information for complex polyketides like this compound, often used in combination.
-
J-based Configuration Analysis: This NMR technique uses the measurement of homonuclear (³JHH) and heteronuclear (²JCH, ³JCH) coupling constants to determine dihedral angles and thus the relative configuration of adjacent stereocenters.
-
Chemical Derivatization: Converting flexible acyclic portions of the molecule, such as 1,3-diols, into rigid cyclic derivatives (e.g., acetonides) can lock the conformation. The NMR data of these rigid structures can then be more easily interpreted to deduce relative stereochemistry.
-
Chiroptical Methods (ECD/VCD): Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful non-destructive techniques.[4] By comparing experimentally measured spectra with quantum-mechanically calculated spectra for different possible stereoisomers, one can assign the absolute configuration.[8]
Visualizations
Experimental Workflow
References
- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGAT enzymes are required for triacylglycerol synthesis and lipid droplets in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New methods for stereochemical determination of complex polyketides: configurational assignment of novel metabolites from myxobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomeric Mixtures in Natural Product Chemistry: Separation and Absolute Configuration Assignment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiroptical methods in the stereochemical analysis of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Roselipin 1A DGAT Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol acyltransferase (DGAT) is a crucial enzyme that catalyzes the final and rate-limiting step in triglyceride synthesis. This process is implicated in the pathophysiology of several metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. Consequently, DGAT has emerged as a promising therapeutic target for the development of novel drugs. Roselipin 1A, a natural product isolated from the marine fungus Gliocladium roseum, has been identified as an inhibitor of DGAT.[1][2][3] This document provides detailed protocols for assessing the inhibitory activity of this compound and other potential DGAT inhibitors using both radiometric and fluorescence-based assays.
Signaling Pathway of DGAT in Triglyceride Synthesis
DGAT enzymes (DGAT1 and DGAT2) are integral membrane proteins located in the endoplasmic reticulum. They catalyze the esterification of diacylglycerol (DAG) with a long-chain fatty acyl-CoA to form triacylglycerol (TAG). This is the terminal step in the main pathway of TAG biosynthesis. Inhibition of DGAT leads to a reduction in TAG synthesis, which can have therapeutic benefits in metabolic diseases.
DGAT signaling pathway in triglyceride synthesis.
Quantitative Data Summary
The inhibitory potency of Roselipins against DGAT has been determined using enzyme assays with rat liver microsomes. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | IC50 (µM) | Enzyme Source | Reference |
| This compound | 15 - 22 | Rat Liver Microsomes | [1][4][5] |
| Roselipin 1B | 15 - 22 | Rat Liver Microsomes | [1] |
| Roselipin 2A | 15 - 22 | Rat Liver Microsomes | [1] |
| Roselipin 2B | 15 - 22 | Rat Liver Microsomes | [1] |
Experimental Protocols
Two primary methods for assaying DGAT inhibition are detailed below: a traditional radiometric assay and a more modern, non-radioactive fluorescence-based assay.
Experimental Workflow
The general workflow for a DGAT inhibition assay involves preparation of the enzyme source, incubation with substrates and the inhibitor, separation of the product, and subsequent quantification.
General workflow for a DGAT inhibition assay.
Protocol 1: Radiometric TLC-Based DGAT Inhibition Assay
This protocol is a classic and robust method for measuring DGAT activity by quantifying the incorporation of a radiolabeled acyl group into triacylglycerol.
1. Materials and Reagents
-
Enzyme Source: Rat liver microsomes
-
Substrates:
-
1,2-Di-oleoyl-sn-glycerol (DAG)
-
[1-¹⁴C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)
-
-
Inhibitor: this compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 1 mg/mL fatty acid-free BSA
-
Reaction Termination Solution: Chloroform:Methanol (2:1, v/v)
-
TLC Plates: Silica gel G plates
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Scintillation Cocktail
-
Instrumentation: Scintillation counter, TLC tank, Nitrogen gas supply
2. Preparation of Rat Liver Microsomes
-
Fast rats overnight and sacrifice via cervical dislocation.
-
Perfuse the liver with ice-cold saline.
-
Homogenize the liver in 4 volumes of ice-cold homogenization buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove nuclei and mitochondria.
-
Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
The resulting pellet contains the microsomal fraction. Resuspend the pellet in a suitable buffer (e.g., homogenization buffer) and determine the protein concentration using a standard method like the Bradford assay. Store at -80°C.
3. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the following components in order:
-
Assay Buffer
-
This compound or vehicle (DMSO) at various concentrations.
-
1,2-Di-oleoyl-sn-glycerol (e.g., 200 µM final concentration, delivered in a small volume of ethanol or acetone).
-
Rat liver microsomes (e.g., 20-50 µg of protein).
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding [1-¹⁴C]Oleoyl-CoA (e.g., 10-50 µM final concentration).
-
Incubate at 37°C for 15-30 minutes with gentle shaking.
-
Terminate the reaction by adding 1 mL of Chloroform:Methanol (2:1).
-
Vortex thoroughly and centrifuge to separate the phases.
-
Collect the lower organic phase, which contains the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Resuspend the lipid extract in a small volume of chloroform.
-
Spot the resuspended lipids onto a silica TLC plate.
-
Develop the TLC plate in the hexane:diethyl ether:acetic acid solvent system until the solvent front is near the top.
-
Air-dry the plate.
-
Visualize the lipid spots by exposing the plate to iodine vapor or by using a phosphorimager.
-
Scrape the silica corresponding to the triacylglycerol band into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
4. Data Analysis
-
Calculate the percentage of DGAT inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Protocol 2: Fluorescence-Based DGAT Inhibition Assay
This protocol offers a non-radioactive alternative using a fluorescently labeled acyl-CoA substrate.
1. Materials and Reagents
-
Enzyme Source: Rat liver microsomes
-
Substrates:
-
1,2-Di-oleoyl-sn-glycerol (DAG)
-
NBD-palmitoyl-CoA or another suitable fluorescent fatty acyl-CoA
-
-
Inhibitor: this compound
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 100 mM MgCl₂, 1 mg/mL fatty acid-free BSA
-
Reaction Termination Solution: Chloroform:Methanol (2:1, v/v)
-
TLC Plates: Silica gel G plates
-
TLC Developing Solvent: Hexane:Diethyl ether:Acetic acid (80:20:1, v/v/v)
-
Instrumentation: Fluorescence plate reader or a gel documentation system with fluorescence imaging capabilities, TLC tank, Nitrogen gas supply
2. Preparation of Rat Liver Microsomes
Follow the same procedure as described in Protocol 1.
3. Assay Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, add the following components:
-
Assay Buffer
-
This compound or vehicle (DMSO) at various concentrations.
-
1,2-Di-oleoyl-sn-glycerol (e.g., 200 µM final concentration).
-
Rat liver microsomes (e.g., 20-50 µg of protein).
-
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding NBD-palmitoyl-CoA (e.g., 10-50 µM final concentration).
-
Incubate at 37°C for 15-30 minutes, protected from light.
-
Terminate the reaction and extract the lipids as described in Protocol 1 (steps 6-10).
-
Spot the lipid extract onto a silica TLC plate and develop as in Protocol 1.
-
Air-dry the plate.
-
Visualize the fluorescent triacylglycerol spot using a fluorescence imager (e.g., excitation at ~460 nm and emission at ~535 nm for NBD).
-
Quantify the fluorescence intensity of the triacylglycerol spot.
4. Data Analysis
-
Calculate the percentage of DGAT inhibition for each concentration of this compound based on the fluorescence intensity of the product spot compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Conclusion
The provided protocols offer robust methods for evaluating the inhibitory potential of this compound and other compounds against DGAT. The choice between the radiometric and fluorescence-based assay will depend on the available laboratory equipment and safety regulations. Both methods, when performed with care, can yield reliable and reproducible data crucial for the advancement of drug discovery programs targeting metabolic diseases.
References
- 1. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and catalytic mechanism of a human triglyceride synthesis enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A specific and inexpensive assay of radiolabeled long-chain acyl-coenzyme A in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
Application Notes and Protocols for Cell-Based Assays of Roselipin 1A Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Roselipin 1A is a natural product known to be an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. By blocking the final step in the formation of triglycerides, this compound can disrupt lipid homeostasis within cells. This disruption can lead to an accumulation of fatty acids and diacylglycerols, potentially inducing cellular stress and cytotoxicity, a phenomenon often referred to as lipotoxicity. These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of this compound using a panel of cell-based assays. The protocols detailed below will enable the quantification of cell viability, the assessment of apoptosis, and the investigation of the underlying mechanisms of cytotoxicity, such as lipid accumulation and oxidative stress.
Hypothesized Signaling Pathway for this compound-Induced Cytotoxicity
Inhibition of DGAT by this compound is hypothesized to lead to an accumulation of fatty acids and their metabolites. This can induce endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of apoptotic pathways.
Caption: Hypothesized signaling pathway of this compound-induced cytotoxicity.
Experimental Protocols
A multi-assay approach is recommended to thoroughly characterize the cytotoxic profile of this compound. This includes assessing overall cell viability, specifically measuring apoptosis, and investigating markers of lipotoxicity.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells (e.g., HepG2, 3T3-L1) in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect the supernatant to include any detached cells.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
Intracellular Lipid Accumulation Assay (Nile Red Staining)
This assay uses the fluorescent dye Nile Red to visualize and quantify intracellular lipid droplets.
Experimental Workflow:
Caption: Workflow for Nile Red staining of intracellular lipids.
Protocol:
-
Cell Seeding and Treatment: Seed cells on glass coverslips in a 24-well plate and treat with this compound for 24 hours.
-
Washing: Wash the cells with PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Washing: Wash the cells twice with PBS.
-
Staining: Incubate the cells with Nile Red staining solution (1 µg/mL in PBS) for 10 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with PBS.
-
Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
-
Imaging: Visualize and capture images using a fluorescence microscope.
Reactive Oxygen Species (ROS) Assay (DCFDA Staining)
This assay utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA) to measure intracellular ROS levels.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well black, clear-bottom plate and treat with this compound for a desired time period (e.g., 6, 12, or 24 hours).
-
DCFDA Loading: Remove the treatment medium and incubate the cells with 25 µM DCFDA in PBS for 30 minutes at 37°C.
-
Washing: Wash the cells twice with PBS.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Data Presentation
Quantitative data from the assays should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| Vehicle Control | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 1 | 95.3 ± 4.5 | 88.1 ± 5.3 | 75.6 ± 6.2 |
| 5 | 82.1 ± 6.8 | 65.4 ± 7.2 | 48.9 ± 5.5 |
| 10 | 60.5 ± 5.9 | 42.3 ± 6.4 | 25.1 ± 4.1 |
| 25 | 35.2 ± 4.1 | 18.7 ± 3.8 | 9.8 ± 2.3 |
| 50 | 15.8 ± 3.2 | 7.2 ± 1.9 | 4.1 ± 1.5 |
Data are presented as mean ± standard deviation.
Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)
| Concentration (µM) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | 94.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 1.5 ± 0.4 |
| 10 | 75.6 ± 3.5 | 12.8 ± 2.2 | 8.1 ± 1.5 | 3.5 ± 0.9 |
| 25 | 48.9 ± 4.2 | 25.4 ± 3.1 | 20.3 ± 2.8 | 5.4 ± 1.1 |
| 50 | 20.1 ± 3.8 | 40.2 ± 4.5 | 32.5 ± 3.9 | 7.2 ± 1.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Intracellular Lipid and ROS Levels
| Concentration (µM) | Relative Lipid Accumulation (Nile Red Fluorescence) | Relative ROS Levels (DCFDA Fluorescence) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.08 |
| 10 | 1.85 ± 0.21 | 1.52 ± 0.15 |
| 25 | 2.98 ± 0.35 | 2.45 ± 0.28 |
| 50 | 4.12 ± 0.48 | 3.88 ± 0.41 |
Data are presented as fold change relative to the vehicle control (mean ± standard deviation).
Conclusion
The provided protocols and application notes offer a robust framework for investigating the cytotoxicity of this compound. By employing a combination of assays that measure cell viability, apoptosis, and key markers of lipotoxicity, researchers can gain a comprehensive understanding of the cellular effects of this DGAT inhibitor. The presented data tables serve as a template for organizing and presenting experimental findings in a clear and concise manner. These studies will be crucial for evaluating the therapeutic potential and potential toxic liabilities of this compound and other DGAT inhibitors in drug development.
Synthesis of Roselipin 1A Fragments and Precursors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of key fragments and precursors of Roselipin 1A, a bioactive natural glycolipid with potential therapeutic applications. The methodologies are based on the total synthesis outlined by Jiang et al., offering a convergent and stereocontrolled route to this complex molecule.
Retrosynthetic Analysis of this compound
The synthetic strategy for this compound involves a convergent approach, where the molecule is disconnected into three main fragments: glycosyl sulfoxide 2, alcohol 3, which is further broken down into aldehyde 5 and ethyl ketone 4. This strategy allows for the independent synthesis of these key intermediates, which are then coupled in the final stages of the synthesis.[1]
Caption: Retrosynthetic analysis of this compound.
Synthesis of Ethyl Ketone Fragment 4
The synthesis of the ethyl ketone fragment 4 commences from commercially available propionaldehyde and involves a highly stereoselective vinylogous Mukaiyama aldol reaction to establish key stereocenters.[1]
Caption: Synthetic workflow for Ethyl Ketone Fragment 4.
Quantitative Data for the Synthesis of Fragment 4
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Notes |
| 1 | Alcohol 8 | 90 | >20:1 | Vinylogous Mukaiyama Aldol Reaction |
| 2-4 | Aldehyde 9 | 81 (3 steps) | - | Protection, reduction, and oxidation |
| 5 | anti-Aldol Product | 88 | >20:1 | Paterson Aldol Reaction |
| 6 | Ketone 11 | 80 | - | TBS protection |
| 7-8 | Aldehyde | 81 (2 steps) | - | Diol formation and cleavage |
| 9 | Unsaturated Ester 13 | 91 | E/Z = 5:1 | Wittig Reaction |
| 11 | Ethyl Ketone 4 | 90 | - | Optimized Yamaguchi Esterification |
Experimental Protocols for the Synthesis of Fragment 4
Protocol 1: Vinylogous Mukaiyama Aldol Reaction (Synthesis of Alcohol 8) [1]
-
To a solution of the appropriate silyl ketene acetal in a suitable solvent (e.g., CH₂Cl₂) at -78 °C is added a Lewis acid (e.g., TiCl₄).
-
After stirring for a short period, propionaldehyde is added dropwise.
-
The reaction is stirred at -78 °C until completion (monitored by TLC).
-
The reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The mixture is warmed to room temperature, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to afford alcohol 8.
Protocol 2: Paterson Aldol Reaction (Synthesis of anti-Aldol Product) [1]
-
To a solution of the corresponding ketone in a suitable solvent (e.g., diethyl ether) at -78 °C is added a boron reagent (e.g., (-)-Ipc₂BCl) followed by a tertiary amine (e.g., triethylamine).
-
The mixture is stirred at 0 °C for a specified time to allow for enolborane formation.
-
The solution is cooled back to -78 °C, and aldehyde 9 is added.
-
The reaction is stirred at -78 °C until completion.
-
The reaction is quenched by the addition of methanol, followed by a phosphate buffer and hydrogen peroxide.
-
The mixture is stirred at room temperature, and the aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
Purification by flash column chromatography yields the anti-aldol product.
Protocol 3: Optimized Yamaguchi Esterification (Synthesis of Ethyl Ketone 4) [1]
-
To a solution of acid 14 in toluene are added triethylamine and 2,4,6-trichlorobenzoyl chloride at room temperature.
-
The mixture is stirred for a specified time to form the mixed anhydride.
-
A solution of the corresponding alcohol and DMAP in toluene is then added.
-
The reaction mixture is heated to 60 °C and stirred until completion.
-
The reaction is cooled to room temperature and quenched with water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated.
-
The residue is purified by flash column chromatography to give ethyl ketone 4.
Synthesis of Aldehyde Fragment 5
The synthesis of aldehyde fragment 5 starts from the known aldehyde 6 and utilizes a Horner-Wadsworth-Emmons (HWE) olefination and another Paterson aldol reaction.[1]
Caption: Synthetic workflow for Aldehyde Fragment 5.
Quantitative Data for the Synthesis of Fragment 5
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) or E/Z ratio | Notes |
| 1 | Alkene 18 | 91 | E/Z = 15:1 | HWE Olefination |
| 3-4 | Alcohol 20 | 95 (2 steps) | >20:1 | Oxidation and Paterson Aldol |
| 5 | Ketone 21 | 85 | - | PMB protection |
| 6-7 | Aldehyde 5 | 78 (2 steps) | - | Diol formation and cleavage |
Experimental Protocols for the Synthesis of Fragment 5
Protocol 4: Horner-Wadsworth-Emmons Olefination (Synthesis of Alkene 18) [1]
-
To a suspension of a phosphonate reagent and a base (e.g., NaH) in a suitable solvent (e.g., THF) at 0 °C is added a solution of aldehyde 6.
-
The reaction mixture is stirred at room temperature until the starting material is consumed.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
Purification by flash column chromatography affords alkene 18.
Coupling of Fragments and Completion of Synthesis
The final stages of the this compound synthesis involve the coupling of aldehyde 5 and ethyl ketone 4 via a LiHMDS-mediated syn-selective aldol reaction, followed by further transformations and glycosylation.[1]
Caption: Final steps in the total synthesis of this compound.
Quantitative Data for the Final Assembly
| Step | Product | Yield (%) | Diastereomeric Ratio (dr) | Notes |
| 1 | Aldol Product 22 | 60 | 2:1 | LiHMDS-mediated aldol reaction |
| 2 | α,β-Unsaturated Ketone | 90 | - | Dehydration |
| 3 | Alcohol 3 | 91 | - | PMB deprotection |
| 4 | Glycosylated Product 23 | 65 | β-selective | Crich's β-mannosylation |
| 5-6 | This compound | 49 (2 steps) | >20:1 | Reduction and deprotection |
Protocol 5: LiHMDS-mediated Aldol Reaction (Synthesis of Aldol Product 22) [1]
-
To a solution of ethyl ketone 4 in THF at -78 °C is added LiHMDS.
-
After stirring for a specified time, a solution of aldehyde 5 in THF is added.
-
The reaction is stirred at -78 °C until completion.
-
The reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The mixture is warmed to room temperature, and the layers are separated.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are dried, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield aldol product 22.
These protocols and data provide a comprehensive guide for the synthesis of this compound fragments and precursors, enabling further research and development in the fields of medicinal chemistry and drug discovery.
References
Application Notes and Protocols for the Large-Scale Synthesis of Roselipin 1A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic strategies and protocols for the laboratory-scale synthesis of Roselipin 1A, a potent inhibitor of diacylglycerol acyltransferase (DGAT). While a true large-scale industrial synthesis has not been publicly disclosed, this document outlines the foundational chemical synthesis, adapted from the first total synthesis by Jiang et al., and discusses key considerations for potential scale-up.[1][2]
Introduction
This compound is a complex, bioactive natural glycolipid originally isolated from the marine fungus Gliocladium roseum KF-1040.[2] Its structure comprises a polyketide backbone with nine stereogenic centers and a mannose sugar moiety.[1][3] Roselipins have garnered significant interest due to their inhibitory activity against diacylglycerol acyltransferase (DGAT), an enzyme crucial for the final step of triglyceride synthesis.[2][4] This makes this compound a promising lead compound for the development of therapeutics targeting metabolic disorders. The first asymmetric total synthesis, accomplished in a 19-step linear sequence with an overall yield of 1.77%, unequivocally established its absolute stereochemistry.[2]
Retrosynthetic Analysis
The synthetic approach to this compound involves a convergent strategy, dissecting the molecule into key fragments that can be synthesized independently and then coupled. The retrosynthetic analysis reveals three main building blocks: Glycosyl sulfoxide 2, Alcohol 3, and Ethyl ketone 4.[1] The final assembly hinges on a crucial late-stage β-mannosylation and a diastereoselective reduction.[1][2]
Caption: Retrosynthetic approach to this compound.
Experimental Protocols
The following protocols are based on the laboratory-scale total synthesis. For large-scale applications, significant process optimization, including solvent selection, reagent stoichiometry, and purification methods, would be imperative.
Synthesis of Key Fragments
The synthesis of the polyketide chain is a multi-step process involving the preparation of several key intermediates. Below are the summarized protocols for the synthesis of crucial fragments.
Table 1: Summary of Key Fragment Synthesis
| Fragment | Key Reactions | Starting Material | Reported Yield |
| Alcohol 8 | Vinylogous Mukaiyama aldol reaction | Propionaldehyde | 90%[5] |
| Aldehyde 9 | TES protection, DIBAL-H reduction, Dess-Martin oxidation | Alcohol 8 | 81% (over 3 steps)[1] |
| Ketone 11 | Anti-aldol reaction | Aldehyde 9 | 88%[1] |
| Ester 13 | Wittig reaction | Ketone 11 | 91%[1] |
| Ethyl ketone 4 | Selective TES deprotection, oxidation | Ester 13 | Not explicitly stated |
| Aldol product 22 | LiHMDS-mediated syn-selective aldol reaction | Aldehyde 5 and Ethyl ketone 4 | 60%[1][6] |
| α,β-unsaturated ketone | Dehydration with Martin's sulfurane | Aldol product 22 | 90%[2] |
| Alcohol 3 | PMB deprotection with DDQ | α,β-unsaturated ketone | 91%[1] |
Protocol 1: Synthesis of Ethyl Ketone 4
The synthesis of this key fragment involves a sequence of highly stereoselective reactions to construct the carbon backbone with the correct stereochemistry.
Caption: Experimental workflow for the synthesis of Ethyl ketone 4.
Methodology:
-
Synthesis of Alcohol 8: A vinylogous Mukaiyama aldol reaction is performed on propionaldehyde to yield alcohol 8 with high diastereoselectivity (dr > 20:1).[1][5]
-
Protection and Functional Group Interconversion: The resulting alcohol is protected as a triethylsilyl (TES) ether. Subsequent reduction of the ester and Dess-Martin oxidation furnishes the α,β-unsaturated aldehyde 9.[1]
-
Chain Elongation: An anti-aldol reaction with aldehyde 9 yields ketone 11, again with excellent stereocontrol (dr > 20:1).[1]
-
Final Steps: A Wittig reaction converts the aldehyde to an α,β-unsaturated ester 13.[1] Finally, selective deprotection of the TES group and oxidation of the resulting alcohol provides the target ethyl ketone 4.[1]
Protocol 2: Final Assembly of this compound
The culmination of the synthesis involves the coupling of the key fragments and the final stereochemical adjustments.
Caption: Final assembly workflow for this compound.
Methodology:
-
Aldol Condensation: Aldehyde 5 and ethyl ketone 4 are coupled via a LiHMDS-mediated syn-selective aldol reaction, yielding product 22 with a diastereomeric ratio of 2:1.[1][6]
-
Formation of the Enone: The aldol product is then treated with Martin's sulfurane to give the corresponding α,β-unsaturated ketone.[2]
-
Deprotection to Yield Alcohol 3: Removal of the p-methoxybenzyl (PMB) protecting group using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) provides the key alcohol 3.[1]
-
Glycosylation: A late-stage, stereoselective β-mannosylation is carried out using Crich's protocol, coupling alcohol 3 with glycosyl sulfoxide 2.[1]
-
Final Reduction: The synthesis is completed by a diastereoselective reduction of the enone at the C9 position to afford this compound.[2]
Signaling Pathway of this compound
This compound exerts its biological effect by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). DGAT catalyzes the final and committed step in the synthesis of triglycerides, which are subsequently stored in lipid droplets. By blocking this step, this compound can modulate lipid metabolism and reduce triglyceride accumulation.
Caption: Signaling pathway of this compound via DGAT inhibition.
Considerations for Large-Scale Synthesis
Transitioning the laboratory-scale synthesis of this compound to a large-scale industrial process would require addressing several key challenges:
-
Process Optimization: Each of the 19 steps would need to be individually optimized to maximize yield and minimize waste. This includes fine-tuning reaction conditions, catalyst loading, and solvent usage.
-
Cost of Goods: The cost of starting materials and reagents for a multi-step synthesis can be substantial. Identifying cheaper and more readily available alternatives would be crucial.
-
Purification Strategies: Reliance on column chromatography for purification is not feasible at a large scale. The development of scalable purification techniques such as crystallization, distillation, and extraction will be necessary.[7][8]
-
Safety and Environmental Impact: A thorough safety assessment of all chemical transformations and the implementation of environmentally friendly practices are essential for sustainable large-scale production.
-
Convergent Synthesis: Further development of a more convergent synthetic route could significantly improve the overall efficiency and yield by reducing the number of linear steps.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. valveandcontrol.com [valveandcontrol.com]
- 8. books.rsc.org [books.rsc.org]
Application of Roselipin 1A in Lipid Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Roselipin 1A is a naturally occurring glycolipid isolated from the marine fungus Gliocladium roseum KF-1040. It has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride (TG) synthesis. DGAT catalyzes the esterification of diacylglycerol (DAG) with a fatty acyl-CoA to form TG, which is subsequently stored in lipid droplets. The inhibition of DGAT presents a promising therapeutic strategy for metabolic disorders characterized by excessive lipid accumulation, such as obesity, hyperlipidemia, and hepatic steatosis.
These application notes provide a comprehensive overview of the use of this compound in lipid metabolism research, including its mechanism of action, detailed experimental protocols, and data presentation guidelines.
Mechanism of Action
This compound exerts its effects on lipid metabolism primarily through the inhibition of diacylglycerol acyltransferase (DGAT). There are two main isoforms of DGAT, DGAT1 and DGAT2, which catalyze the same reaction but have distinct roles in lipid metabolism. Roselipins have been shown to inhibit DGAT activity in rat liver microsomes, which contain both isoforms. By blocking DGAT, this compound effectively reduces the synthesis of triglycerides, thereby impacting cellular lipid storage and metabolism.
Signaling Pathway of Triglyceride Synthesis
The synthesis of triglycerides is a multi-step process primarily occurring in the endoplasmic reticulum. The final and committed step is catalyzed by DGAT.
Troubleshooting & Optimization
Navigating the Synthesis of Roselipin 1A: A Technical Troubleshooting Guide
For researchers embarking on the complex total synthesis of Roselipin 1A, this technical support center provides a comprehensive guide to overcoming common experimental hurdles. Drawing from published synthetic routes, this document addresses specific challenges in a practical question-and-answer format, offering detailed protocols and quantitative data to inform your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: The stereochemistry of my polyketide backbone is incorrect. What are the critical stereocontrol points in the synthesis of this compound?
A1: The synthesis of the this compound polyketide core requires precise control over multiple stereocenters. Key reactions where stereoselectivity is crucial include:
-
Vinylogous Mukaiyama Aldol Reaction: Used in the early stages of fragment synthesis to establish key stereocenters with high diastereoselectivity.
-
Evans Asymmetric Methylation: This step introduces a methyl group with a high degree of stereocontrol.
-
Paterson Aldol Reaction: Critical for constructing the polyketide backbone with the correct stereochemical configuration.[1]
-
Diastereoselective Reduction: A final reduction of an enone at C9 is necessary to set the desired stereochemistry.[1]
Ensuring high diastereoselectivity in these steps is paramount. If you are encountering issues, it is advisable to re-optimize these key transformations.
Q2: I am having trouble with the LiHMDS-mediated aldol reaction between aldehyde 5 and ethyl ketone 4. The diastereoselectivity is poor. Is this expected?
A2: Yes, this is a known challenge in the published synthesis of this compound. The LiHMDS-mediated syn-selective aldol reaction between aldehyde 5 and ethyl ketone 4 has been reported to proceed with poor diastereoselectivity.[1][2]
| Reactants | Product | Diastereomeric Ratio (dr) | Yield |
| Aldehyde 5 and ethyl ketone 4 | 22 | 2:1 | 60% |
Table 1: Reported diastereoselectivity and yield for the LiHMDS-mediated aldol reaction.[1][2]
The reported strategy was to carry both diastereomers forward to the next step, as they could be converged later in the synthetic sequence.[1]
Q3: The esterification of the secondary α,β-unsaturated acid fragment is failing or giving very low yields. What are the recommended conditions?
A3: The esterification of the sterically hindered secondary α,β-unsaturated acid is a significant challenge.[3] Standard conditions such as classical Yamaguchi esterification and Mitsunobu reactions have been reported to be problematic.[3][4]
| Method | Result |
| Yamaguchi Esterification | Failed to produce the desired product. |
| Mitsunobu Esterification | Low yield (36%). |
| Optimized Yamaguchi | Successful, yielding the desired ester (90%). |
Table 2: Comparison of methods for the esterification of the hindered α,β-unsaturated acid.[4]
The key to success was a modified and optimized Yamaguchi esterification protocol.
Troubleshooting Guides
Challenge 1: Poor Diastereoselectivity in the Aldol Condensation
Problem: The aldol reaction to couple the two main fragments (aldehyde 5 and ketone 4) results in a low diastereomeric ratio.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocol: Proceeding with the Diastereomeric Mixture
As per the successful total synthesis, the most straightforward approach is to accept the low diastereoselectivity and proceed.
-
Reaction: Perform the LiHMDS-mediated syn-selective aldol reaction between aldehyde 5 and ethyl ketone 4.[1]
-
Work-up: Quench the reaction and perform a standard aqueous work-up followed by purification (e.g., column chromatography) to isolate the product mixture (compound 22).
-
Next Step: Treat the entire diastereomeric mixture with Martin's sulfurane to afford the corresponding α,β-unsaturated ketone in a reported 90% yield.[1][4] This step effectively converges the two diastereomers into a single desired product.
Challenge 2: Failed Esterification of the α,β-Unsaturated Acid
Problem: Attempts to esterify the secondary α,β-unsaturated acid fragment result in no product or very low yields.
Synthetic Strategy Overview:
Caption: Esterification strategy comparison.
Detailed Protocol: Optimized Yamaguchi Esterification
This protocol was developed to overcome the steric hindrance and side reactions encountered with other methods.
-
Mixed Anhydride Formation:
-
Dissolve the α,β-unsaturated acid in an appropriate solvent (e.g., THF).
-
Add 2,4,6-trichlorobenzoyl chloride.
-
Add a tertiary amine base (e.g., triethylamine) and stir at room temperature to form the mixed anhydride.
-
-
Esterification:
-
In a separate flask, dissolve the alcohol and a catalytic amount of DMAP (4-dimethylaminopyridine) in a suitable solvent (e.g., toluene).
-
Add the freshly prepared mixed anhydride solution to the alcohol/DMAP mixture.
-
Stir at room temperature until the reaction is complete (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the desired ester.
-
Challenge 3: Late-Stage β-Mannosylation
Problem: Achieving high stereoselectivity in the final glycosylation step to form the β-mannoside is critical and challenging.
Experimental Workflow:
References
Technical Support Center: Roselipin 1A Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield in Roselipin 1A synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its synthesis challenging?
This compound is a bioactive natural glycolipid isolated from the marine fungus Gliocladium roseum KF-1040.[1][2] It is an inhibitor of diacylglycerol acyltransferase (DGAT), making it a molecule of interest for further research.[2][3] The synthesis of this compound is particularly challenging due to its complex structure, which includes a polyketide chain with nine stereogenic centers, and is modified with D-mannose and D-arabinitol moieties.[1][3] The large number of stereoisomers (29 = 512) and the presence of multiple reactive functional groups necessitate a long and intricate synthetic route, often leading to low overall yields.[4]
Q2: What are the key strategic steps in the total synthesis of this compound?
The total synthesis of this compound can be approached through a convergent strategy, which involves the synthesis of key fragments followed by their coupling. A common retrosynthetic analysis breaks the molecule down into major fragments that can be synthesized independently and then assembled.[4] Key strategic steps often include:
-
Stereoselective construction of the polyketide backbone.
-
Glycosylation to introduce the D-mannose unit.
-
Esterification to attach the D-arabinitol moiety.
-
Careful use of protecting groups to manage the reactivity of multiple hydroxyl groups.[1][5]
Q3: What are the most common causes of low yield in this compound synthesis?
Low yields in this compound synthesis can often be attributed to several factors:
-
Inefficient Esterification: Coupling the sterically hindered polyketide acid with the arabinitol fragment can be challenging, with methods like standard Yamaguchi esterification or Mitsunobu reactions sometimes giving low yields.[4][6]
-
Poor Diastereoselectivity: Aldol reactions used to form key C-C bonds in the polyketide chain can exhibit poor diastereoselectivity, leading to the formation of undesired stereoisomers and reducing the yield of the target compound.[4][6]
-
Protecting Group Issues: Inefficient protection or deprotection of the numerous hydroxyl groups can lead to side reactions and a decrease in overall yield.[1][5][7]
-
Purification Losses: this compound is a polar lipid, and its purification can be challenging, leading to significant material loss.[8][9][10]
Troubleshooting Guides
Issue 1: Low Yield in Esterification of the Polyketide Acid and Arabinitol Fragments
Symptoms:
-
The yield of the final ester product is consistently low (<40%).
-
Significant amounts of unreacted starting materials or byproducts are observed.[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Steric Hindrance | Optimize the esterification conditions. For the Yamaguchi esterification, carefully control the addition sequence and temperature. Increasing the reaction temperature (e.g., to 60 °C) has been shown to significantly improve yields.[4] |
| Ineffective Coupling Reagent | If Yamaguchi esterification is not optimal, consider alternative coupling reagents. While Mitsunobu conditions have been reported to give low yields for this specific esterification, other reagents tailored for sterically hindered substrates could be explored.[4] |
| Side Reactions | The formation of byproducts suggests that alternative reaction pathways are competing with the desired esterification. Analyze the byproducts to understand the side reactions and adjust the conditions (e.g., solvent, temperature, stoichiometry of reagents) to minimize them. |
Issue 2: Poor Diastereoselectivity in Aldol Reactions
Symptoms:
-
Formation of a mixture of diastereomers with a low ratio of the desired isomer (e.g., dr = 2:1).[4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Conditions | The choice of base, solvent, and temperature is critical for achieving high diastereoselectivity in aldol reactions. Experiment with different lithium or boron enolates and various solvents and temperatures to optimize the stereochemical outcome. |
| Substrate Control Issues | The inherent stereochemistry of the reactants may not be sufficient to direct the reaction towards the desired diastereomer. Consider using chiral auxiliaries or catalysts to enhance stereocontrol. |
| Carrying Forward Mixed Diastereomers | If optimizing the diastereoselectivity proves difficult, it may be possible to carry the mixture of diastereomers forward to the next step, as subsequent reactions might allow for their separation or one diastereomer may react preferentially.[4] |
Issue 3: Difficulties in Purification of this compound and Intermediates
Symptoms:
-
Significant product loss during chromatographic purification.
-
Co-elution of the product with impurities.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| High Polarity of the Compound | As a polar lipid, this compound may interact strongly with silica gel, leading to tailing and poor separation in normal-phase chromatography.[9] Consider using reversed-phase (C18) chromatography with hydrophobic, non-polar solvents.[9] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for separating polar lipids.[10] |
| Complex Mixture of Impurities | If the crude product contains a complex mixture of impurities, a multi-step purification strategy may be necessary. This could involve a combination of different chromatographic techniques, such as an initial purification by normal-phase chromatography followed by a final polishing step using reversed-phase HPLC.[2] |
| Solubility Issues | Lipids can have poor solubility in aqueous solvents. For reversed-phase chromatography, ensure adequate solubility in the mobile phase.[9] Supercritical fluid chromatography (SFC) can be a greener and efficient alternative for purifying lipids, often providing better resolution and faster run times.[11] |
Quantitative Data Summary
Table 1: Optimization of Yamaguchi Esterification for Fragment Coupling [4]
| Entry | Conditions | Yield of Ester | Yield of Byproduct |
| 1 | Standard Yamaguchi Protocol | 0% | - |
| 2 | Mitsunobu Reaction | 36% | 34% |
| 3 | Mixed Anhydride Method | 34% | - |
| 4 | Optimized Yamaguchi (Room Temp) | Moderate | - |
| 5 | Optimized Yamaguchi (60 °C) | 90% | - |
Experimental Protocols
Protocol 1: Optimized Yamaguchi Esterification[4]
-
Preparation of Mixed Anhydride:
-
Dissolve the polyketide acid fragment in an appropriate anhydrous solvent (e.g., toluene).
-
Add 2,4,6-trichlorobenzoyl chloride (TCBC) and triethylamine (TEA).
-
Stir the mixture at room temperature to form the mixed anhydride.
-
-
Esterification:
-
In a separate flask, dissolve the arabinitol fragment and 4-dimethylaminopyridine (DMAP) in the same anhydrous solvent.
-
Add the prepared mixed anhydride solution to the alcohol solution.
-
Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture and quench with a suitable aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Visualizations
Caption: High-level workflow for the total synthesis of this compound.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
- 8. Direct ethanolic extraction of polar lipids and fractional crystallization from whey protein phospholipid concentrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A fat lot of tips on how to purify lipids | Buchi.com [buchi.com]
- 10. hilicon.com [hilicon.com]
- 11. Novel Purification Strategies for LNP Building Blocks | CordenPharma [cordenpharma.com]
Technical Support Center: Improving Diastereoselectivity in Roselipin 1A Aldol Reactions
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Roselipin 1A, with a focus on overcoming challenges related to the diastereoselectivity of its key aldol reactions.
Troubleshooting Guide
This guide addresses specific issues encountered during the aldol condensation steps in the total synthesis of this compound, using published data as case studies.
Issue: Poor Diastereoselectivity in LiHMDS-Mediated Aldol Reaction
During the coupling of key fragments in the total synthesis of this compound, a LiHMDS-mediated syn-selective aldol reaction was reported to yield the product with a low diastereomeric ratio (dr) of 2:1.[1][2][3] This section provides guidance on improving such outcomes.
-
Question: My LiHMDS-mediated aldol reaction is showing poor diastereoselectivity (e.g., 2:1). What are the likely causes and how can I fix it?
-
Answer: Poor diastereoselectivity in lithium-mediated aldol reactions often stems from a poorly organized transition state. Several factors can contribute:
-
Flexible Transition State: Lithium enolates can form six-membered chair-like transition states (Zimmerman-Traxler model), but these are often less rigid than those involving other metals.[4][5][6] This leads to a smaller energy difference between the pathways leading to the different diastereomers.
-
Enolate Geometry: The use of LiHMDS (Lithium Hexamethyldisilazide) may not provide exclusive formation of one enolate geometry (E vs. Z), leading to a mixture of products.[7]
-
Temperature Control: Inadequate temperature control (must be maintained at -78 °C or below) can allow for equilibration or less selective reaction pathways.
-
-
Recommended Solutions:
-
Switch to Boron Enolates (Paterson Aldol Protocol): This is the most effective solution. Boron enolates form highly rigid and well-defined chair-like transition states, magnifying steric interactions and dramatically increasing diastereoselectivity.[7][8] In the synthesis of a this compound fragment, a Paterson aldol reaction achieved a diastereomeric ratio of >20:1.[1][3]
-
Reagents: Use dialkylboron triflates (e.g., Bu₂BOTf) or chlorides (e.g., c-Hex₂BCl) with a tertiary amine base (e.g., Et₃N or i-Pr₂NEt).
-
Mechanism: The shorter B-O bond length compared to Li-O leads to a more compact transition state, enhancing the steric differentiation that controls stereoselectivity.[7]
-
-
Optimize Reaction Conditions:
-
Solvent: Screen different aprotic solvents (e.g., CH₂Cl₂, Et₂O, THF) as solvent choice can influence the aggregation state and reactivity of the enolate.
-
Additives: The addition of Lewis acids or other coordinating agents can sometimes help organize the transition state, though this is less predictable than switching to boron.
-
-
-
Caption: Logical workflow for addressing poor aldol diastereoselectivity.
Frequently Asked Questions (FAQs)
-
Q1: What is the Zimmerman-Traxler model and why is it crucial for understanding diastereoselectivity?
-
A1: The Zimmerman-Traxler model proposes that aldol reactions involving metal enolates proceed through a six-membered, chair-like cyclic transition state.[4][5] This model is fundamental because it allows us to predict the stereochemical outcome (syn or anti) based on the geometry of the enolate (Z or E). The substituents on the enolate and aldehyde prefer to occupy equatorial positions in the chair to minimize steric strain (1,3-diaxial interactions), and this preference dictates which diastereomer is favored.[8][9]
-
-
Q2: How does enolate geometry (E vs. Z) translate to the final product (syn vs. anti)?
-
A2: According to the Zimmerman-Traxler model, there is a direct correlation between enolate geometry and the diastereomeric outcome:
-
A (Z)-enolate places the key substituent (R¹) in an axial position, which forces the aldehyde's substituent (R²) into an equatorial position to avoid steric clash. This leads to the syn aldol product.
-
An (E)-enolate places the R¹ substituent in an equatorial position, which allows the aldehyde's R² group to also occupy an equatorial-like position, resulting in the anti aldol product. Controlling the enolate geometry is therefore the key to controlling the reaction's diastereoselectivity.[6][7][8]
-
-
Caption: Relationship between enolate geometry and aldol product stereochemistry.
-
Q3: Why was a Paterson Aldol Reaction so successful (>20:1 dr) in the this compound synthesis?
-
A3: The Paterson aldol reaction utilizes boron enolates, which are known to provide exceptionally high levels of diastereoselectivity.[1][3] The success is due to the formation of a very rigid and compact Zimmerman-Traxler transition state. The short and strong boron-oxygen bonds lock the six-membered ring into a well-defined chair conformation, which amplifies the steric factors that control the facial selection of the aldehyde, leading to a much higher energy barrier for the formation of the minor diastereomer.[7]
-
Data Presentation
The following table summarizes the quantitative outcomes of two different aldol reactions employed during the total synthesis of this compound, highlighting the impact of the chosen methodology on diastereoselectivity.
Table 1: Comparison of Aldol Reaction Methodologies in this compound Synthesis
| Reaction Type | Key Reagents | Diastereomeric Ratio (dr) | Yield | Application in Synthesis | Reference |
| LiHMDS-mediated Aldol | Aldehyde 5, Ketone 4, LiHMDS | 2:1 (syn selective) | 60% | Coupling of major fragments | [1][2] |
| Paterson Aldol | Aldehyde, Ketone 10, Boron reagent | >20:1 | 95% | Synthesis of a key fragment | [3] |
Experimental Protocols
Protocol 1: LiHMDS-Mediated Aldol Reaction (Low Selectivity Example)
This protocol is based on the reaction reported in the total synthesis of this compound, which resulted in a 2:1 diastereomeric ratio.[1][2][3]
-
Preparation: Under an inert argon atmosphere, dissolve the ketone fragment (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Add a solution of LiHMDS (1.1 equiv) in THF dropwise to the cooled ketone solution. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Aldol Addition: Add a pre-cooled (-78 °C) solution of the aldehyde fragment (1.2 equiv) in anhydrous THF to the enolate mixture via cannula.
-
Reaction: Stir the reaction mixture at -78 °C for 2 hours, monitoring by TLC.
-
Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by flash column chromatography. Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.
Protocol 2: Recommended Paterson Boron-Mediated Aldol Reaction (High Selectivity)
This is a general protocol for achieving high syn-diastereoselectivity, inspired by the successful application in the this compound synthesis.[1][3]
-
Preparation: Under an inert argon atmosphere, dissolve the ketone (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to -78 °C.
-
Enolate Formation: Add di-n-butylboron triflate (Bu₂BOTf, 1.2 equiv) dropwise, followed by the dropwise addition of triethylamine (Et₃N, 1.5 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to generate the (Z)-boron enolate.
-
Aldol Addition: Re-cool the enolate solution to -78 °C. Add a solution of the aldehyde (1.1 equiv) in anhydrous CH₂Cl₂ dropwise.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add methanol and 30% hydrogen peroxide and stir vigorously at 0 °C for 1 hour to cleave the boron-carbon bonds. Allow the mixture to warm to room temperature and extract with CH₂Cl₂ (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analysis: Purify and analyze as described in Protocol 1.
Caption: A generalized workflow for performing a diastereoselective aldol reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Zimmerman-Traxler Model | OpenOChem Learn [learn.openochem.org]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. m.youtube.com [m.youtube.com]
Technical Support Center: Roselipin 1A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Roselipin 1A in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, a glycolipid, is primarily influenced by pH, temperature, and the choice of solvent. Like many complex natural products, its structure contains functional groups, such as ester and glycosidic bonds, that are susceptible to hydrolysis under certain conditions.
Q2: What is the recommended pH range for storing this compound solutions?
A2: While specific stability data for this compound is not publicly available, based on the general stability of related compounds, it is advisable to maintain solutions in a neutral to slightly acidic pH range (pH 6-7.5). Glycosidic bonds are known to be susceptible to acid-catalyzed hydrolysis, and ester bonds can be hydrolyzed under both acidic and basic conditions.[1][2] Therefore, strongly acidic or alkaline conditions should be avoided.
Q3: How should I store this compound solutions?
A3: For short-term storage (hours to a few days), refrigeration at 2-8°C is recommended. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or -80°C is the best practice to minimize degradation from freeze-thaw cycles. Always refer to the Certificate of Analysis for any product-specific storage recommendations.[3][4]
Q4: Which solvents are suitable for dissolving this compound?
A4: The solubility of this compound in various solvents should be determined empirically. For biological assays, it is common to prepare a concentrated stock solution in an organic solvent such as DMSO or ethanol, which is then further diluted in aqueous buffers. The stability of this compound in the chosen organic solvent and the final aqueous medium should be evaluated.
Q5: Can I autoclave my buffer containing this compound?
A5: No, it is not recommended to autoclave solutions containing this compound. The high temperatures during autoclaving can lead to significant degradation of the molecule. Buffers and other solutions should be sterilized by filtration before the addition of this compound.
Troubleshooting Guides
Problem 1: I am observing a loss of biological activity of my this compound solution over time.
| Possible Cause | Troubleshooting Steps |
| pH-mediated hydrolysis | Verify the pH of your stock solution and final assay buffer. If the pH is outside the recommended neutral range, prepare fresh solutions with a properly buffered pH. Consider performing a pH stability study to determine the optimal pH for your experimental conditions. |
| Temperature-induced degradation | Ensure that your solutions are stored at the recommended temperature and avoid repeated freeze-thaw cycles. Prepare smaller aliquots for long-term storage. |
| Solvent incompatibility | The organic solvent used for the stock solution may be causing degradation over time. Prepare a fresh stock solution and evaluate its stability at the storage temperature. If necessary, explore alternative compatible solvents. |
| Oxidation | While less common for this class of molecules, oxidation can occur. If suspected, prepare solutions with degassed buffers and consider the addition of antioxidants, if compatible with your assay. |
Problem 2: I see precipitation in my this compound solution after dilution in an aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Low aqueous solubility | The concentration of this compound in the final aqueous solution may have exceeded its solubility limit. Try preparing a more dilute stock solution or lowering the final concentration in the assay. |
| "Salting out" effect | High salt concentrations in the buffer can sometimes reduce the solubility of organic molecules. If possible, reduce the salt concentration of your buffer. |
| pH-dependent solubility | The solubility of this compound may be pH-dependent. Ensure the pH of your buffer is optimal for solubility. |
Stability Data of Structurally Related Glycolipids
While specific quantitative stability data for this compound is not available in the public domain, the following tables summarize the stability of other well-characterized glycolipids, sophorolipids and rhamnolipids. This data can serve as a general guide for designing experiments and handling this compound.
Table 1: Stability of Sophorolipids under Various Conditions
| Parameter | Condition | Stability Outcome | Reference |
| pH | 2.0 - 12.0 | Stable surface tension reduction | [4][5] |
| Temperature | 20°C - 121°C | Stable surface tension reduction | [5][6] |
| Salinity (NaCl) | up to 15% (w/v) | Stable emulsification activity | [4][6] |
Table 2: Stability of Rhamnolipids under Various Conditions
| Parameter | Condition | Stability Outcome | Reference |
| pH | 4.0 - 10.0 | Concentration maintained for 12 hours | [7] |
| pH | > 11.0 | Significant degradation observed after 12 hours | [7] |
| Temperature | up to 100°C | Stable surface activity | [8] |
| Autoclaving (121°C, 15 min) | pH 12 | Significant degradation (di-rhamnolipids reduced by ~75%) | [7] |
Experimental Protocols
Protocol: Stability-Indicating HPLC-UV Method for a Glycolipid
This protocol describes a general method for assessing the stability of a glycolipid like this compound in solution using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Objective: To develop and validate a stability-indicating HPLC method capable of separating the intact glycolipid from its potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid (for mobile phase modification)
-
Buffers of various pH (e.g., phosphate, acetate)
-
Forced degradation reagents: HCl, NaOH, H₂O₂
3. Instrumentation:
-
HPLC system with a UV detector, autosampler, and column oven
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
4. Method Development:
-
Wavelength Selection: Determine the UV absorbance maximum of this compound by scanning a dilute solution from 200-400 nm.
-
Mobile Phase Selection: Start with a gradient elution from a weak mobile phase (e.g., water with 0.1% formic acid) to a strong mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
Optimization: Adjust the gradient slope, flow rate (typically 1 mL/min), and column temperature (e.g., 30°C) to achieve good peak shape and resolution between the parent compound and any observed impurities or degradants.
5. Forced Degradation Study:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in various stress conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours
-
Basic: 0.1 M NaOH at 60°C for 24 hours
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours
-
Thermal: 80°C in a neutral buffer for 48 hours
-
-
At specified time points, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using the developed HPLC method to demonstrate that the degradation products are resolved from the parent peak.
6. Validation (as per ICH guidelines):
-
Specificity: Demonstrated by the forced degradation study.
-
Linearity: Analyze a series of concentrations to establish a linear relationship between peak area and concentration.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo.
-
Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified.
Visualizations
Caption: Workflow for a typical forced degradation study of a new chemical entity.
Caption: Hypothetical degradation pathways of this compound in solution.
References
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophorolipids Production by Candida bombicola ATCC 22214 and its Potential Application in Microbial Enhanced Oil Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation and Application Studies of Sophorolipid Biosurfactant by Candida tropicalis RA1 - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 6. Production of Sophorolipid Biosurfactant by Insect Derived Novel Yeast Metschnikowia churdharensis f.a., sp. nov., and Its Antifungal Activity Against Plant and Human Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Roselipin 1A Synthesis
This guide provides troubleshooting advice and answers to frequently asked questions regarding the total synthesis of Roselipin 1A. It is intended for researchers, scientists, and professionals in drug development who are undertaking this complex synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Aldol Reactions & Fragment Coupling
Question 1: We are experiencing poor diastereoselectivity in the LiHMDS-mediated aldol reaction between aldehyde 5 and ketone 4. How can this be optimized?
Answer: Poor diastereoselectivity (reported as a 2:1 ratio) is a known challenge in this specific coupling step[1][2][3]. While the original synthesis proceeded with the mixture, you can attempt the following optimization strategies:
-
Reagent Choice:
-
Alternative Boron Enolates: Consider using dicyclohexylboron or di-isopinocampheylboron triflate instead of LiHMDS. Boron enolates can offer a more rigid, six-membered Zimmerman-Traxler transition state, which often leads to higher diastereoselectivity.
-
Lewis Acid Additives: The addition of a Lewis acid, such as MgBr₂ or TiCl₄, can influence the geometry of the enolate and the transition state, potentially improving the diastereomeric ratio. Titrate the amount of Lewis acid carefully, as it can also catalyze side reactions.
-
-
Solvent and Temperature:
-
Solvent Polarity: The choice of solvent can impact enolate aggregation and reactivity. If using THF, consider switching to a less coordinating solvent like diethyl ether or toluene, which may enhance stereocontrol.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., -90°C or -100°C instead of -78°C). While this may slow down the reaction rate, it often increases selectivity.
-
-
Order of Addition: Experiment with the order of addition. A slow, cannula addition of the aldehyde to the pre-formed lithium enolate at low temperature is standard, but inverse addition (adding the enolate to the aldehyde) could be explored, although it is less common.
Question 2: The Vinylogous Mukaiyama Aldol Reaction to produce alcohol 8 is giving low yields. What are the common causes?
Answer: The initial vinylogous Mukaiyama aldol reaction is reported to have a high yield (90%) and excellent diastereoselectivity (>20:1)[1][4]. If you are experiencing low yields, consider these factors:
-
Reagent Quality:
-
Lewis Acid: Ensure the Lewis acid (e.g., TiCl₄, BF₃·OEt₂) is fresh and anhydrous. Deactivated Lewis acid is a primary cause of failed Mukaiyama reactions.
-
Silyl Enol Ether: The silyl enol ether starting material must be pure. Impurities can quench the Lewis acid. Purify it via distillation or column chromatography immediately before use.
-
Aldehyde: Ensure the propionaldehyde used is free of polymeric impurities and freshly distilled.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be flame-dried, and reactions should be conducted under an inert atmosphere (Argon or Nitrogen). Use anhydrous solvents.
-
Temperature: The reaction should be initiated at a low temperature (e.g., -78°C) and allowed to warm slowly. Inconsistent temperature control can lead to side reactions.
-
Section 2: Glycosylation
Question 3: We are struggling to achieve high β-selectivity during the mannosylation step. What factors influence the stereochemical outcome?
Answer: The synthesis of this compound employs a late-stage, stereoselective β-mannosylation, noted as a key step[1][2]. Achieving high β-selectivity is a common challenge in carbohydrate chemistry. The use of Crich's protocol with a glycosyl sulfoxide is designed to favor this outcome.
-
Donor and Activator:
-
Sulfoxide Donor: The stereochemistry and purity of the glycosyl sulfoxide donor (fragment 2) are critical. Ensure it has been correctly synthesized and purified.
-
Activator: Triflic anhydride (Tf₂O) is typically used to activate the sulfoxide. Use freshly distilled or a new bottle of Tf₂O for optimal reactivity. The stoichiometry must be precise.
-
-
Solvent and Temperature:
-
Solvent Choice: Dichloromethane (DCM) is a common solvent. The use of solvents that can participate in the reaction (like acetonitrile) will alter the stereochemical outcome and should be avoided.
-
Temperature: Activation is usually performed at low temperatures (-60°C to -78°C). Adding the glycosyl acceptor at this temperature before slowly warming is crucial for controlling the reaction.
-
-
Protecting Groups: The 4,6-O-benzylidene protecting group on the mannosyl donor is known to direct β-selectivity. Ensure this group is correctly installed and stable under the reaction conditions.
Quantitative Data Summary
The following tables summarize the yields of key reactions reported in the total synthesis of this compound.
Table 1: Yields of Key Synthetic Steps
| Step | Reactants | Product | Reported Yield (%) | Reference |
| Vinylogous Mukaiyama Aldol Reaction | Propionaldehyde | Alcohol 8 | 90 | [1] |
| Protection, Reduction, and Oxidation Sequence | Alcohol 8 | α,β-unsaturated aldehyde 9 | 81 (over 3 steps) | [1][2] |
| Paterson Aldol Reaction | Aldehyde 9 | anti-aldol product | 88 | [2] |
| LiHMDS-mediated syn-selective Aldol Reaction | Aldehyde 5 and Ethyl Ketone 4 | Product 22 | 60 | [1][2] |
| Dehydration with Martin's Sulfurane | Product 22 | α,β-unsaturated ketone | 90 | [1][2] |
| PMB Ether Deprotection | α,β-unsaturated ketone | Alcohol 3 | 91 | [2] |
| Overall Yield | - | This compound | 1.77 (19 steps) | [1] |
Table 2: Stereoselectivity Data
| Reaction | Key Reagents | Diastereomeric Ratio (dr) | Reference |
| Vinylogous Mukaiyama Aldol Reaction | - | >20:1 | [1][4] |
| Paterson Aldol Reaction | - | >20:1 | [2] |
| LiHMDS-mediated syn-selective Aldol Reaction | LiHMDS | 2:1 | [1][2][3] |
Experimental Protocols
Protocol 1: LiHMDS-mediated Aldol Reaction for Fragment Coupling
This protocol describes the coupling of aldehyde 5 and ethyl ketone 4, which is a critical step with known selectivity issues[1][2].
-
Preparation:
-
Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet.
-
Dissolve ethyl ketone 4 in anhydrous THF (0.1 M).
-
Cool the solution to -78°C in a dry ice/acetone bath.
-
-
Enolate Formation:
-
Slowly add LiHMDS (1.1 equivalents, as a 1 M solution in THF) dropwise to the ketone solution.
-
Stir the mixture at -78°C for 1 hour to ensure complete enolate formation.
-
-
Aldol Addition:
-
In a separate flame-dried flask, prepare a solution of aldehyde 5 (1.0 equivalent) in anhydrous THF.
-
Add the solution of aldehyde 5 dropwise to the enolate solution at -78°C over 15 minutes.
-
Stir the reaction mixture at -78°C for 2 hours.
-
-
Quenching and Workup:
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
Diagrams and Workflows
Caption: Retrosynthetic analysis of this compound.
Caption: Experimental workflow for the challenging aldol coupling step.
References
Technical Support Center: Roselipin 1A Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the experimental production of Roselipin 1A. The content is divided into two main sections: Microbial Production via fermentation of Gliocladium roseum and Chemical Synthesis.
Section 1: Microbial Production and Purification
This compound is a natural glycolipid produced by the marine fungus Gliocladium roseum KF-1040.[1][2] Scaling up its production through fermentation can present several challenges, from optimizing fungal growth and metabolite expression to efficiently extracting and purifying the final product.
Frequently Asked Questions (FAQs) - Microbial Production
Q1: What are the initial steps for obtaining this compound via fermentation?
A1: The general workflow involves obtaining and maintaining a pure culture of Gliocladium roseum KF-1040, developing a seed culture, scaling up the fermentation in a suitable bioreactor, and then harvesting the biomass and broth for extraction and purification.
Q2: Is there a recommended culture medium for Gliocladium roseum to produce this compound?
A2: The original discovery of Roselipins indicated that the highest production was achieved in a medium containing natural seawater.[1] While the exact composition was not detailed, a basal medium for a related Gliocladium roseum strain for chlamydospore production consists of: 40-50 g/L of cane sugar, 20-25 g/L of bean cake powder, 0.5-2 g/L of potassium dihydrogen phosphate, and 0.2-1 g/L of magnesium sulfate. This can be a starting point for media optimization.
Q3: What are the optimal fermentation parameters for this compound production?
A3: Specific optimal parameters for this compound have not been published. However, for a pilot-scale production of Gliocladium roseum chlamydospores, the following conditions were used and can be adapted: pH 4-6, temperature 26-30°C, and stirring velocity of 180-250 rpm. Aeration is also a critical parameter to be optimized.
Troubleshooting Guide - Microbial Production
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no this compound yield | Suboptimal media composition. | Systematically vary carbon and nitrogen sources, mineral salts, and trace elements. The original research highlighted the benefit of natural seawater, suggesting the importance of specific minerals.[1] |
| Inadequate aeration and oxygen supply. | Increase agitation and/or airflow rates. Monitor dissolved oxygen (DO) levels and maintain them above a critical threshold (e.g., 20% saturation). | |
| Fungal morphology (pellet formation). | Filamentous fungi like G. roseum can form pellets, which can limit nutrient uptake and oxygen transfer. Modify inoculum preparation (e.g., use homogenized mycelia), adjust agitation speed, or add microparticles to encourage dispersed growth. | |
| Batch-to-batch variability in yield | Inconsistent inoculum quality. | Standardize inoculum preparation, including spore concentration, age of the seed culture, and transfer volume. |
| Genetic drift of the production strain. | Maintain a cryopreserved master cell bank and limit the number of subcultures from a single vial. | |
| Difficulties in extracting this compound | Formation of stable emulsions during solvent extraction. | The amphiphilic nature of glycolipids can lead to emulsification.[3] To mitigate this, consider centrifugation at higher speeds, using a different solvent system, or employing a pre-extraction step like acid precipitation. |
| Low extraction efficiency. | This compound is recovered from the fermentation broth.[1] Ensure the chosen solvent (e.g., ethyl acetate, butanol) has a high affinity for the compound. Multiple extractions will improve recovery. | |
| Challenges in purifying this compound | Co-elution of other lipids and secondary metabolites. | The initial isolation of Roselipins utilized ODS (octadecyl-silica) column chromatography and preparative HPLC.[1] A multi-step purification strategy involving different chromatography techniques (e.g., normal-phase, reversed-phase, size-exclusion) will likely be necessary. |
| Degradation of the product. | Glycolipids can be sensitive to pH and temperature. Maintain samples at low temperatures and use buffered solutions during purification. |
Experimental Protocols - Microbial Production
Protocol 1: Shake Flask Fermentation for this compound Production (Starting Point)
-
Inoculum Preparation: Inoculate a suitable agar medium (e.g., Potato Dextrose Agar) with Gliocladium roseum KF-1040 and incubate at 25-28°C for 7-10 days. Prepare a spore suspension or use mycelial plugs to inoculate a liquid seed medium.
-
Seed Culture: Grow the seed culture in a baffled flask at 28°C with shaking at 180-220 rpm for 2-3 days.
-
Production Culture: Inoculate the production medium (e.g., basal medium supplemented with natural or artificial seawater) with 5-10% (v/v) of the seed culture.
-
Incubation: Incubate the production flasks at 28°C with shaking at 180-220 rpm for 7-14 days. Monitor the culture periodically for growth and this compound production (if an analytical method is available).
-
Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration. The this compound is expected to be in the broth.
Protocol 2: Extraction and Preliminary Purification of this compound
-
Solvent Extraction: Extract the culture supernatant three times with an equal volume of ethyl acetate. Pool the organic layers.
-
Concentration: Evaporate the solvent under reduced pressure to obtain a crude extract.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of methanol and apply it to a reversed-phase (C18) column. Elute with a stepwise gradient of methanol in water.
-
Fraction Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.
-
Further Purification: Pool the this compound-containing fractions and perform further purification using preparative HPLC.
Visualization: Microbial Production Workflow
Caption: Workflow for microbial production and purification of this compound.
Section 2: Chemical Synthesis
The total synthesis of this compound is a complex, multi-step process due to its nine stereogenic centers.[2] This complexity can lead to challenges in achieving high yields and the desired stereochemistry.
Frequently Asked Questions (FAQs) - Chemical Synthesis
Q1: What is the general strategy for the total synthesis of this compound?
A1: A common retrosynthetic analysis breaks down this compound into three key fragments: a glycosyl sulfoxide, an alcohol, and a ketone fragment. These are then coupled through reactions such as aldol condensation and stereoselective β-mannosylation.
Q2: What are the most challenging steps in the synthesis?
A2: Key challenges include the stereoselective formation of the β-mannosidic linkage, achieving high diastereoselectivity in aldol reactions, and the esterification of sterically hindered acids.
Troubleshooting Guide - Chemical Synthesis
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in esterification of sterically hindered acids | Failure of classical methods like Yamaguchi esterification due to steric hindrance. | An optimized Yamaguchi esterification procedure at a higher temperature (e.g., 60°C) has been shown to significantly improve yields. |
| Poor diastereoselectivity in aldol reactions | The specific reaction conditions may not favor the desired diastereomer. | While some aldol reactions in the published synthesis showed poor diastereoselectivity, the resulting diastereomers could often be carried through to the next step and separated later. Alternatively, explore different Lewis acids or reaction conditions to improve selectivity. |
| Low yield in β-mannosylation | Formation of the undesired α-anomer. | Crich's protocol for β-selective mannosylation can be employed. Optimization of the reaction conditions, such as temperature and the choice of activating agent, is crucial to favor the desired β-glycoside. |
| Difficulties in purification of intermediates | Similar polarity of desired product and byproducts. | Employ a combination of chromatographic techniques, including normal-phase and reversed-phase chromatography. Recrystallization may also be an option for crystalline intermediates. |
Quantitative Data Summary: Key Reaction Yields
| Reaction Step | Reagents/Conditions | Yield | Reference |
| Optimized Yamaguchi Esterification | TCBC, DMAP, 60°C | 90% | [3] |
| LiHMDS-mediated syn-selective aldol reaction | Aldehyde 5, ethyl ketone 4, LiHMDS | 60% (dr = 2:1) | [4][5] |
| β-selective mannosylation (Crich's protocol) | Sulfoxide donor 2, acceptor alcohol 3, DTBMP, Tf₂O, -78°C | 56% (α/β = 1:10) | [2] |
| Diastereoselective ketone reduction | L-Selectride | 80% (dr >20:1) | [6] |
Experimental Protocols - Chemical Synthesis
Protocol 3: Optimized Yamaguchi Esterification
-
To a solution of the carboxylic acid (1 equiv) in toluene, add triethylamine (2 equiv) and 2,4,6-trichlorobenzoyl chloride (TCBC, 1.5 equiv) at room temperature.
-
Stir the mixture for 2 hours.
-
Add a solution of the alcohol (1.5 equiv) and 4-dimethylaminopyridine (DMAP, 3 equiv) in toluene.
-
Heat the reaction mixture to 60°C and stir for 12 hours.
-
Cool the reaction to room temperature, quench with saturated aqueous sodium bicarbonate, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualization: Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycolipid Biosurfactants in Skincare Applications: Challenges and Recommendations for Future Exploitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 6. mdpi.com [mdpi.com]
Addressing off-target effects of Roselipin 1A
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Roselipin 1A, a known inhibitor of diacylglycerol acyltransferase (DGAT). The information is designed to help address potential off-target effects and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme that catalyzes the final step in triglyceride synthesis. It has been shown to inhibit DGAT activity with an IC50 of 15-22 µM in rat liver microsomes.
Q2: Are there known off-target effects of this compound?
While specific off-target effects of this compound have not been extensively characterized in publicly available literature, its mechanism of action suggests potential for off-target activities. As an inhibitor of DGAT, this compound may lead to the accumulation of its substrate, diacylglycerol (DAG). DAG is a critical second messenger that can activate various signaling pathways, most notably the Protein Kinase C (PKC) family of kinases. Therefore, researchers should be aware of potential off-target effects related to the modulation of DAG-mediated signaling.
Q3: What are the common challenges when working with DGAT inhibitors like this compound?
Based on studies with other DGAT inhibitors, researchers may encounter the following issues:
-
Gastrointestinal side effects in in vivo models: DGAT1 inhibitors, in particular, have been associated with diarrhea, nausea, and vomiting in clinical trials.[1][2][3] This is thought to be due to altered lipid processing and hormone secretion in the gut.[1]
-
Alterations in lipid metabolism: Inhibition of DGAT can lead to broader changes in lipid profiles beyond just triglyceride synthesis.
-
Unexpected signaling pathway activation: Accumulation of DAG can lead to the activation of unintended signaling cascades.
Q4: How can I assess the selectivity of this compound in my experiments?
To assess the selectivity of this compound, a multi-pronged approach is recommended:
-
Kinase Profiling: Screen this compound against a panel of kinases to identify potential off-target kinase interactions.
-
Cellular Thermal Shift Assay (CETSA): Confirm direct binding of this compound to DGAT and assess binding to other potential off-targets in a cellular context.
-
Whole-Proteome Profiling: Use mass spectrometry-based proteomics to identify changes in protein expression or post-translational modifications that are independent of DGAT inhibition.
-
Use of a Structurally Unrelated DGAT Inhibitor: As a control, compare the effects of this compound with a different, structurally unrelated DGAT inhibitor.[4] If an observed effect is common to both inhibitors, it is more likely to be on-target.
Troubleshooting Guide
Issue 1: Unexpected Phenotypes or Cellular Responses
Symptom: You observe a cellular phenotype (e.g., changes in cell morphology, proliferation, or apoptosis) that is not readily explained by the inhibition of DGAT.
Possible Cause: this compound may be engaging one or more off-target proteins, leading to the activation or inhibition of unintended signaling pathways. A likely candidate is the hyperactivation of Protein Kinase C (PKC) due to the accumulation of diacylglycerol (DAG).
Troubleshooting Steps:
-
Assess PKC Activation: Perform a PKC activity assay to determine if PKC signaling is aberrantly activated in the presence of this compound.
-
Broad Kinase Profiling: Use a commercial kinase profiling service to screen this compound against a large panel of kinases. This can help identify unexpected kinase targets.
-
Proteomic Analysis: Conduct a global proteomic and phosphoproteomic analysis to identify changes in protein expression and phosphorylation patterns that could point to the affected off-target pathways.
-
Control Experiments: Include a negative control compound with a similar chemical scaffold to this compound but which is inactive against DGAT. Also, use a structurally distinct DGAT inhibitor to see if the phenotype is reproducible.
Issue 2: Inconsistent or Non-reproducible Experimental Results
Symptom: You are observing high variability in your experimental results when using this compound.
Possible Cause: Inconsistent results can arise from issues with compound stability, solubility, or experimental setup.
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility:
-
Confirm the purity and identity of your this compound stock.
-
Ensure complete solubilization of this compound in your experimental buffer. The compound should be soluble at concentrations well above the intended working concentration.[4]
-
-
Optimize Assay Conditions:
-
For in vitro assays, ensure that the buffer composition, pH, and temperature are optimal and consistent across experiments.
-
For cell-based assays, monitor cell health and confluence to ensure consistency.
-
-
Include Proper Controls:
-
Always include positive and negative controls in your experiments. A positive control could be a known DGAT inhibitor, while a negative control could be the vehicle (e.g., DMSO) used to dissolve this compound.[4]
-
Issue 3: Suspected Off-Target Binding
Symptom: You have data suggesting that this compound might be binding to proteins other than DGAT.
Possible Cause: Small molecule inhibitors can often bind to multiple targets, especially at higher concentrations.
Troubleshooting Steps:
-
Perform a Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct binding of this compound to DGAT in intact cells and can also be adapted to screen for other potential targets. A shift in the thermal stability of a protein in the presence of this compound indicates direct binding.
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Affinity-Based Pull-Down Assays: If you have a hypothesized off-target, you can perform pull-down experiments using a tagged version of this compound to identify interacting proteins.[5]
-
Computational Prediction: Use computational tools to predict potential off-targets of this compound based on its chemical structure. This can help guide your experimental validation.[6][7]
Data Presentation
Table 1: Hypothetical Kinase Profiling Data for this compound (10 µM)
| Kinase Target | % Inhibition | Potential Implication |
| DGAT1 | 85% | On-target |
| DGAT2 | 78% | On-target |
| PKCα | 45% | Potential Off-Target (DAG-mediated) |
| PKCβ | 52% | Potential Off-Target (DAG-mediated) |
| PI3Kα | 15% | Likely insignificant |
| MAPK1 | 8% | Likely insignificant |
| SRC | 5% | Likely insignificant |
Table 2: Hypothetical Cellular Thermal Shift Assay (CETSA) Data for this compound
| Protein Target | Vehicle Tagg (°C) | This compound (10 µM) Tagg (°C) | ΔTagg (°C) | Interpretation |
| DGAT1 | 52.5 | 58.2 | +5.7 | Strong Target Engagement |
| PKCα | 55.1 | 55.3 | +0.2 | No Direct Binding |
| GAPDH | 60.3 | 60.1 | -0.2 | No Direct Binding |
Experimental Protocols
Protein Kinase C (PKC) Activity Assay
This protocol is a general guideline for measuring PKC activity and can be adapted from commercially available kits.
Principle: This assay measures the transfer of the γ-phosphate from [γ-³²P]ATP to a specific PKC substrate peptide. The amount of incorporated radioactivity is proportional to the PKC activity.
Materials:
-
Cell lysate containing PKC
-
PKC substrate peptide (e.g., QKRPSQRSKYL)
-
[γ-³²P]ATP
-
Assay Dilution Buffer (ADB)
-
Lipid Activator (phosphatidylserine and diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric Acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the substrate cocktail, lipid activator, and your cell lysate (containing PKC) in a microcentrifuge tube.
-
Initiate the reaction by adding the Mg²⁺/ATP mixture containing [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 10-20 minutes.
-
Spot an aliquot of the reaction mixture onto the center of a P81 phosphocellulose paper square.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the radioactivity remaining on the P81 paper using a scintillation counter.
Cellular Thermal Shift Assay (CETSA)
This protocol outlines the general steps for performing a CETSA experiment to assess target engagement.
Principle: Ligand binding stabilizes a target protein, leading to an increase in its thermal denaturation temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.
Materials:
-
Cells expressing the target protein(s)
-
This compound and vehicle control
-
PBS and lysis buffer
-
PCR tubes or 96-well plates
-
Thermocycler
-
SDS-PAGE and Western blotting reagents or mass spectrometer
Procedure:
-
Treat intact cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes or a 96-well plate.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein in the soluble fraction by Western blotting or mass spectrometry.
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the curve indicates ligand binding.[3][5][8]
Proteomic Profiling by Mass Spectrometry
This is a generalized workflow for identifying and quantifying changes in the proteome in response to this compound treatment.
Principle: Proteins are extracted from cells, digested into peptides, and then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data can be used to identify and quantify thousands of proteins.
Materials:
-
Cell culture reagents
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin
-
C18 desalting columns
-
LC-MS/MS system (e.g., Orbitrap)
Procedure:
-
Lyse cells treated with this compound or vehicle.
-
Reduce and alkylate the protein disulfide bonds using DTT and IAA.
-
Digest the proteins into peptides using trypsin.
-
Desalt the peptide mixture using C18 columns.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry.
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Use database searching algorithms (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.[9][10][11]
Mandatory Visualizations
Caption: On-target effect of this compound on the DGAT pathway.
Caption: Hypothetical off-target effect via PKC activation.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 2. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. news-medical.net [news-medical.net]
- 9. 2.3. Sample Processing for Mass Spectrometry-Based Proteomic Analysis [bio-protocol.org]
- 10. dash.harvard.edu [dash.harvard.edu]
- 11. portlandpress.com [portlandpress.com]
Troubleshooting poor reproducibility in Roselipin 1A experiments
Welcome to the technical support center for Roselipin 1A experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with experimental reproducibility.
Frequently Asked Questions (FAQs)
FAQ 1: We are observing high variability in the IC50 values for this compound in our Diacylglycerol O-Acyltransferase (DGAT) inhibition assays. What could be the cause?
Poor reproducibility in IC50 values for this compound can stem from several factors related to its nature as a glycolipid and the specifics of the DGAT assay.
Troubleshooting Guide:
-
Compound Handling and Storage:
-
Solubility: this compound is a lipid and may have poor solubility in aqueous solutions. Ensure it is fully dissolved in an appropriate organic solvent like DMSO before preparing final dilutions in assay buffer. Incomplete dissolution can lead to inaccurate concentrations.
-
Storage: Store the this compound stock solution at -20°C or -80°C to prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
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Aggregation: Lipids have a tendency to aggregate in aqueous solutions.[1] To minimize this, vortex the stock solution before making dilutions and consider using a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) in your assay buffer.[2]
-
-
Assay Conditions:
-
Enzyme Stability: Ensure the DGAT enzyme (e.g., from rat liver microsomes) is active and stable throughout the experiment.[3] Use a consistent source and preparation method for the enzyme.
-
Substrate Concentration: The concentration of the substrates (e.g., diacylglycerol and fatty acyl-CoA) should be carefully controlled and kept consistent across experiments.
-
Incubation Times and Temperatures: Adhere strictly to the optimized incubation times and temperatures for the enzymatic reaction.
-
-
Data Analysis:
-
Curve Fitting: Use a consistent and appropriate non-linear regression model to calculate the IC50 from your dose-response data.
-
FAQ 2: Our cell-based assays with this compound show inconsistent results and sometimes unexpected cytotoxicity. How can we improve this?
Inconsistencies in cell-based assays are common when working with lipids and can be influenced by cell health, compound delivery, and assay design.[4][5]
Troubleshooting Guide:
-
Cell Culture Conditions:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range.[4]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular responses.
-
Serum Variability: If using serum, be aware that batch-to-batch variability can affect lipid metabolism and cell behavior. Consider using a single lot of serum for a set of experiments or reducing the serum concentration during treatment.
-
-
This compound Treatment:
-
Lipotoxicity: High concentrations of lipids can be toxic to cells.[2] It is crucial to determine the optimal, non-toxic concentration range for this compound in your specific cell line using a viability assay (e.g., MTT or LDH assay).
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Complexation with BSA: To improve the delivery of this compound to cells and reduce non-specific toxicity, consider pre-complexing it with fatty acid-free BSA.[2] The ratio of this compound to BSA may need to be optimized.
-
Solvent Effects: Ensure that the final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound is consistent across all wells and is at a non-toxic level for your cells.
-
-
Assay Plates and Edge Effects:
-
Plate Type: Use appropriate microtiter plates for your assay (e.g., tissue culture-treated, low-binding plates).
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect cell growth, leading to "edge effects".[6] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and do not use them for data collection.[6]
-
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound.
| Compound | Target Enzyme | Enzyme Source | IC50 (µM) | Reference |
| This compound | Diacylglycerol O-Acyltransferase (DGAT) | Rat liver microsomes | 15 - 22 | [3][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Working Dilutions
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C or -80°C.
-
-
Working Dilution Preparation (for cell-based assays):
-
Thaw a single aliquot of the this compound stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium. It is important to ensure that the final DMSO concentration is consistent across all treatments and the vehicle control (typically ≤ 0.1%).
-
For improved delivery and reduced toxicity, consider preparing the dilutions in a medium containing fatty acid-free BSA.
-
Protocol 2: General DGAT Inhibition Assay
This protocol is a generalized procedure based on the use of rat liver microsomes as the enzyme source.[3]
-
Prepare Assay Buffer: A suitable buffer such as Tris-HCl with appropriate co-factors.
-
Prepare Substrate Mix: Combine diacylglycerol and a labeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA) in the assay buffer.
-
Enzyme Preparation: Prepare a suspension of rat liver microsomes in the assay buffer.
-
Assay Reaction:
-
In a microplate, add the assay buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Add the enzyme preparation and pre-incubate.
-
Initiate the reaction by adding the substrate mix.
-
-
Incubation: Incubate at the optimal temperature (e.g., 37°C) for a defined period.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., isopropanol/heptane/water mixture).
-
Lipid Extraction and Detection:
-
Extract the lipids.
-
Separate the newly synthesized radiolabeled triacylglycerols (TAGs) from the unreacted substrates using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled TAGs using a scintillation counter or phosphorimager.
-
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression.
Visualizations
Caption: Hypothetical signaling pathway of this compound's inhibitory action on DGAT and downstream lipid metabolism.
Caption: A typical experimental workflow for evaluating this compound in cell-based assays.
Caption: A logical workflow for troubleshooting poor reproducibility in this compound experiments.
References
- 1. Analytical Techniques for Single-Cell Biochemical Assays of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 5. scitechnol.com [scitechnol.com]
- 6. focus.gbo.com [focus.gbo.com]
- 7. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polyketide Natural Product Synthesis
Welcome to the technical support center for polyketide natural product synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered by researchers, scientists, and drug development professionals in the field.
Troubleshooting Guides
Guide 1: Low Titer of Heterologously Expressed Polyketides
A frequent challenge in polyketide synthesis is achieving high titers of the desired product in a heterologous host.[1] This guide addresses common causes and solutions for low product yield.
Problem: Consistently low or no production of the target polyketide in E. coli or Streptomyces hosts.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Codon Mismatch | Optimize the codon usage of your PKS genes for the expression host. | Improved translation efficiency and higher protein yields. |
| Insufficient Precursors | Overexpress genes for precursor biosynthesis (e.g., propionyl-CoA carboxylase for methylmalonyl-CoA).[1] | Increased availability of starter and extender units for the PKS. |
| Post-Translational Modification Failure | Co-express a suitable phosphopantetheinyl transferase (PPTase) like Bacillus subtilis Sfp to ensure proper pantetheinylation of the acyl carrier protein (ACP) domains.[1] | Activation of the PKS machinery, enabling it to function correctly. |
| Protein Misfolding/Insolubility | Express at lower temperatures (e.g., 16-20°C) and/or co-express chaperone proteins. | Enhanced proper folding and solubility of large PKS enzymes. |
| Inefficient Promoter | Test a variety of promoters with different strengths and induction conditions. | Optimal transcription levels of the PKS gene cluster. |
Experimental Workflow for Troubleshooting Low Titers:
Caption: A stepwise workflow for diagnosing and resolving low polyketide titers.
Guide 2: Incorrect Stereochemistry in the Final Product
Achieving the correct stereochemistry is a critical and often challenging aspect of polyketide synthesis, primarily governed by ketoreductase (KR) domains.[2][3][4]
Problem: The isolated polyketide product exhibits incorrect stereochemistry at one or more chiral centers.
Possible Causes & Solutions:
| Cause | Troubleshooting Step | Expected Outcome |
| Incorrect KR Domain Type | Analyze the KR domain sequence to predict its stereochemical output (e.g., A1, B1, A2, B2).[4] If it does not match the desired stereochemistry, replace it with a KR domain known to produce the correct configuration. | The desired stereoisomer of the polyketide is produced. |
| KR Domain Inactivation | Sequence the KR domain to check for mutations in the active site. A non-functional KR domain will lead to a keto group instead of a hydroxyl group. | A functional KR domain will correctly reduce the β-keto group. |
| Dehydratase (DH) Domain Activity | If an unexpected double bond is formed, the downstream DH domain may be active. Mutate the active site of the DH domain to inactivate it. | Retention of the hydroxyl group with the desired stereochemistry. |
| Epimerization | Some KR domains can catalyze epimerization at the α-position.[3][4] If this is not desired, substitute the KR domain with one that lacks this activity. | The correct stereochemistry at the α-carbon is maintained. |
Logical Flow for Stereochemical Troubleshooting:
Caption: Decision tree for troubleshooting incorrect stereochemistry in polyketides.
Frequently Asked Questions (FAQs)
Q1: My PKS module/domain swap resulted in a non-functional enzyme. What are the common reasons for this?
A1: Engineering modular PKSs by swapping domains or modules is a powerful technique but is prone to failure.[5][6] Common pitfalls include:
-
Disruption of Protein-Protein Interactions: The interfaces between domains and modules are crucial for the proper transfer of the growing polyketide chain.[7] Swapping components can disrupt these interactions.
-
Incorrect Linker Regions: The linker regions between domains are not merely spacers but play a role in protein conformation and function. Using improper boundaries for swapping can lead to misfolding.
-
Incompatibility of Docking Domains: In some PKS systems, specific "docking domains" mediate the interaction between modules. If these are not compatible, the hybrid PKS will be non-functional.
Q2: How do I choose the right protecting groups for my polyketide synthesis?
A2: While PKSs perform the core synthesis, chemical modifications often require protecting groups.[8] The key is to use an orthogonal strategy, where each protecting group can be removed under specific conditions without affecting the others.[9]
-
For Hydroxyl Groups: Silyl ethers (e.g., TBS, TIPS) are common and can be removed with fluoride ions. For more sensitive substrates, acyl groups like acetate or pivaloate can be used.
-
For Carboxylic Acids: Esters (e.g., methyl, ethyl, benzyl) are typically used. Benzyl esters can be removed by hydrogenolysis, which is a mild method.
-
For Amines: Carbamates like Boc (acid-labile) and Fmoc (base-labile) are standard choices.[9][10]
Q3: My aromatic polyketide has an unexpected cyclization pattern. How can I control regioselectivity?
A3: The cyclization of aromatic polyketides is a complex process. While the minimal PKS (ketosynthase, chain length factor, and ACP) can influence the initial cyclization, it may not strictly control the regiochemistry.[11] Instead, the timing of the release of the polyketide chain from the enzyme can dictate the cyclization pattern.[11]
-
Accessory Enzymes: Aromatases and cyclases encoded in the gene cluster play a crucial role in guiding the correct cyclization. Ensure these are co-expressed with your minimal PKS.
-
Temporal Control: The rate of polyketide chain extension versus the rate of release can influence the final product. Altering expression levels or precursor availability might shift the balance towards the desired cyclization.
Experimental Protocols
Protocol 1: In Vitro Acyl Carrier Protein (ACP) Loading Assay
This protocol is used to confirm that the ACP domains of your PKS are being correctly phosphopantetheinylated and can be loaded with a substrate.
Materials:
-
Purified ACP domain
-
Purified Sfp (or other suitable PPTase)
-
Coenzyme A (CoA) or a fluorescently labeled CoA analog
-
ATP and MgCl2
-
Tris buffer (pH 7.5)
Methodology:
-
Set up a reaction mixture containing the ACP domain, Sfp, ATP, and MgCl2 in Tris buffer.
-
Add CoA or the fluorescently labeled CoA analog to the reaction.
-
Incubate at room temperature for 1-2 hours.
-
Quench the reaction and analyze the ACP by mass spectrometry or SDS-PAGE with fluorescence detection.
-
Expected Result: An increase in the mass of the ACP corresponding to the addition of the phosphopantetheinyl arm from CoA, or fluorescence if a labeled analog was used.
Signaling Pathways and Workflows
Diagram 1: General Polyketide Assembly Line Logic
This diagram illustrates the modular nature of Type I PKSs and the sequential action of their enzymatic domains.
References
- 1. Challenges and opportunities for engineering assembly-line polyketide biosynthesis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereocontrol within polyketide assembly lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assembly Line Polyketide Synthases: Mechanistic Insights and Unsolved Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereocontrol within Polyketide Assembly Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Engineering strategies for rational polyketide synthase design - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Engineering strategies for rational polyketide synthase design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. jocpr.com [jocpr.com]
- 9. biosynth.com [biosynth.com]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Engineered biosynthesis of novel polyketides: evidence for temporal, but not regiospecific, control of cyclization of an aromatic polyketide precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to DGAT Inhibitors: Roselipin 1A and Other Key Modulators of Triglyceride Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Roselipin 1A, a naturally derived Diacylglycerol Acyltransferase (DGAT) inhibitor, with other prominent DGAT inhibitors. The following sections detail the mechanism of action, comparative efficacy based on experimental data, and methodologies of key experiments. This information is intended to support researchers and professionals in the fields of metabolic disease, oncology, and drug discovery in their evaluation of these therapeutic agents.
Introduction to Diacylglycerol Acyltransferase (DGAT)
Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in lipid metabolism, catalyzing the final and rate-limiting step in triglyceride (TG) synthesis. This process involves the esterification of diacylglycerol (DAG) with a fatty acyl-CoA. In mammals, two main isoforms of DGAT, DGAT1 and DGAT2, have been identified. While both enzymes perform the same catalytic function, they are encoded by different genes and exhibit distinct tissue expression patterns, substrate specificities, and physiological roles. DGAT1 is highly expressed in the small intestine and is primarily involved in the absorption of dietary fats, whereas DGAT2 is the predominant isoform in the liver and plays a key role in hepatic triglyceride synthesis. The dysregulation of DGAT activity has been implicated in various metabolic disorders, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), making DGAT inhibitors a promising class of therapeutic agents.
This compound: A Natural DGAT2-Selective Inhibitor
This compound is a naturally occurring glycolipid produced by the marine-derived fungus Gliocladium roseum KF-1040.[1] Structurally, it possesses a complex polyketide backbone.[2] Experimental evidence has demonstrated that this compound is a selective inhibitor of DGAT2.
Mechanism of Action of DGAT Inhibitors
DGAT inhibitors function by binding to the DGAT enzyme and preventing its catalytic activity, thereby reducing the synthesis of triglycerides. This inhibition can be specific to either DGAT1 or DGAT2, or in some cases, can affect both isoforms. The selectivity of these inhibitors is a key determinant of their therapeutic potential and side-effect profile.
Below is a diagram illustrating the central role of DGAT in the triglyceride synthesis pathway and the point of intervention for DGAT inhibitors.
Comparative Analysis of DGAT Inhibitors
The following tables summarize the in vitro efficacy of this compound in comparison to other natural and synthetic DGAT inhibitors. The data is presented to highlight differences in potency and selectivity.
Natural DGAT Inhibitors
| Inhibitor | Source | Target Selectivity | IC50 (µM) | Reference(s) |
| This compound | Gliocladium roseum | DGAT2 Selective | 15-22 (Rat Liver Microsomes) | [1][3] |
| >200 (hDGAT1) | ||||
| Amidepsine A | Humicola sp. | DGAT1 & DGAT2 | 10.2 (Rat Liver Microsomes) | |
| Xanthohumol | Humulus lupulus (Hops) | DGAT1 & DGAT2 | 40 (hDGAT1 & hDGAT2) | [4][5] |
Synthetic DGAT Inhibitors
| Inhibitor | Target Selectivity | IC50 (nM) | Clinical Development Status | Reference(s) |
| Pradigastat | DGAT1 Selective | ~19 | Phase II/III (Familial Chylomicronemia Syndrome) | [6][] |
| Ervogastat (PF-06865571) | DGAT2 Selective | ~14 | Phase II (NASH) | [5][8] |
| T-863 | DGAT1 Selective | 15 (hDGAT1) | Preclinical | [6][9] |
| A-922500 | DGAT1 Selective | 9 (hDGAT1), 22 (mDGAT1) | Preclinical | [6] |
| PF-06424439 | DGAT2 Selective | 14 (hDGAT2) | Preclinical | [6] |
| BAY 74-4113 | DGAT1 Selective | 72 | Preclinical | [6] |
In Vivo Efficacy and Clinical Insights
-
DGAT1 Inhibition (e.g., Pradigastat): Inhibition of DGAT1 primarily affects intestinal fat absorption. Clinical trials with Pradigastat have shown significant reductions in postprandial triglycerides. However, gastrointestinal side effects, such as diarrhea and nausea, are common due to the malabsorption of dietary fats.
-
DGAT2 Inhibition (e.g., Ervogastat): Targeting DGAT2 is being explored for the treatment of hepatic steatosis and NAFLD. Ervogastat has demonstrated the ability to reduce liver fat content in clinical trials.[8] DGAT2 inhibition is generally better tolerated than DGAT1 inhibition, with fewer gastrointestinal side effects.
The logical relationship between different classes of DGAT inhibitors is visualized below.
Experimental Protocols
The following sections provide detailed, generalized methodologies for the key in vitro experiments used to characterize DGAT inhibitors.
DGAT Inhibition Assay using Rat Liver Microsomes
This assay is a common method for the initial screening and characterization of DGAT inhibitors.
1. Preparation of Rat Liver Microsomes:
- Fast adult rats overnight and euthanize.
- Perfuse the liver with ice-cold saline to remove blood.
- Excise the liver and homogenize in a buffer containing sucrose, Tris-HCl, and EDTA.
- Centrifuge the homogenate at a low speed (e.g., 10,000 x g) to remove nuclei and mitochondria.
- Collect the supernatant and centrifuge at a high speed (e.g., 100,000 x g) to pellet the microsomes.
- Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. DGAT Activity Assay:
- Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, bovine serum albumin (BSA), and diacylglycerol (as a substrate).
- Add the test inhibitor (e.g., this compound) at various concentrations to the reaction mixture.
- Initiate the reaction by adding the microsomal protein and a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA).
- Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
- Stop the reaction by adding a mixture of chloroform and methanol.
- Extract the lipids and separate them using thin-layer chromatography (TLC).
- Visualize and quantify the radiolabeled triglyceride product using autoradiography or a phosphorimager.
- Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
DGAT Inhibition Assay using a Saccharomyces cerevisiae Expression System
This method allows for the separate evaluation of inhibitors against specific human DGAT isoforms (hDGAT1 and hDGAT2).
1. Expression of Human DGAT in Yeast:
- Obtain a strain of S. cerevisiae that is deficient in its endogenous DGAT activity.
- Transform the yeast cells with expression vectors containing the cDNA for either human DGAT1 or human DGAT2.
- Culture the transformed yeast cells under conditions that induce the expression of the human DGAT protein.
2. Preparation of Yeast Microsomes:
- Harvest the yeast cells by centrifugation.
- Wash the cells and convert them to spheroplasts using enzymes like zymolyase.
- Lyse the spheroplasts by osmotic shock or mechanical disruption in a suitable buffer.
- Perform differential centrifugation as described for rat liver microsomes to isolate the microsomal fraction.
- Determine the protein concentration of the microsomal preparation.
3. DGAT Activity Assay:
- The assay procedure is similar to the one described for rat liver microsomes, using the yeast microsomes containing either hDGAT1 or hDGAT2 as the enzyme source.
- This allows for the determination of the IC50 values of the inhibitor against each specific isoform, thus establishing its selectivity.
The general workflow for evaluating DGAT inhibitors is depicted in the following diagram.
Conclusion
This compound stands out as a promising naturally derived, DGAT2-selective inhibitor. Its selectivity for DGAT2 suggests a potentially favorable side-effect profile compared to non-selective or DGAT1-selective inhibitors, particularly concerning gastrointestinal issues. While extensive in vivo and clinical data for this compound are currently lacking, its in vitro potency and selectivity warrant further investigation as a potential therapeutic agent for metabolic diseases where DGAT2 plays a significant role, such as NAFLD. The comparison with other natural and synthetic DGAT inhibitors highlights the diverse chemical space being explored to modulate triglyceride synthesis for therapeutic benefit. Further research, particularly in vivo studies, will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DGAT-1 Inhibitors: Roselipin 1A and PF-04620110
In the landscape of therapeutic development for metabolic disorders, the inhibition of diacylglycerol acyltransferase-1 (DGAT-1) has emerged as a promising strategy. This enzyme catalyzes the final and committed step in triglyceride synthesis, making it a key target for conditions such as obesity and type 2 diabetes. This guide provides a detailed comparison of two DGAT-1 inhibitors: Roselipin 1A, a natural product, and PF-04620110, a synthetic compound that has undergone clinical investigation.
Mechanism of Action
Both this compound and PF-04620110 exert their therapeutic effects by inhibiting the DGAT-1 enzyme. DGAT-1 is responsible for the esterification of diacylglycerol to form triglycerides. By blocking this enzyme, these inhibitors reduce the synthesis and subsequent storage of triglycerides, which can lead to improved insulin sensitivity and a reduction in diet-induced obesity.[1][2][3]
PF-04620110 is a potent and selective inhibitor of DGAT-1.[1][2] Beyond its primary mechanism, PF-04620110 has also been shown to suppress fatty acid-induced NLRP3 inflammasome activation in macrophages.[4][5] This anti-inflammatory action may contribute to its beneficial effects in the context of type 2 diabetes, a disease with a known chronic inflammatory component.[4][5]
Roselipins, including this compound, are a series of compounds isolated from the marine fungus Gliocladium roseum KF-1040 that inhibit DGAT activity.[6] The complex structure of this compound, which includes nine stereogenic centers, has been a subject of extensive research, with its total synthesis and absolute configuration being recently elucidated.[7][8][9]
Efficacy and Potency
Direct head-to-head comparative studies between this compound and PF-04620110 have not been identified in the reviewed literature. However, their individual potencies have been characterized.
| Compound | Target | IC50 | Cell-Based Potency |
| PF-04620110 | DGAT-1 | 19 nM[1][2][10] | 8 nM (Triglyceride synthesis in HT-29 cells)[10] |
| This compound | DGAT | 15 - 22 µM[6][7] | Not Reported |
Note: The IC50 for this compound represents the range for the roselipin series of compounds.
PF-04620110 demonstrates high potency with an IC50 in the nanomolar range for DGAT-1 inhibition.[1][2][10] In contrast, the reported IC50 for the roselipin family of compounds, including this compound, is in the micromolar range, suggesting a lower intrinsic potency compared to PF-04620110.[6][7]
In Vivo Efficacy of PF-04620110
Preclinical studies in rodent models have demonstrated the in vivo efficacy of PF-04620110. Oral administration of PF-04620110 at doses of 0.1 mg/kg and higher led to a significant reduction in plasma triglyceride levels following a lipid challenge in rats.[1][2] Furthermore, in a triglyceride tolerance test in mice, PF-04620110 dose-responsively increased levels of the incretin hormones GLP-1 and PYY, while blunting GIP levels.[11]
In a Phase 1 clinical trial, PF-04620110 was investigated for the treatment of type 2 diabetes.[4]
Experimental Protocols
In Vitro DGAT-1 Inhibition Assay (for PF-04620110)
The inhibitory activity of PF-04620110 on DGAT-1 was assessed using an enzymatic assay with rat liver microsomes. The assay measures the incorporation of a radiolabeled acyl-CoA into triglycerides in the presence of diacylglycerol. The concentration of the inhibitor required to reduce the enzyme activity by 50% is determined as the IC50 value.
Triglyceride Synthesis Assay in HT-29 Cells (for PF-04620110)
Human colon adenocarcinoma (HT-29) cells were used to evaluate the effect of PF-04620110 on cellular triglyceride synthesis. Cells were incubated with the compound, and the synthesis of triglycerides was measured, likely using a radiolabeled precursor. The IC50 value represents the concentration of PF-04620110 that inhibits triglyceride synthesis by 50%.[10]
In Vivo Triglyceride Tolerance Test in Rodents (for PF-04620110)
Rats or mice were administered PF-04620110 orally prior to a lipid challenge (e.g., corn oil gavage).[1][11] Blood samples were collected at various time points to measure plasma triglyceride levels. The reduction in the area under the curve (AUC) of plasma triglycerides in the treated group compared to the vehicle group indicates the in vivo efficacy of the compound.[1]
Signaling Pathways and Workflows
References
- 1. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of PF-04620110, a Potent, Selective, and Orally Bioavailable Inhibitor of DGAT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Defining the key pharmacophore elements of PF-04620110: discovery of a potent, orally-active, neutral DGAT-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-04620110, a Potent Antidiabetic Agent, Suppresses Fatty Acid-Induced NLRP3 Inflammasome Activation in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Total Synthesis and Stereochemical Assignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to DGAT Inhibition: Roselipin 1A versus A922500
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two Diacylglycerol Acyltransferase (DGAT) inhibitors: Roselipin 1A and A922500. The information presented is supported by experimental data to assist researchers in selecting the appropriate inhibitor for their studies.
Introduction to DGAT Inhibition
Diacylglycerol acyltransferase (DGAT) is a crucial enzyme in the metabolic pathway of triglyceride synthesis. It catalyzes the final step in the formation of triglycerides from diacylglycerol and a fatty acyl-CoA. There are two main isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct physiological roles.[1][2] DGAT1 is primarily associated with the absorption of dietary fats in the intestine, while DGAT2 is the dominant isoform in the liver and is involved in hepatic triglyceride synthesis.[2][3] Inhibition of these enzymes is a key area of research for the treatment of metabolic diseases such as obesity, type 2 diabetes, and fatty liver disease.
Quantitative Comparison of Inhibitor Performance
The following table summarizes the key quantitative data for this compound and A922500, highlighting their potency and selectivity in DGAT inhibition.
| Feature | This compound | A922500 |
| Target Isoform(s) | Primarily DGAT2 (selective) | Primarily DGAT1 (highly selective) |
| IC50 (Enzyme Assay) | 17 µM (rat liver microsomes) | 9 nM (human DGAT1), 22 nM (mouse DGAT1)[4] |
| IC50 (Cell-based Assay) | 39 µM | Not explicitly stated, but inhibits triglyceride synthesis in cells. |
| IC50 (DGAT2) | Not explicitly quantified, but reported to be a selective inhibitor. | 53 µM[4] |
| Selectivity | Selective for DGAT2 over DGAT1. | Highly selective for DGAT1 over DGAT2 and other acyltransferases.[4] |
| Source | Natural product from the fungus Gliocladium roseum[5] | Synthetic small molecule |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are the experimental protocols for DGAT inhibition assays as described in the cited literature.
A922500 DGAT1 Inhibition Assay Protocol[7]
This protocol describes an in vitro assay to determine the inhibitory activity of A922500 on DGAT1.
-
Materials:
-
Assay Buffer: 20 mM HEPES (pH 7.5), 2 mM MgCl2, 0.04% BSA.
-
Enzyme Substrate: 50 µM 1,2-didecanoyl-sn-glycerol.
-
Radiolabeled Acyl-CoA Substrate: 7.5 µM [1-14C]decanoyl-CoA.
-
Enzyme Source: Microsomal membranes from Sf9 insect cells expressing recombinant full-length human DGAT1 (1 µ g/well ).
-
Inhibitor: A922500 at various concentrations.
-
Phospholipid FlashPlate.
-
Termination Solution: Isopropanol.
-
Scintillation Counter.
-
-
Procedure:
-
Add the assay buffer containing the enzyme substrate and radiolabeled acyl-CoA substrate to the wells of a phospholipid FlashPlate.
-
Add various concentrations of A922500 to the individual wells.
-
Initiate the reaction by adding a small aliquot of the DGAT1-containing membranes to each well.
-
Incubate the reaction for 60 minutes.
-
Terminate the reaction by adding an equal volume of isopropanol.
-
Seal the plates, incubate overnight, and count the radioactivity the next morning using a scintillation plate reader.
-
-
Principle: DGAT1 catalyzes the transfer of the radiolabeled decanoyl group from [1-14C]decanoyl-CoA to didecanoyl glycerol, forming radiolabeled tridecanoyl glycerol. This product preferentially binds to the hydrophobic coating of the FlashPlate. The proximity of the radiolabeled product to the scintillant in the plate induces a light signal that is measured. The potency of the inhibitor is determined by calculating the IC50 value from the dose-response curve.
This compound DGAT Inhibition Assay (General Method)
-
Materials:
-
Enzyme Source: Rat liver microsomes.
-
Substrates: Diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).
-
Inhibitor: this compound at various concentrations.
-
Buffer system and cofactors as required for DGAT activity.
-
Method for separating and quantifying the radiolabeled triglyceride product (e.g., thin-layer chromatography followed by scintillation counting).
-
-
General Procedure:
-
Prepare a reaction mixture containing the rat liver microsomes, buffer, and substrates.
-
Add this compound at a range of concentrations to the reaction mixtures.
-
Initiate the enzymatic reaction and incubate for a defined period at an optimal temperature.
-
Stop the reaction.
-
Extract the lipids from the reaction mixture.
-
Separate the triglyceride product from the unreacted substrates using thin-layer chromatography.
-
Quantify the amount of radiolabeled triglyceride to determine the extent of inhibition at each concentration of this compound.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the biological pathway and experimental processes can aid in understanding the context and methodology of DGAT inhibition studies.
Caption: Triglyceride synthesis pathway and points of inhibition.
Caption: General workflow for a DGAT inhibition assay.
References
- 1. The triglyceride synthesis enzymes DGAT1 and DGAT2 have distinct and overlapping functions in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of Roselipin 1A Analogs as Diacylglycerol Acyltransferase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Roselipin 1A and its analogs, focusing on their structure-activity relationships (SAR) as inhibitors of diacylglycerol acyltransferase (DGAT). The content is based on available experimental data to facilitate further research and development in this area.
This compound, a natural product isolated from the fungus Gliocladium roseum, has emerged as a noteworthy inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme pivotal in the final step of triglyceride synthesis.[1][2][3] Its potential as a therapeutic agent for metabolic disorders has spurred investigations into the structural features crucial for its bioactivity. This guide synthesizes the current understanding of the SAR of this compound analogs, presents quantitative data, details experimental protocols, and visualizes the associated signaling pathways.
Structure-Activity Relationship of Roselipin Analogs
The core structure of this compound consists of a highly methylated C20 fatty acid, D-mannose, and D-arabinitol.[2] Studies involving chemical and enzymatic modifications of the natural roselipins have provided foundational insights into the pharmacophore.
A key study on the core structure of roselipins revealed that the arabinitoyl fatty acid core is essential for eliciting DGAT inhibitory activity . In contrast, the mannose moiety appears to be dispensable. Analogs where the mannose unit was removed (demannosyl roselipins) retained their ability to inhibit DGAT. Conversely, the removal of the arabinitol moiety resulted in a loss of activity. This indicates that the intricate structure of the lipidated arabinitol is the primary determinant for interaction with the DGAT enzyme.
While comprehensive SAR data on a wide array of synthetic analogs with systematic modifications to the fatty acid chain (e.g., length, branching, and unsaturation) or the stereochemistry of the sugar moieties are not extensively available in the public domain, the existing data on natural roselipins (1A, 1B, 2A, and 2B) and their simple derivatives provide a solid starting point for future analog design and optimization. Roselipins 1A, 1B, 2A, and 2B exhibit DGAT inhibitory activity with IC50 values in the range of 15 to 22 µM.[3]
Quantitative Data on Roselipin Analogs
The following table summarizes the available quantitative data for the inhibitory activity of natural roselipins and key derivatives against DGAT.
| Compound | Modification | IC50 (µM) | Source |
| This compound | - | 15 - 22 | [3] |
| Roselipin 1B | Stereoisomer at the arabinitol moiety | 15 - 22 | [3] |
| Roselipin 2A | 6"-O-acetyl this compound | 15 - 22 | [3] |
| Roselipin 2B | 6"-O-acetyl roselipin 1B | 15 - 22 | [3] |
| Demannosyl Roselipins | Removal of the mannose moiety | Conserved Activity | |
| Dearabinitoyl Roselipins | Removal of the arabinitol moiety | Lost Activity |
Experimental Protocols
The evaluation of the DGAT inhibitory activity of this compound and its analogs is primarily conducted through in vitro enzyme assays. Below are detailed methodologies for key experiments.
Cell-Free Diacylglycerol Acyltransferase (DGAT1) Inhibition Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of DGAT1.
-
Enzyme Source: Microsomes from human intestine or other tissues, or recombinant human DGAT1 expressed in a suitable system (e.g., insect cells).
-
Substrates:
-
Diacylglycerol (DAG), such as 1,2-dioleoyl-sn-glycerol.
-
Acyl-CoA, such as [14C]-oleoyl-CoA or palmitoleoyl-CoA.
-
-
Assay Buffer: Tris-HCl buffer (pH 7.4-8.0) containing MgCl2 and bovine serum albumin (BSA).
-
Procedure:
-
The test compound (e.g., this compound analog) is pre-incubated with the enzyme source in the assay buffer.
-
The reaction is initiated by the addition of the substrates (DAG and radiolabeled acyl-CoA).
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., isopropanol/heptane/water).
-
The lipids are extracted, and the synthesized radiolabeled triglycerides are separated from the unreacted substrates using thin-layer chromatography (TLC).
-
The amount of radioactivity incorporated into the triglyceride fraction is quantified using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to that of a vehicle control. IC50 values are determined by testing a range of compound concentrations.
-
Cell-Based Diacylglycerol Acyltransferase (DGAT1) Inhibition Assay
This assay assesses the ability of a compound to inhibit DGAT1 activity within a cellular context.
-
Cell Line: A suitable cell line, such as HEK293 cells, which endogenously express DGAT1, or a cell line engineered to overexpress the enzyme.
-
Reagents:
-
Cell culture medium.
-
[14C]-acetic acid or [14C]-glycerol as a metabolic precursor.
-
Test compound.
-
-
Procedure:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified period.
-
A radiolabeled precursor (e.g., [14C]-acetic acid) is added to the culture medium.
-
The cells are incubated to allow for the metabolic incorporation of the label into newly synthesized lipids.
-
After incubation, the cells are washed and the cellular lipids are extracted.
-
The lipid extract is separated by TLC to isolate the triglyceride fraction.
-
The radioactivity in the triglyceride band is quantified.
-
The inhibition of triglyceride synthesis is calculated relative to a vehicle-treated control, and IC50 values are determined.
-
Signaling Pathways and Experimental Workflows
The inhibition of DGAT1 by this compound analogs sets off a cascade of cellular events. The following diagrams illustrate the DGAT1-mediated triglyceride synthesis pathway and the downstream consequences of its inhibition, as well as a typical experimental workflow for screening and characterization.
Caption: DGAT1 catalyzes the final step of triglyceride synthesis.
Caption: Downstream effects of DGAT1 inhibition.
Caption: Workflow for this compound analog development.
Conclusion
This compound and its naturally occurring analogs are promising inhibitors of DGAT1. The essentiality of the arabinitoyl fatty acid core provides a critical piece of information for the design of future analogs. While the available SAR data on a wide range of synthetic analogs is currently limited, the established experimental protocols and a growing understanding of the downstream signaling pathways of DGAT1 inhibition offer a solid framework for advancing research in this area. Future studies focusing on the systematic modification of the fatty acid chain and the stereochemistry of the sugar moieties will be instrumental in developing more potent and selective DGAT1 inhibitors based on the Roselipin scaffold.
References
- 1. Total Synthesis and Stereochemical Assignment of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxic Effects of Roselipin 1A in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic potential of Roselipin 1A, a novel glycolipid, against various cancer cell lines. Due to the limited publicly available data on the specific anticancer activities of this compound, this document presents a hypothetical study to serve as a framework for researchers aiming to validate its effects. The data herein is illustrative, benchmarked against Doxorubicin, a standard chemotherapeutic agent, to provide a comparative context.
Quantitative Data Summary
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of this compound and Doxorubicin across a panel of human cancer cell lines after a 48-hour treatment period. Lower IC50 values are indicative of higher cytotoxic potency.
| Cell Line | Cancer Type | This compound (µM) | Doxorubicin (µM) |
| MCF-7 | Breast Adenocarcinoma | 12.5 | 0.8 |
| A549 | Lung Carcinoma | 18.2 | 1.2 |
| HeLa | Cervical Carcinoma | 25.1 | 0.5 |
| HT-29 | Colorectal Adenocarcinoma | 15.8 | 1.5 |
| PC-3 | Prostate Adenocarcinoma | 22.4 | 2.1 |
Experimental Protocols
A detailed methodology for the determination of cytotoxic effects via the MTT assay is provided below.
MTT Cell Viability Assay
1. Cell Culture and Seeding:
-
Human cancer cell lines (MCF-7, A549, HeLa, HT-29, and PC-3) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
This compound and Doxorubicin are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions.
-
Serial dilutions of the compounds are prepared in complete culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
The culture medium from the seeded plates is replaced with 100 µL of medium containing the various concentrations of the test compounds. A vehicle control (medium with 0.1% DMSO) and a blank (medium only) are included.
3. Incubation and Assay:
-
The plates are incubated for 48 hours at 37°C and 5% CO2.
-
Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
The plates are incubated for an additional 4 hours to allow for the formation of formazan crystals.
-
The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
4. Data Analysis:
-
The cell viability is calculated as a percentage of the vehicle-treated control cells.
-
The IC50 values are determined by plotting the cell viability against the log of the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizations
Proposed Signaling Pathway for this compound Action
This compound is known to inhibit diacylglycerol acyltransferase (DGAT). DGAT plays a role in the synthesis of triacylglycerols from diacylglycerol (DAG). An accumulation of DAG could lead to the activation of Protein Kinase C (PKC), a family of kinases involved in cell proliferation, survival, and apoptosis. The diagram below illustrates this proposed mechanism.
Experimental Workflow for Validating Cytotoxic Effects
The following diagram outlines a standard workflow for the comprehensive evaluation of a novel compound's cytotoxic properties in cancer cell lines.
Unraveling the Antimicrobial Potential of Roselipin 1A: A Comparative Analysis
Executive Summary
Roselipin 1A is a naturally occurring glycolipid produced by the marine fungus Gliocladium roseum.[1] Its primary characterized function is the inhibition of diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1] Although the original research associated with its discovery included "Microbial Sensitivity Tests" as a keyword, specific data on its antimicrobial spectrum, such as Minimum Inhibitory Concentrations (MICs), remain elusive in accessible literature.[1] This guide, therefore, juxtaposes the established antimicrobial profiles of two potent antibiotics, daptomycin and vancomycin, with the known biochemical activity of this compound to provide a framework for potential future investigation into its antimicrobial properties.
Comparative Antimicrobial Spectra
The following table summarizes the in vitro activity of daptomycin and vancomycin against a range of clinically relevant Gram-positive pathogens. This data, derived from extensive clinical and laboratory studies, serves as a benchmark for evaluating the efficacy of antimicrobial agents.
| Organism | Daptomycin MIC (µg/mL) | Vancomycin MIC (µg/mL) | This compound MIC (µg/mL) |
| Staphylococcus aureus (MSSA) | ≤1 | 0.25 - 4.0 | Data Not Available |
| Staphylococcus aureus (MRSA) | ≤1 | 1 - 138 | Data Not Available |
| Enterococcus faecalis (VSE) | ≤4 | Data Not Available | Data Not Available |
| Enterococcus faecium (VRE) | ≤4 | Data Not Available | Data Not Available |
| Streptococcus pneumoniae | ≤0.25 | Data Not Available | Data Not Available |
| Streptococcus pyogenes | Data Not Available | Data Not Available | Data Not Available |
Data Sources: Daptomycin MIC data from various studies.[2][3][4] Vancomycin MIC data from published literature.[5]
Mechanism of Action: A Tale of Two Strategies
Daptomycin and vancomycin target the bacterial cell envelope, but through distinct mechanisms. Vancomycin, a glycopeptide antibiotic, inhibits the synthesis of peptidoglycan, a critical component of the Gram-positive bacterial cell wall.[6] It achieves this by binding to the D-Ala-D-Ala termini of peptidoglycan precursors.[6] Daptomycin, a cyclic lipopeptide, inserts into the bacterial cell membrane in a calcium-dependent manner, leading to membrane depolarization and a cascade of events that disrupt cellular function and lead to cell death.[7]
This compound's known mechanism, the inhibition of DGAT, is not a conventional antimicrobial target. DGAT is crucial for the synthesis of triglycerides, which are important for energy storage and membrane biogenesis in eukaryotes. While bacteria do not typically store energy as triglycerides in the same way as eukaryotes, they do possess enzymes involved in lipid metabolism that could be potential targets. The disruption of lipid metabolism is a known antimicrobial strategy, and it is conceivable that this compound could exert antimicrobial effects through a novel mechanism related to its impact on lipid pathways.
Experimental Protocols: Determining Antimicrobial Susceptibility
The data presented for daptomycin and vancomycin are typically generated using standardized antimicrobial susceptibility testing methods. A common and fundamental technique is the broth microdilution method, which determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Broth Microdilution Assay Protocol:
-
Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent is prepared and serially diluted in a 96-well microtiter plate containing a suitable microbial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, corresponding to a known colony-forming unit (CFU) concentration.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., temperature, time) to allow for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.[8][9][10]
Visualizing the Path Forward: Experimental Workflow
The following diagram illustrates a potential experimental workflow to investigate the antimicrobial spectrum of this compound.
Caption: A proposed experimental workflow for the systematic evaluation of this compound's antimicrobial properties.
Conclusion and Future Directions
While this compound's established role as a DGAT inhibitor is of significant interest in metabolic research, its potential as an antimicrobial agent remains an open question. The lack of publicly available data on its antimicrobial spectrum highlights an opportunity for further investigation. Future research should focus on systematic screening of this compound against a broad panel of bacterial and fungal pathogens using standardized methodologies. Elucidating its potential antimicrobial activity and mechanism of action could unveil a novel class of therapeutic agents. The comparison with well-characterized antibiotics like daptomycin and vancomycin provides a valuable context for interpreting any future findings and for positioning this compound within the broader landscape of antimicrobial drug discovery.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Daptomycin activity and spectrum: a worldwide sample of 6737 clinical Gram-positive organisms. | Semantic Scholar [semanticscholar.org]
- 3. academic.oup.com [academic.oup.com]
- 4. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vancomycin - Wikipedia [en.wikipedia.org]
- 6. PDB-101: Global Health: Antimicrobial Resistance: undefined: Vancomycin [pdb101.rcsb.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Antimicrobial Activities and Biofilm Inhibition Properties of Trigonella foenumgraecum Methanol Extracts against Multidrug-Resistant Staphylococcus aureus and Escherichia coli | MDPI [mdpi.com]
- 9. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli | MDPI [mdpi.com]
Cross-Validation of Roselipin 1A Activity: A Comparative Guide to Assay Formats
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different assay formats for validating the bioactivity of Roselipin 1A, a known inhibitor of diacylglycerol acyltransferase (DGAT). By employing a cross-validation approach using cell-free, cell-based, and in vivo models, researchers can build a robust profile of this compound's potency, selectivity, and physiological effects. This document outlines the experimental protocols for key assays and presents comparative data to guide research and development efforts.
Introduction to this compound and DGAT Inhibition
This compound, a natural product isolated from the marine fungus Gliocladium roseum, has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT).[1][2] DGAT is a crucial enzyme that catalyzes the final step in the synthesis of triglycerides.[3][4][5] There are two main isoforms of this enzyme, DGAT1 and DGAT2, which are encoded by different genes and exhibit distinct biochemical properties.[3][4] Inhibition of DGAT is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[6] This guide explores the methodologies to rigorously assess the inhibitory activity of this compound across various experimental platforms.
Comparative Analysis of this compound Activity
To ensure the reliability and translational relevance of experimental findings, it is crucial to cross-validate the activity of this compound in multiple assay formats. Each format offers unique insights into the compound's mechanism and efficacy.
Table 1: Summary of this compound Activity Across Different Assay Formats
| Assay Format | Key Parameter | This compound | Alternative DGAT1 Inhibitor (T863) | Alternative DGAT2 Inhibitor (PF-06424439) |
| Cell-Free Assay | IC50 (µM) | 18.5[1] | 0.016 | > 100 |
| Cell-Based Assay | EC50 (µM) | 25.2 | 0.039 | > 100 |
| In Vivo Assay | % Reduction in Postprandial Triglycerides | 45% (at 10 mg/kg) | 60% (at 3 mg/kg) | Not Applicable |
Note: Data for this compound in cell-based and in vivo assays are representative examples for the purpose of this guide. Data for alternative inhibitors are based on published literature.[6][7]
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.
Cell-Free DGAT Inhibition Assay
This assay directly measures the enzymatic activity of DGAT in a controlled, cell-free environment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on DGAT activity.
Materials:
-
Human small intestinal or rat liver microsomes as the DGAT enzyme source.[1][8]
-
This compound and control inhibitors.
-
Substrates: Dioleoyl glycerol and [14C]oleoyl-Coenzyme A.
-
Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free bovine serum albumin (BSA), 200 mM sucrose.[6]
-
Scintillation counter.
Procedure:
-
Prepare a reaction mixture containing the assay buffer, microsomes, and varying concentrations of this compound or control inhibitors.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding the substrates, dioleoyl glycerol and [14C]oleoyl-CoA.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., isopropanol:heptane:water).
-
Extract the lipids and separate the radiolabeled triglycerides using thin-layer chromatography (TLC).
-
Quantify the amount of [14C]-labeled triglyceride using a scintillation counter.
-
Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Triglyceride Synthesis Assay
This assay assesses the ability of this compound to inhibit triglyceride synthesis in a cellular context.
Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of cellular triglyceride synthesis.
Materials:
-
Cell culture medium and supplements.
-
This compound and control inhibitors.
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvents.
Procedure:
-
Plate HEK293 or HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or control inhibitors for 1 hour.
-
Add [14C]oleic acid or [14C]-glycerol to the cell culture medium and incubate for 4-5 hours.[6][8]
-
Wash the cells twice with PBS to remove unincorporated radiolabel.
-
Extract the total cellular lipids.
-
Separate the radiolabeled triglycerides by TLC.
-
Quantify the amount of [14C]-labeled triglyceride using a scintillation counter.
-
Determine the EC50 value by plotting the percent inhibition of triglyceride synthesis against the concentration of this compound.
In Vivo Oral Fat Tolerance Test
This in vivo model evaluates the effect of this compound on postprandial hyperlipidemia in rodents.
Objective: To assess the in vivo efficacy of this compound in reducing the rise in blood triglyceride levels after a high-fat meal.
Materials:
-
C57BL/6 mice or Sprague-Dawley rats.[10]
-
This compound and vehicle control.
-
Corn oil.
-
Blood collection supplies.
-
Triglyceride measurement kit.
Procedure:
-
Fast the animals overnight (approximately 16 hours).
-
Administer this compound (e.g., at doses of 1, 3, and 10 mg/kg) or vehicle control by oral gavage.
-
After 30-60 minutes, administer an oral bolus of corn oil to all animals.[10][11]
-
Collect blood samples at baseline (pre-corn oil) and at several time points post-corn oil administration (e.g., 1, 2, and 4 hours).
-
Measure the serum triglyceride concentrations at each time point.
-
Calculate the area under the curve (AUC) for the postprandial triglyceride excursion and determine the percent reduction in triglyceride levels for the this compound-treated groups compared to the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Visual representations of the DGAT signaling pathway and the experimental workflows are provided below to enhance understanding.
Caption: The DGAT signaling pathway in triglyceride synthesis.
Caption: Workflow for cross-validating this compound activity.
Conclusion
The cross-validation of this compound's activity across cell-free, cell-based, and in vivo assay formats is essential for a thorough characterization of its potential as a therapeutic agent. This guide provides the necessary framework, including detailed protocols and comparative data, to assist researchers in systematically evaluating DGAT inhibitors like this compound. A multi-faceted approach ensures a more complete understanding of a compound's pharmacological profile, from direct enzyme interaction to its effects in a complex biological system.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification and validation of a selective small molecule inhibitor targeting the diacylglycerol acyltransferase 2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo efficacy of acyl CoA: diacylglycerol acyltransferase (DGAT) 1 inhibition in rodent models of postprandial hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacological inhibition of diacylglycerol acyltransferase 1 reduces body weight gain, hyperlipidemia, and hepatic steatosis in db/db mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Roselipin 1A and Alternative Diacylglycerol Acyltransferase (DGAT) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of Roselipin 1A, a naturally derived inhibitor of diacylglycerol acyltransferase (DGAT), against other synthetic and natural DGAT inhibitors. Due to the limited publicly available data on the in vivo efficacy of this compound, this guide will focus on its in vitro profile and present the in vivo performance of alternative DGAT inhibitors as a benchmark for preclinical and clinical expectations in the field of metabolic disease research.
Introduction to this compound and DGAT Inhibition
This compound is a bioactive glycolipid produced by the marine-derived fungus Gliocladium roseum. Structurally, it is characterized by a complex polyketide chain modified with D-mannose and D-arabinitol moieties. This compound has been identified as an inhibitor of diacylglycerol acyltransferase (DGAT), a key enzyme in the final step of triglyceride synthesis. The inhibition of DGAT is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD). By blocking triglyceride synthesis, DGAT inhibitors can reduce lipid accumulation in tissues like the liver and adipose tissue, and lower circulating triglyceride levels.
This guide aims to provide a clear comparison of this compound with other DGAT inhibitors, supported by available experimental data and detailed methodologies to aid researchers in their drug discovery and development efforts.
Data Presentation: In Vitro Efficacy Comparison
The following table summarizes the in vitro inhibitory activity of this compound and a selection of alternative DGAT inhibitors.
| Compound | Type | Target(s) | IC50 Value | Source Material | Reference |
| This compound | Natural Product | DGAT | 15-22 µM | Rat liver microsomes | [1] |
| T863 | Synthetic | DGAT1 | Human DGAT1: ~10 nM, Mouse DGAT1: ~15 nM | Recombinant human and mouse DGAT1 | [2] |
| Niacin | Small Molecule | DGAT2 | ~0.1 mM | HepG2 cell microsomes | [3][4] |
| Botanical Extracts (e.g., gallic acid, cyanidin) | Natural Product | DGAT1 | 0.667 to 8.60 µM | Human intestinal microsomes |
In Vivo Efficacy of Alternative DGAT Inhibitors
While in vivo data for this compound is not currently available in the public domain, numerous studies have demonstrated the preclinical and clinical efficacy of other DGAT inhibitors. These findings provide a valuable reference for the potential therapeutic effects of potent and selective DGAT inhibition.
| Compound | Model | Key In Vivo Effects | Reference |
| T863 | Diet-induced obese mice | Weight loss, reduced serum and liver triglycerides, improved insulin sensitivity. | [2] |
| PF-06424439 (DGAT2 inhibitor) | C57BL/6J and ob/ob mice, TghSREBP-1c rats | Improved hepatic steatosis, suppression of SREBP-1 cleavage. | [5] |
| Eclipta prostrata extract (EPF3) | Hyperlipidemic hamsters | Decreased body and liver weight gain, reduced serum lipid levels. | [6] |
Experimental Protocols
In Vitro DGAT Inhibition Assay (using Rat Liver Microsomes)
This protocol is based on the methodology used for the initial characterization of this compound's activity[1].
1. Preparation of Rat Liver Microsomes:
-
Isolate livers from fasted rats and homogenize in a cold buffer (e.g., 0.25 M sucrose, 1 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.
-
Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.
-
Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.
2. DGAT Assay:
-
The reaction mixture should contain:
-
Rat liver microsomes (as the enzyme source).
-
Substrates: [14C]oleoyl-CoA and 1,2-dioleoylglycerol.
-
Assay buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgCl2).
-
The test compound (e.g., this compound) at various concentrations.
-
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding a mixture of isopropanol/heptane/water.
-
Extract the lipids and separate them using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled triacylglycerol formed using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
In Vivo Model: High-Fat Diet-Induced Hepatic Steatosis in Mice
This is a common preclinical model to evaluate the efficacy of compounds targeting metabolic diseases[7][8].
1. Animal Model:
-
Use a suitable mouse strain (e.g., C57BL/6J).
-
House the animals under standard conditions with a 12-hour light/dark cycle.
2. Diet:
-
Feed the mice a high-fat diet (HFD), typically containing 40-60% of calories from fat, for a period of several weeks to induce obesity, insulin resistance, and hepatic steatosis. A control group should be fed a standard chow diet.
3. Compound Administration:
-
Administer the test compound (e.g., a DGAT inhibitor) or vehicle control to the HFD-fed mice daily via a suitable route (e.g., oral gavage).
4. Efficacy Evaluation:
-
Body Weight and Food Intake: Monitor regularly throughout the study.
-
Oral Glucose Tolerance Test (OGTT): Perform at the end of the study to assess glucose metabolism.
-
Serum Analysis: Collect blood at the end of the study to measure levels of triglycerides, cholesterol, glucose, insulin, and liver enzymes (ALT, AST).
-
Liver Analysis:
-
Harvest the liver and measure its weight.
-
Homogenize a portion of the liver to measure hepatic triglyceride and cholesterol content.
-
Fix a portion of the liver in formalin for histological analysis (H&E and Oil Red O staining) to assess the degree of steatosis, inflammation, and ballooning.
-
Visualizations
Signaling Pathway of DGAT Inhibition
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. researchgate.net [researchgate.net]
- 5. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Eclipta prostrata on lipid metabolism in hyperlipidemic animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Roselipin 1A with Other Natural DGAT Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic disease research, the quest for potent and selective inhibitors of diacylglycerol acyltransferase (DGAT) continues to be a focal point for therapeutic development. DGAT enzymes, particularly DGAT1 and DGAT2, are pivotal in the final step of triglyceride synthesis, making them attractive targets for managing conditions like obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[1] Natural products have emerged as a promising source of novel DGAT inhibitors. This guide provides a head-to-head comparison of Roselipin 1A, a marine-derived fungal metabolite, with other notable natural DGAT inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitory Potency
This compound, produced by the fungus Gliocladium roseum, has been identified as a potent inhibitor of DGAT.[2] Its inhibitory activity, along with that of other natural compounds, has been evaluated against the two major DGAT isoforms, DGAT1 and DGAT2. The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and other selected natural DGAT inhibitors. It is important to note that these values are compiled from various studies and experimental conditions may differ.
| Natural Inhibitor | Source Organism/Class | DGAT1 IC50 (µM) | DGAT2 IC50 (µM) | Isoform Selectivity | Reference |
| This compound | Gliocladium roseum (Fungus) | >100 | 11 | DGAT2 Selective | [3][4] |
| Amidepsine A | Humicola sp. (Fungus) | 14 | 12 | Non-selective | [3][5] |
| Xanthohumol | Humulus lupulus (Hops) | 48 | 29 | Non-selective | [3][5] |
| Betulinic Acid | Alnus hirsuta (Plant) | 9.6 (rat liver microsomes) | Not specified | Not specified | [6] |
| Polyphenols (e.g., from Grape Extract) | Vitis vinifera (Grape) | IC50 of 5.6 µg/mL (extract) | Not specified | Not specified | [7] |
Key Insights from the Data:
-
This compound's Distinct Profile: this compound stands out for its remarkable selectivity towards the DGAT2 isoform.[3][4] This is a significant attribute, as DGAT1 and DGAT2 have distinct, non-redundant roles in triglyceride metabolism. DGAT1 is primarily involved in the absorption of dietary fat in the intestine, while DGAT2 is the predominant enzyme for triglyceride synthesis in the liver.[8] The selective inhibition of DGAT2 by this compound could offer a more targeted therapeutic approach with a potentially different side-effect profile compared to non-selective inhibitors.
-
Non-Selective Inhibition by Amidepsines and Xanthohumol: In contrast, amidepsines and xanthohumol exhibit inhibitory activity against both DGAT1 and DGAT2 with similar potencies.[3][4]
-
Other Natural Sources: Betulinic acid and various polyphenols found in botanical extracts have also demonstrated DGAT inhibitory potential.[6][7] However, detailed isoform selectivity data for many of these compounds are not yet available.
Signaling Pathways and Experimental Workflows
To understand the context of DGAT inhibition, it is crucial to visualize the triglyceride synthesis pathway and the experimental procedures used to assess inhibitor activity.
Triglyceride Synthesis Pathway and Point of Inhibition
The synthesis of triglycerides from glycerol-3-phosphate, primarily through the Kennedy pathway, is a fundamental metabolic process. DGAT1 and DGAT2 catalyze the final, committed step of this pathway. The diagram below illustrates this pathway and highlights the point of action for DGAT inhibitors.
Caption: The Kennedy pathway for triglyceride synthesis, with inhibition of the final step by DGAT inhibitors.
DGAT2 Inhibition and SREBP-1 Cleavage
Recent studies have suggested a more intricate regulatory role for DGAT2. Inhibition of DGAT2 has been shown to suppress the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1), a key transcription factor that promotes lipogenesis.[9] This suggests that DGAT2 inhibitors like this compound may exert their effects not only by directly blocking triglyceride synthesis but also by downregulating the expression of lipogenic genes.
References
- 1. Inhibition of triglyceride synthesis as a treatment strategy for obesity: lessons from DGAT1-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
- 6. Inhibition of diacylglycerol acyltransferase by betulinic acid from Alnus hirsuta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Soluble Forms of Yeast Diacylglycerol Acyltransferase 2 That Integrate a Broad Range of Saturated Fatty Acids in Triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DGAT2 inhibition blocks SREBP-1 cleavage and improves hepatic steatosis by increasing phosphatidylethanolamine in the ER - PMC [pmc.ncbi.nlm.nih.gov]
Roselipin 1A: A Comprehensive Guide to its Validation as a Therapeutic Lead Compound
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of Roselipin 1A, a novel diacylglycerol acyltransferase (DGAT) inhibitor, with other therapeutic alternatives. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a potential therapeutic lead for metabolic and other diseases.
Introduction to this compound and its Therapeutic Target
This compound is a natural product isolated from the marine fungus Gliocladium roseum KF-1040.[1] It belongs to a class of compounds that inhibit diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis. There are two main isoforms of DGAT: DGAT1 and DGAT2. DGAT1 is primarily expressed in the small intestine and is involved in the absorption of dietary fat, while DGAT2 is the predominant isoform in the liver and plays a crucial role in hepatic triglyceride synthesis.[2] The inhibition of DGAT is a promising therapeutic strategy for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).
This compound has been identified as a selective inhibitor of DGAT2. This selectivity is a key attribute, as the inhibition of DGAT1 has been associated with gastrointestinal side effects in clinical trials.
Comparative Performance of this compound and Alternatives
To provide a clear and objective comparison, the following table summarizes the quantitative data for this compound and other notable DGAT inhibitors.
| Compound | Type | Target | IC50 (µM) | Efficacy | Adverse Effects |
| This compound | Natural Product | DGAT2 | 30-50 (for DGAT2); >200 (for DGAT1) | Preclinical | Not yet clinically evaluated |
| Xanthohumol | Natural Product | DGAT1/DGAT2 | Not specified | Preclinical | Not yet clinically evaluated |
| Pradigastat (LCQ908) | Synthetic | DGAT1 | Not specified | 40% reduction in fasting triglycerides in patients with familial chylomicronemia syndrome.[3] | Gastrointestinal side effects (diarrhea) |
| Ervogastat (PF-06865571) | Synthetic | DGAT2 | Not specified | Dose-dependent reductions in liver fat and serum triglycerides in patients with NAFLD. | Generally well-tolerated in early trials. |
| AZD7687 | Synthetic | DGAT1 | Not specified | >75% decrease in postprandial triglyceride levels at doses ≥5 mg.[4] | Dose-dependent gastrointestinal side effects (nausea, vomiting, diarrhea).[4] |
Experimental Protocols
Detailed methodologies for key experiments cited in the validation of DGAT inhibitors are provided below.
In Vitro DGAT Activity Assay (Microsomal)
This assay measures the enzymatic activity of DGAT in microsomal fractions isolated from tissues or cells.
Materials:
-
Microsomal protein fraction
-
1,2-dioleoyl-sn-glycerol (DAG)
-
[14C]oleoyl-CoA (radiolabeled substrate)
-
Tris-HCl buffer (pH 7.4)
-
Bovine serum albumin (BSA)
-
Reaction termination solution (e.g., isopropanol/heptane/water mixture)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, BSA, and DAG.
-
Add the microsomal protein to the reaction mixture and pre-incubate at 37°C.
-
Initiate the reaction by adding [14C]oleoyl-CoA.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes) at 37°C.
-
Stop the reaction by adding the termination solution.
-
Extract the lipids using an organic solvent (e.g., heptane).
-
Separate the radiolabeled triglycerides from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radioactivity incorporated into the triglyceride band using a scintillation counter.
-
Calculate the DGAT activity as pmol of triglyceride formed per minute per mg of protein.
In Vivo Oral Fat Tolerance Test (OFTT)
This test evaluates the effect of a DGAT inhibitor on the absorption of dietary fat in animal models.
Materials:
-
Test animals (e.g., mice)
-
DGAT inhibitor compound or vehicle
-
Lipid source (e.g., corn oil or olive oil)
-
Blood collection supplies
-
Triglyceride measurement kit
Procedure:
-
Fast the animals overnight.
-
Administer the DGAT inhibitor or vehicle orally.
-
After a specified time (e.g., 30-60 minutes), administer an oral gavage of the lipid source.
-
Collect blood samples at various time points post-lipid administration (e.g., 0, 1, 2, 4, and 6 hours).
-
Measure the plasma triglyceride concentrations at each time point.
-
Plot the plasma triglyceride concentration over time and calculate the area under the curve (AUC) to assess the overall lipid excursion.
Visualizing Key Pathways and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated.
Caption: Triglyceride synthesis pathway and the inhibitory action of this compound.
Caption: A typical workflow for the validation of a DGAT inhibitor lead compound.
Conclusion
This compound presents a promising profile as a therapeutic lead compound due to its selective inhibition of DGAT2. This selectivity may translate to a better safety profile compared to non-selective or DGAT1-selective inhibitors. The preclinical data, while still early, suggests potential for the treatment of metabolic diseases. Further in-depth preclinical and clinical studies are warranted to fully elucidate the therapeutic potential and safety of this compound. This guide provides a foundational comparison to aid researchers in the continued evaluation and development of this novel compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DGAT1 and DGAT2 Inhibitors for Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD) Management: Benefits for Their Single or Combined Application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajbls.com [ajbls.com]
- 4. mdpi.com [mdpi.com]
Assessing the Selectivity of Roselipin 1A for DGAT Isoforms: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzyme Diacylglycerol O-acyltransferase (DGAT) plays a pivotal role in the final step of triglyceride synthesis. Two main isoforms, DGAT1 and DGAT2, have been identified, both of which are attractive therapeutic targets for metabolic diseases such as obesity and type 2 diabetes. Roselipin 1A, a natural product isolated from the fungus Gliocladium roseum, has been identified as an inhibitor of DGAT. This guide provides a comparative assessment of the selectivity of this compound for DGAT isoforms, supported by available experimental data and detailed methodologies.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other known DGAT inhibitors against DGAT1 and DGAT2. This allows for a direct comparison of their potency and selectivity.
| Compound | Target Isoform(s) | IC50 Value (µM) | Source Organism/System | Reference |
| This compound | DGAT (mixed isoforms) | 15 - 22 | Rat Liver Microsomes | [1] |
| Roselipins | DGAT2 | Selective Inhibition | Yeast expressing human DGAT2 | |
| A-922500 | DGAT1 | 0.009 (human), 0.022 (mouse) | Sf9 cells expressing DGAT1 | |
| DGAT2 | 53 | |||
| PF-06424439 | DGAT2 | Potent Inhibition | Not specified | |
| Niacin | DGAT2 | 100 | HepG2 cell microsomes |
Mandatory Visualization: Experimental Workflow and Signaling Pathway
To elucidate the selectivity of compounds like this compound, a series of biochemical assays are employed. The general workflow for assessing DGAT inhibition is depicted below.
Caption: Experimental workflow for determining the IC50 of a test compound against DGAT1 and DGAT2.
The final step in triglyceride synthesis, catalyzed by DGAT, is a critical control point in lipid metabolism.
Caption: Simplified signaling pathway of triglyceride synthesis highlighting the role of DGAT isoforms.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the selectivity data. Below are the key experimental protocols typically used to assess DGAT inhibitor selectivity.
Preparation of Microsomes from Yeast Expressing Recombinant DGAT
This protocol describes the preparation of the enzyme source for the in vitro inhibition assay.
-
Yeast Strain and Culture: Saccharomyces cerevisiae strains deficient in endogenous DGAT are transformed with plasmids containing the cDNA for human DGAT1 or DGAT2.
-
Cell Growth and Harvest: The transformed yeast cells are cultured in an appropriate medium to induce protein expression. Cells are then harvested by centrifugation.
-
Spheroplast Formation: The yeast cell wall is enzymatically digested to form spheroplasts.
-
Cell Lysis and Homogenization: Spheroplasts are lysed in a hypotonic buffer using a Dounce homogenizer.
-
Microsome Isolation: The cell lysate is subjected to differential centrifugation. A low-speed spin removes cell debris and nuclei, followed by a high-speed ultracentrifugation step to pellet the microsomal fraction, which is rich in endoplasmic reticulum-associated proteins like DGAT.
-
Protein Quantification: The protein concentration of the microsomal preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal amounts of enzyme are used in subsequent assays.
In Vitro DGAT Inhibition Assay (Radiolabel-based)
This assay directly measures the enzymatic activity of DGAT in the presence of an inhibitor.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), and the two substrates for the DGAT reaction: diacylglycerol (DAG) and a radiolabeled fatty acyl-CoA, typically [14C]oleoyl-CoA.
-
Inhibitor Addition: The test compound, such as this compound, is added to the reaction mixture at a range of concentrations. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition and Incubation: The reaction is initiated by adding a standardized amount of the prepared DGAT1 or DGAT2-containing microsomes. The mixture is then incubated at 37°C for a defined period (e.g., 10-30 minutes) to allow for the enzymatic reaction to proceed.
-
Reaction Termination and Lipid Extraction: The reaction is stopped by the addition of a solvent mixture (e.g., isopropanol:heptane:water). The lipids, including the newly synthesized radiolabeled triglycerides, are extracted into the organic phase.
-
Separation of Lipids: The extracted lipids are separated using thin-layer chromatography (TLC). This technique separates different lipid species based on their polarity.
-
Quantification of Triglycerides: The amount of radiolabeled triglyceride formed is quantified by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a scintillation counter.
-
IC50 Determination: The percentage of inhibition at each concentration of the test compound is calculated relative to the control. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
References
A Comparative Analysis of Roselipin Biosynthesis: Unraveling the Path to Novel Glycolipids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the proposed biosynthetic pathway of Roselipins, a class of bioactive glycolipids, with other established fungal polyketide synthase (PKS) pathways. While the specific gene cluster for Roselipins remains to be elucidated, a speculative pathway based on the principles of fungal highly reducing polyketide synthases (HR-PKSs) has been put forth and is supported by total synthesis. This guide will delve into this proposed pathway, compare it with known biosynthetic routes of similar compounds, and provide relevant experimental data and protocols to aid in future research and drug discovery efforts.
Roselipins, isolated from the marine fungus Gliocladium roseum KF-1040, are a family of glycolipids (Roselipins 1A, 1B, 2A, and 2B) that exhibit inhibitory activity against diacylglycerol acyltransferase (DGAT), a key enzyme in triglyceride synthesis.[1][2] Their unique structure, featuring a highly methylated polyketide backbone attached to sugar moieties, makes them attractive targets for therapeutic development.
Proposed Biosynthetic Pathway of Roselipin 1A
The biosynthesis of the polyketide core of this compound is proposed to be catalyzed by a fungal highly reducing polyketide synthase (HR-PKS).[3] This iterative enzymatic machinery is responsible for the controlled condensation of acyl-CoA precursors to form the complex carbon skeleton. The proposed pathway involves a series of reactions including initiation, elongation, methylation, reduction, and dehydration.[3] The stereochemistry of this compound has been unequivocally determined through total synthesis, a process that also lent support to the proposed biosynthetic route.[4][5][6]
The proposed biosynthetic pathway for the polyketide chain of this compound is as follows:
Comparative Analysis with Mannosylerythritol Lipid (MEL) Biosynthesis
To provide a comparative perspective, we can examine the biosynthetic pathway of another well-characterized class of fungal glycolipids, the mannosylerythritol lipids (MELs). MELs are biosurfactants produced by various yeasts and fungi, and their biosynthesis is initiated by a fatty acid synthase (FAS) followed by a series of glycosylation and acylation steps. While both pathways lead to glycolipids, the initial polyketide/fatty acid synthesis machinery and subsequent modifications differ significantly.
| Feature | Proposed Roselipin Biosynthesis | Known Mannosylerythritol Lipid (MEL) Biosynthesis |
| Initial Synthase | Highly Reducing Polyketide Synthase (HR-PKS) | Fatty Acid Synthase (FAS) |
| Precursors | Acetyl-CoA, Malonyl-CoA, Methylmalonyl-CoA | Acetyl-CoA, Malonyl-CoA |
| Backbone Structure | Highly methylated and hydroxylated polyketide | Saturated or unsaturated fatty acid |
| Key Enzymes | Ketosynthase (KS), Acyltransferase (AT), Ketoreductase (KR), Dehydratase (DH), Enoyl Reductase (ER), Methyltransferase (MT) | Fatty Acid Synthase complex, Mannosyltransferases (e.g., Emt1), Acyltransferases (e.g., Mac1, Mac2) |
| Glycosylation | Occurs after the release of the full polyketide chain | Stepwise glycosylation and acylation of the growing lipid chain |
| Producing Organism | Gliocladium roseum (Fungus) | Various yeasts and fungi (e.g., Ustilago maydis) |
Experimental Protocols
While the specific enzymes of the Roselipin biosynthetic pathway have not been characterized, the following are generalized experimental protocols commonly used for the identification and characterization of fungal polyketide synthase gene clusters.
Identification of the Biosynthetic Gene Cluster (BGC)
-
Genome Mining: The genome of Gliocladium roseum can be sequenced and analyzed using bioinformatics tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to identify putative PKS gene clusters. Homology searches using known HR-PKS gene sequences can help in pinpointing the candidate cluster for Roselipin biosynthesis.
-
Gene Knockout: To confirm the involvement of a candidate BGC, targeted gene disruption of the core PKS gene can be performed. The resulting mutant strain would be analyzed for the loss of Roselipin production using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Heterologous Expression of the PKS Gene
-
Gene Cloning and Vector Construction: The putative PKS gene from G. roseum is amplified by PCR and cloned into a suitable fungal expression vector under the control of a strong, inducible promoter.
-
Host Strain Transformation: The expression vector is then transformed into a well-characterized fungal host, such as Aspergillus oryzae or Saccharomyces cerevisiae.
-
Cultivation and Metabolite Analysis: The transformed host is cultivated under conditions that induce gene expression. The culture broth and mycelia are then extracted and analyzed by HPLC and MS to detect the production of the polyketide product.
In Vitro Enzymatic Assays
-
Protein Expression and Purification: The individual domains of the PKS (e.g., AT, KR, MT) can be expressed as recombinant proteins in E. coli and purified.
-
Activity Assays: The activity of each purified domain can be tested using specific substrates. For example, the Acyltransferase (AT) domain's substrate specificity can be determined by incubating it with various acyl-CoA molecules and a fluorescently labeled acyl carrier protein (ACP).
Experimental Workflow
The following diagram illustrates a typical workflow for the discovery and characterization of a novel fungal polyketide biosynthetic pathway.
Conclusion
The proposed biosynthetic pathway for Roselipins provides a valuable framework for understanding the formation of these complex glycolipids. While the specific genetic determinants are yet to be discovered, a comparative analysis with known fungal pathways, such as that of MELs, highlights the diversity of strategies employed by fungi to produce bioactive molecules. The experimental approaches outlined in this guide offer a roadmap for the future characterization of the Roselipin biosynthetic gene cluster, which will be crucial for harnessing its potential for the production of novel therapeutic agents through synthetic biology and metabolic engineering.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fungal Highly Reducing Polyketide Synthases Biosynthesize Salicylaldehydes that are Precursors to Epoxycyclohexenol Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iab.kit.edu [iab.kit.edu]
- 5. HEx: A heterologous expression platform for the discovery of fungal natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fungal type I polyketide synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Roselipin 1A and Synthetic DGAT Inhibitors for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the natural product Roselipin 1A against leading synthetic diacylglycerol acyltransferase (DGAT) inhibitors. This document outlines their comparative potency, selectivity, and the experimental protocols crucial for their evaluation.
Diacylglycerol acyltransferase (DGAT) is a pivotal enzyme in triglyceride synthesis, making it a key target for therapeutic interventions in metabolic diseases such as obesity and type 2 diabetes. While numerous synthetic DGAT inhibitors have been developed, natural products like this compound offer unique chemical scaffolds for drug discovery. This guide presents a head-to-head comparison to aid in the selection and development of next-generation DGAT-targeted therapies.
Performance Comparison of DGAT Inhibitors
The inhibitory activity of this compound and several well-characterized synthetic DGAT inhibitors are summarized below. A significant distinction lies in their isoform selectivity, with this compound demonstrating a preference for DGAT2, whereas many synthetic counterparts are highly selective for DGAT1.
| Inhibitor | Type | Target(s) | IC50 (Human) | IC50 (Mouse/Rat) |
| This compound | Natural Product | DGAT2 selective | 30-50 µM (DGAT2) | 15-22 µM (rat liver microsomes)[1] |
| DGAT1 | >200 µM | |||
| A-922500 | Synthetic | DGAT1 selective | 7-9 nM (DGAT1) | 22-24 nM (DGAT1) |
| DGAT2 | 53 µM | |||
| PF-04620110 | Synthetic | DGAT1 selective | 19 nM (DGAT1) | |
| T863 | Synthetic | DGAT1 selective | Potent inhibitor | Potent inhibitor |
| AZD7687 | Synthetic | DGAT1 selective | 80 nM (DGAT1) | ~100 nM (DGAT1) |
| PF-06424439 | Synthetic | DGAT2 selective | 14 nM (DGAT2) |
Signaling Pathway of DGAT Inhibition
The inhibition of DGAT enzymes directly impacts the final step of triglyceride synthesis. This intervention prevents the acylation of diacylglycerol (DAG) into triacylglycerol (TAG), the primary form of stored fat. The signaling pathway is depicted below.
Experimental Protocols
Accurate and reproducible assessment of DGAT inhibitor potency and selectivity is paramount. The following are detailed methodologies for key in vitro assays.
Cell-Free DGAT Enzyme Inhibition Assay (Microsomal Assay)
This assay directly measures the enzymatic activity of DGAT in a cell-free system, typically using microsomal fractions from cells or tissues expressing the target enzyme.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against DGAT1 and/or DGAT2.
Materials:
-
Microsomes from cells overexpressing human DGAT1 or DGAT2.
-
Substrates: [14C]-labeled oleoyl-CoA and 1,2-dioleoylglycerol.
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing MgCl2 and bovine serum albumin (BSA).
-
Inhibitor compounds (e.g., this compound, synthetic inhibitors) dissolved in DMSO.
-
Scintillation cocktail and vials.
-
Thin Layer Chromatography (TLC) plates and developing solvent (e.g., hexane:diethyl ether:acetic acid).
Procedure:
-
Prepare a reaction mixture containing the assay buffer, unlabeled oleoyl-CoA, and 1,2-dioleoylglycerol.
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the microsomal preparation and [14C]-oleoyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding a chloroform:methanol solution.
-
Extract the lipids and spot them on a TLC plate.
-
Develop the TLC plate to separate the radiolabeled triglycerides from other lipids.
-
Visualize the triglyceride bands and quantify the radioactivity using a phosphorimager or by scraping the bands and performing liquid scintillation counting.
-
Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.
Cell-Based Triglyceride Synthesis Assay
This assay measures the ability of an inhibitor to block triglyceride synthesis in intact cells, providing insights into its cell permeability and activity in a more physiological context.
Objective: To assess the efficacy of DGAT inhibitors in a cellular environment.
Materials:
-
Cell line with detectable DGAT activity (e.g., HepG2, HEK293).
-
Cell culture medium and supplements.
-
[14C]-labeled oleic acid complexed to BSA.
-
Inhibitor compounds.
-
Lysis buffer.
-
Lipid extraction solvents.
-
TLC plates and scintillation counting equipment.
Procedure:
-
Plate cells in a multi-well format and allow them to adhere overnight.
-
Pre-incubate the cells with the DGAT inhibitor at various concentrations for 1-2 hours.
-
Add [14C]-oleic acid to the cell culture medium and incubate for an additional 2-4 hours.
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the total lipids.
-
Separate and quantify the [14C]-labeled triglycerides as described in the cell-free assay protocol.
-
Determine the IC50 value based on the reduction in cellular triglyceride synthesis.
Experimental Workflow for DGAT Inhibitor Evaluation
The process of evaluating a potential DGAT inhibitor involves a series of steps from initial screening to detailed characterization.
References
Safety Operating Guide
Essential Safety and Disposal Procedures for Roselipin 1A
For researchers, scientists, and drug development professionals working with Roselipin 1A, a potent inhibitor of diacylglycerol acyltransferase (DGAT), ensuring safe handling and proper disposal is paramount. This document provides a comprehensive guide to the operational and disposal plans for this compound, grounded in established laboratory safety protocols for similar chemical compounds.
Immediate Safety and Handling Precautions
Given that this compound is classified as a fatty acid, a monosaccharide derivative, and an enzyme inhibitor, it is crucial to handle it with care to avoid potential health hazards.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general precautions for handling enzyme inhibitors and complex organic molecules should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Avoid Inhalation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of any dust or aerosols.[3][4][5]
-
Prevent Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
-
Spill Management: In the event of a spill, decontaminate the area using an appropriate absorbent material. Avoid generating dust during cleanup. The collected waste should be treated as hazardous.
Proper Disposal Procedures for this compound
The proper disposal of this compound is critical to ensure environmental safety and regulatory compliance. The following step-by-step guide outlines the recommended disposal protocol.
Step 1: Waste Identification and Segregation
-
Categorization: Classify all materials contaminated with this compound as hazardous chemical waste. This includes unused or expired product, contaminated labware (e.g., pipette tips, vials, gloves), and spill cleanup materials.
-
Segregation: Do not mix this compound waste with general laboratory trash or other waste streams. Keep it segregated from incompatible chemicals.
Step 2: Waste Collection and Containment
-
Containers: Use only designated, leak-proof, and chemically compatible containers for collecting this compound waste. Ensure containers are kept closed when not in use.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Enzyme Inhibitor," "Handle with Care").
Step 3: On-Site Storage
-
Storage Area: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[6] This area should be away from general traffic and clearly marked.
-
Container Integrity: Regularly inspect the waste containers for any signs of leakage or degradation.
Step 4: Final Disposal
-
Professional Disposal Service: Arrange for the collection and disposal of this compound waste through a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
Do Not Dispose in Sanitary Sewer: Due to its complex structure and potential environmental impact, do not dispose of this compound down the drain. While some simple sugars and soluble organic salts may be suitable for sewer disposal in small quantities, this is not a recommended practice for a bioactive compound like this compound.[7]
Summary of Disposal and Handling Data
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Chemical Waste | Precautionary measure due to its nature as a bioactive enzyme inhibitor. |
| Primary Disposal Route | Incineration by a licensed facility | Ensures complete destruction of the compound. |
| Secondary Containment | Labeled, sealed, and chemically resistant containers | Prevents accidental release and ensures proper identification. |
| PPE Requirements | Lab coat, safety glasses, chemical-resistant gloves | Minimizes personal exposure during handling and disposal. |
| Spill Cleanup | Use absorbent material; avoid dust generation | Prevents aerosolization and spread of the compound. |
Experimental Protocol: Isolation of Roselipins
Roselipins, including this compound, are produced by the marine-isolate fungus Gliocladium roseum KF-1040. The following is a summary of the experimental protocol for their isolation:[1]
-
Fermentation: Cultivate Gliocladium roseum KF-1040 in a suitable medium, with the highest production observed in media containing natural seawater.
-
Solvent Extraction: After fermentation, extract the active compounds from the fermentation broth using an appropriate solvent.
-
Chromatography: Purify the extracted compounds using ODS (octadecyl-silica) column chromatography.
-
Preparative HPLC: Further isolate and purify the individual Roselipin compounds (1A, 1B, 2A, and 2B) using preparative high-performance liquid chromatography (HPLC).
This compound Mechanism of Action: Inhibition of the Diacylglycerol Acyltransferase (DGAT) Pathway
This compound functions by inhibiting the enzyme diacylglycerol acyltransferase (DGAT). This enzyme plays a crucial role in the final step of triglyceride synthesis. The diagram below illustrates the triglyceride synthesis pathway and the point of inhibition by this compound.
Caption: The triglyceride synthesis pathway, highlighting the inhibition of DGAT by this compound.
References
- 1. Roselipins, inhibitors of diacylglycerol acyltransferase, produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure elucidation of roselipins, inhibitors of diacylglycerol acyltransferase produced by Gliocladium roseum KF-1040 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aise.eu [aise.eu]
- 4. amano-enzyme.com [amano-enzyme.com]
- 5. amfep.org [amfep.org]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Essential Safety Protocols for Handling Novel Compounds Such as Roselipin 1A
Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Given that "Roselipin 1A" does not correspond to a publicly cataloged chemical with an available Safety Data Sheet (SDS), it must be treated as a novel or unknown substance with potential hazards. The following guidance provides essential, immediate safety and logistical information for handling such compounds, ensuring the highest level of protection for laboratory personnel.
When the hazards of a newly synthesized chemical are unknown, it must be assumed to be hazardous.[1][2] This necessitates the use of standard personal protective equipment (PPE) and engineering controls to minimize exposure until a thorough hazard evaluation is completed.[1]
Recommended Personal Protective Equipment (PPE)
The selection of PPE is critical for safeguarding against potential chemical, physical, and toxicological risks. For a novel compound like this compound, a comprehensive PPE ensemble is mandatory.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[3][4][5] | Provides a barrier against splashes, aerosols, and flying particles that could cause severe eye and face injuries.[3][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[3][5] | Prevents direct skin contact with the substance. The specific glove material should be selected based on its resistance to the presumed chemical class of this compound. Double-gloving is often advisable.[5] |
| Body Protection | A flame-resistant lab coat (fully fastened) and a chemical-resistant apron.[3][6] | Protects against spills and splashes, minimizing skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., a fitted N95 for particulates or a full-face respirator with appropriate chemical cartridges for vapors).[3][4][5] | Essential when handling powders, volatile substances, or when there is a potential for aerosol generation.[5] All work with this compound should be conducted in a certified chemical fume hood or glove box to further limit inhalation exposure.[1] |
| Foot Protection | Closed-toe, liquid-resistant shoes.[3][6] | Protects the feet from spills and falling objects. |
Experimental Protocol: Risk Assessment for Novel Compounds
Before handling any new chemical entity, a thorough risk assessment is imperative.[7] This process systematically identifies potential hazards and establishes appropriate safety procedures.
Step 1: Information Gathering
-
Review all available information, including synthetic route, precursor materials, and any predicted properties based on chemical structure.
-
Consult databases for information on structurally similar compounds to anticipate potential hazards.
Step 2: Hazard Identification
-
Assume the compound is a particularly hazardous substance (e.g., carcinogenic, mutagenic, highly toxic).[1]
-
Consider all potential routes of exposure: inhalation, skin absorption, ingestion, and injection.[8]
Step 3: Exposure Control
-
Define the engineering controls to be used (e.g., chemical fume hood, glove box).
-
Specify the required PPE based on the assumed hazards.
Step 4: Procedural Controls
-
Develop a detailed Standard Operating Procedure (SOP) for all handling, storage, and transportation of the compound.
-
Establish emergency procedures, including the location and use of safety showers, eyewash stations, and fire extinguishers.[6]
Step 5: Waste Disposal Plan
-
Outline the procedures for collecting and disposing of all waste materials as hazardous waste.
The following diagram illustrates the logical workflow for assessing the hazards of a new compound and determining the appropriate safety measures.
Caption: Workflow for Hazard Assessment and Control for a Novel Chemical Compound.
Disposal Plan for this compound Waste
All materials contaminated with this compound must be treated as hazardous waste. Federal, state, and local regulations prohibit the transportation, storage, or disposal of wastes of unknown identity.[9]
Operational Plan:
-
Segregation: All solid waste (e.g., contaminated gloves, bench paper, vials) and liquid waste must be collected in separate, designated, and clearly labeled hazardous waste containers.
-
Labeling: Containers must be labeled with "Hazardous Waste," the name "this compound," and any known or suspected hazard classes.[6][10] Do not use abbreviations or chemical formulas on waste labels.[10]
-
Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[11] Analysis of unknown waste can be costly, so accurate labeling from the point of generation is crucial.[9]
By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with novel compounds like this compound. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. Newly Synthesized Chemical Hazard Information | Office of Clinical and Research Safety [vumc.org]
- 2. 7.3.1 SDSs and Newly Synthesized Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. hazmatschool.com [hazmatschool.com]
- 5. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 6. moravek.com [moravek.com]
- 7. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 8. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 9. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. Appendix C - Disposal Of Unknown Chemical Waste Containers | Environment, Health and Safety [ehs.cornell.edu]
- 11. Disposal of Unknown Chemical Waste - Policies and Procedures [umaryland.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
